Mal-PEG24-NHS ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N3O31/c66-57(5-8-64-58(67)1-2-59(64)68)63-7-10-73-12-14-75-16-18-77-20-22-79-24-26-81-28-30-83-32-34-85-36-38-87-40-42-89-44-46-91-48-50-93-52-54-95-56-55-94-53-51-92-49-47-90-45-43-88-41-39-86-37-35-84-33-31-82-29-27-80-25-23-78-21-19-76-17-15-74-13-11-72-9-6-62(71)96-65-60(69)3-4-61(65)70/h1-2H,3-56H2,(H,63,66) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDUWUCYIIEBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N3O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG24-NHS Ester: A Core Component in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic linking of biomolecules is a foundational technique in the creation of advanced therapeutics and diagnostics. Mal-PEG24-NHS ester is a key enabling reagent in this field, offering a versatile and efficient means to create stable bioconjugates. This technical guide provides a comprehensive overview of its properties, mechanism of action, and practical application, with detailed experimental protocols and supporting data.
Core Properties and Applications
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential and controlled conjugation of two different molecules. The "24" in its name denotes the presence of 24 PEG units, which confer significant advantages to the resulting conjugate.
The primary functional components of this compound are:
-
Maleimide (B117702) Group: This group specifically and efficiently reacts with sulfhydryl (thiol) groups, such as those found on cysteine residues of proteins and peptides, to form a stable thioether bond.
-
N-hydroxysuccinimide (NHS) Ester: This group readily reacts with primary amines, like the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.
-
PEG24 Spacer: The polyethylene glycol linker enhances the water solubility of the molecule and the resulting conjugate. It also reduces steric hindrance, minimizes non-specific binding, and can improve the in vivo pharmacokinetic properties of a bioconjugate by increasing its hydrodynamic volume and serum half-life.
This unique combination of features makes this compound an ideal reagent for a wide range of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): Acting as a linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PROTACs: Used in the synthesis of proteolysis-targeting chimeras, which are novel therapeutic agents that induce the degradation of target proteins.
-
Protein and Peptide Labeling: For the attachment of fluorescent dyes, biotin, or other reporter molecules for use in diagnostics and imaging.
-
Surface Modification: Functionalizing nanoparticles, beads, or other surfaces to improve biocompatibility and for the immobilization of biomolecules.
-
Immunosensor and Biosensor Development: Facilitating the attachment of antibodies or other biorecognition elements to sensor surfaces.
Quantitative Data
The following tables summarize key quantitative data for this compound, providing essential information for experimental design and execution.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C62H111N3O31 | |
| Molecular Weight | 1394.55 g/mol | |
| Appearance | Solid or viscous liquid; Low melting solid | |
| Purity | >90% to >95% | |
| CAS Number | 2226733-37-3, 326003-46-7 | |
| Storage Conditions | -20°C with desiccant |
Table 2: Recommended Reaction Conditions for Bioconjugation
| Parameter | NHS Ester Reaction (with Primary Amines) | Maleimide Reaction (with Thiols) | References |
| Optimal pH Range | 7.0 - 8.5 | 6.5 - 7.5 | |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) | |
| Typical Reaction Time | 30 minutes - 4 hours | 30 minutes - 2 hours |
Mechanism of Action and Experimental Workflow
The utility of this compound lies in its ability to facilitate a two-step conjugation process, allowing for the specific and directional linking of two different biomolecules.
Chemical Reaction Mechanism
The conjugation process involves two distinct nucleophilic substitution reactions:
-
NHS Ester Reaction with a Primary Amine: The primary amine of the first biomolecule (e.g., a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
-
Maleimide Reaction with a Thiol: The thiol group of the second biomolecule undergoes a Michael addition reaction with the maleimide group of the now-modified first biomolecule. This forms a stable thioether bond.
Chemical reaction mechanism of a two-step bioconjugation using this compound.
General Experimental Workflow
A typical experimental workflow for conjugating two proteins using this compound is a sequential process designed to ensure specificity and maximize yield.
Mal-PEG24-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structure, properties, and applications of Mal-PEG24-NHS ester, a versatile heterobifunctional crosslinker crucial in the field of bioconjugation and therapeutic development.
Introduction
This compound is a heterobifunctional crosslinking reagent that has gained significant traction in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1] Its unique architecture, featuring a maleimide (B117702) group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, provides researchers with a powerful tool for covalently linking biomolecules.[1][2] The maleimide moiety specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues, while the NHS ester targets primary amines, such as those on lysine (B10760008) residues.[2][3] The extended PEG24 spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][4] This guide provides a detailed overview of the structure, properties, and common applications of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective utilization.
Structure and Properties
The this compound molecule is characterized by its three key functional components: the maleimide group, the NHS ester, and the PEG24 spacer.
Structure:
Caption: Functional components of this compound.
This linear molecule's design allows for a two-step conjugation process, providing control over the crosslinking of two different biomolecules.[5]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C62H111N3O31 | [4][5][6] |
| Molecular Weight | ~1394.5 g/mol | [4][5][6] |
| Appearance | White solid or viscous liquid | [3][6] |
| Solubility | Soluble in DMSO, DMF, acetonitrile, and DCM. Limited solubility in water. | [6][7] |
| Purity | >95% | [6] |
| Storage Conditions | -20°C, stored with a desiccant. | [3][4][6] |
Reaction Mechanisms and Experimental Protocols
The utility of this compound lies in the specific reactivity of its terminal functional groups. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds.[2][7]
Reaction with Primary Amines (NHS Ester)
The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) at a pH range of 7.2 to 8.5.[8] The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: NHS ester reaction with a primary amine.
Reaction with Sulfhydryl Groups (Maleimide)
The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5 to 7.5.[7] This reaction occurs through a Michael addition, forming a stable, covalent thioether bond.
Caption: Maleimide reaction with a sulfhydryl group.
Detailed Experimental Protocol: Two-Step Protein-Protein Conjugation
This protocol outlines a general procedure for conjugating two proteins using this compound.
Materials:
-
Protein 1 (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Protein 2 (containing a free sulfhydryl group).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
Step 1: Reaction of this compound with Protein 1
-
Protein Preparation: Ensure Protein 1 is in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), it must be exchanged.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[7]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein 1 solution.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[5]
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.[5]
Step 2: Reaction of Maleimide-Activated Protein 1 with Protein 2
-
Immediate Use: Proceed immediately to the next step with the maleimide-activated Protein 1.
-
Conjugation Reaction: Add the thiol-containing Protein 2 to the purified maleimide-activated Protein 1. The molar ratio of the two proteins should be optimized based on the desired final conjugate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching solution such as 10 mM N-ethylmaleimide or cysteine can be added and incubated for 15-30 minutes at room temperature.[7]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove unreacted proteins and byproducts.
Caption: Two-step protein conjugation workflow.
Applications
The unique properties of this compound make it a valuable tool in various research and therapeutic applications.
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[1]
-
Bioconjugation: It is widely used to link different biomolecules, such as proteins, peptides, and oligonucleotides, for various research purposes.[4][9]
-
Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to proteins for detection and imaging studies.[1]
-
Surface Modification: The linker can be used to modify the surfaces of nanoparticles or other materials to improve biocompatibility and for functionalization.[1]
-
Drug Delivery: The PEG spacer can enhance the pharmacokinetic properties of therapeutic molecules, leading to improved drug delivery systems.[4][9]
Conclusion
This compound is a versatile and powerful heterobifunctional crosslinker that offers precise control over the conjugation of biomolecules. Its well-defined structure, favorable physicochemical properties, and specific reactivity make it an indispensable tool for researchers and scientists in the fields of bioconjugation, drug delivery, and diagnostics. The detailed protocols and diagrams provided in this guide are intended to facilitate the successful application of this reagent in a wide range of scientific endeavors. As with any chemical reagent, optimization of reaction conditions is crucial for achieving the desired outcome in specific experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
The Core Mechanism of Mal-PEG24-NHS Ester: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Mal-PEG24-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and critical quantitative data to empower researchers in the creation of advanced biomolecules such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized bioconjugates.
Introduction to this compound
This compound is a versatile crosslinking reagent comprised of three key components: a maleimide (B117702) group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture facilitates the specific and covalent linkage of two different molecules, typically a sulfhydryl-containing molecule to an amine-containing molecule.[1][2] The monodisperse PEG24 linker enhances hydrophilicity, reduces the potential for immunogenicity, and can improve the pharmacokinetic profile of the resulting bioconjugate.[1][3][4]
The strategic utility of this compound lies in its capacity to enable a controlled, two-step conjugation process, which is essential for the construction of complex and well-defined biomolecular structures with enhanced therapeutic or diagnostic functionalities.[5][6]
Core Mechanism of Action
The bioconjugation capability of this compound is centered on the distinct reactivity of its two terminal functional groups: the NHS ester and the maleimide.
NHS Ester Reaction with Primary Amines
The N-hydroxysuccinimide (NHS) ester is highly reactive toward primary amines (-NH₂), which are commonly found on the surface of proteins as the side chain of lysine (B10760008) residues and at the N-terminus.[7][8] The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable and covalent amide bond.[9]
Key Reaction Parameters:
-
pH: The optimal pH range for the NHS ester-amine reaction is between 7.2 and 8.5.[8][10] Below this range, primary amines are predominantly protonated (-NH₃⁺) and thus less nucleophilic, slowing the reaction.[9][11] Above this pH range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[7][9]
-
Buffers: It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), to prevent the buffer from competing with the target molecule for reaction with the NHS ester.[8][12]
-
Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions.[6][7] Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and used immediately.[5][6]
Maleimide Reaction with Sulfhydryl Groups
The maleimide group exhibits high specificity for sulfhydryl (thiol, -SH) groups, which are present in the cysteine residues of proteins and peptides.[13][14] This reaction, a Michael addition, forms a stable thioether bond.[13][15]
Key Reaction Parameters:
-
pH: The maleimide-thiol reaction is most efficient and specific within a pH range of 6.5 to 7.5.[14][16] At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[14][17] The maleimide ring is also susceptible to hydrolysis at pH values above 7.5.[6][13]
-
Specificity: At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][16]
-
Side Reactions: The thioether bond formed can undergo a retro-Michael reaction, particularly if there is an N-terminal cysteine, which can lead to instability of the conjugate.[13] The maleimide ring is also prone to hydrolysis, which renders it unreactive towards thiols.[13][15]
Quantitative Data Summary
The efficiency of bioconjugation and the properties of the final product are influenced by several quantitative parameters. The following tables summarize key data for reactions involving Mal-PEG-NHS esters. It is important to note that empirical optimization is often necessary for each specific application.
Table 1: Critical Parameters for Mal-PEG-NHS Ester Bioconjugation
| Parameter | Stage 1: NHS Ester Reaction | Stage 2: Maleimide Reaction | Reference(s) |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | [10][14] |
| Molar Ratio (Linker:Protein) | 10- to 50-fold excess | 10- to 20-fold excess (of thiol) | [1][5] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) | [5][13] |
| Reaction Time | 1 - 4 hours | 2 - 4 hours | [5] |
| Recommended Buffers | Amine-free (e.g., PBS) | Phosphate Buffer | [8][13] |
Table 2: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [10] |
| 8.0 | 4 | ~1 hour | [9] |
| 8.6 | 4 | 10 minutes | [9][10] |
Experimental Protocols
A typical bioconjugation strategy using this compound involves a two-step sequential process to ensure specificity and minimize unwanted side reactions.
Step 1: Reaction of this compound with an Amine-Containing Protein
This protocol outlines the modification of a protein with this compound to introduce a maleimide group.
Materials:
-
Amine-containing protein (e.g., antibody)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[1][12]
-
Crosslinker Preparation: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][5] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[5][12]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.[1][5]
-
Incubation: Gently mix the reaction solution and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[5]
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 6.5-7.5).[5][6] This step is critical to prevent quenching of the maleimide groups.[5]
Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule
This protocol describes the conjugation of a thiol-containing molecule (e.g., a peptide or drug) to the maleimide-activated protein.
Materials:
-
Maleimide-activated protein from Step 1
-
Thiol-containing molecule
-
Maleimide Reaction Buffer: PBS, pH 6.5-7.5
-
Quenching Solution (optional): e.g., reduced cysteine or other thiol-containing molecule
Procedure:
-
Thiol-Molecule Preparation: Dissolve the thiol-containing molecule in the Maleimide Reaction Buffer. If the molecule contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent like TCEP can be used and subsequently removed.
-
Conjugation Reaction: Add the thiol-containing molecule to the maleimide-activated protein solution. A molar ratio of 10- to 20-fold excess of the thiol-containing molecule is typically used.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.[5]
-
Quenching (Optional): To stop the conjugation reaction, a quenching solution containing a thiol can be added to react with any remaining maleimide groups.[1]
-
Purification: Purify the final conjugate to remove excess thiol-containing molecule and other reaction byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the final conjugate using techniques like mass spectrometry to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) and SEC to assess for aggregation.[5] It is also essential to perform functional assays to confirm that the biological activity of the conjugated molecules is retained.[5]
Visualizations
The following diagrams illustrate the core mechanisms and experimental workflow.
Caption: NHS Ester Reaction with a Primary Amine.
Caption: Maleimide Reaction with a Sulfhydryl Group.
Caption: Two-Step Bioconjugation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
The Role of PEG24 in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biotechnology and pharmaceutical development, the precise engineering of therapeutic and diagnostic agents is paramount. Among the critical components enabling this precision are chemical linkers, with polyethylene (B3416737) glycol (PEG) linkers emerging as a cornerstone technology. Specifically, monodisperse PEG24 linkers, comprising 24 ethylene (B1197577) glycol units, have garnered significant attention for their ability to favorably modulate the properties of bioconjugates. This technical guide provides a comprehensive review of PEG24 linkers, detailing their applications, physicochemical properties, and the experimental methodologies crucial for their successful implementation.
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer.[1] The process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, known as PEGylation, is a well-established strategy to enhance their therapeutic efficacy.[1] PEG24 linkers, with their defined length, offer a precise tool to optimize the pharmacokinetic and pharmacodynamic properties of bioconjugates.[1]
The primary advantages of incorporating PEG24 linkers in bioconjugates include:
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain enhances the overall solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs, mitigating the risk of aggregation.[1]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic volume of the molecule, leading to reduced renal clearance and a prolonged circulation half-life.[1]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[1]
-
Flexible Spacer: The PEG24 linker acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and preserving their biological activity.[1]
Data Presentation: The Quantitative Impact of PEGylation
The inclusion of a PEG24 linker significantly alters the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation. While specific data for PEG24 is not always available, the trends observed with other PEG linker lengths are presented to illustrate the expected effects.
Table 1: Physicochemical Properties of a Typical PEG24 Linker
| Property | Description | Reference |
| Molecular Formula | Varies depending on terminal functional groups. For Amino-PEG24-alcohol, it is C48H99NO24. | [1] |
| Molecular Weight | Approximately 1074.30 g/mol for Amino-PEG24-alcohol. The exact weight depends on the end groups. | [1] |
| Appearance | Typically a white to off-white solid or a viscous liquid at room temperature. | [1] |
| Solubility | Highly soluble in water and various organic solvents like DMSO, DMF, and dichloromethane. | [1] |
Table 2: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Bioconjugates
| Bioconjugate | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Baseline half-life of 19.6 minutes. | [2] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [2] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [2] |
| Proticles (nanoparticles) | PEGylated | 0.23% injected dose/gram in blood 1 hour post-injection. | [3] |
| Proticles (nanoparticles) | Non-PEGylated | 0.06% injected dose/gram in blood 1 hour post-injection. | [3] |
Table 3: Comparative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Conjugate | PEG Insertion | IC50 (NCI-N87 cells) | IC50 (BT-474 cells) | Reference |
| ZHER2-SMCC-MMAE | None | 4.0 nM | 6.8 nM | [4] |
| ZHER2-PEG4K-MMAE | 4 kDa | 31.9 nM | 26.2 nM | [4] |
| ZHER2-PEG10K-MMAE | 10 kDa | 111.3 nM | 83.5 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates incorporating PEG24 linkers.
Protocol 1: Synthesis of a Heterobifunctional Maleimide-PEG24-NHS Ester Linker
This protocol describes a general method for synthesizing a common heterobifunctional PEG24 linker.
Materials:
-
α-Amino-ω-carboxyl-PEG24
-
Maleic anhydride (B1165640)
-
Triethylamine (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
1 M HCl
-
Brine
-
Cold diethyl ether
Procedure:
-
Synthesis of Maleimido-PEG24-acid:
-
Dissolve α-Amino-ω-carboxyl-PEG24 and a 1.2-fold molar excess of maleic anhydride in anhydrous DCM.[1]
-
Add a 1.1-fold molar excess of TEA to the solution and stir at room temperature for 4 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, wash the reaction mixture with 1 M HCl and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the maleimido-PEG24-acid.
-
-
Activation of the Carboxyl Group with NHS:
-
Dissolve the maleimido-PEG24-acid and a 1.2-fold molar excess of NHS in anhydrous DMF.
-
Add a 1.1-fold molar excess of DCC to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.[1]
-
Precipitate the product by adding cold diethyl ether.[1]
-
Collect the precipitate by filtration and dry under vacuum to yield the Maleimide-PEG24-NHS ester.
-
Protocol 2: Two-Step Protein Conjugation using Maleimide-PEG24-NHS Ester
This protocol outlines the conjugation of two different proteins using the synthesized heterobifunctional linker.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing protein (Protein-SH)
-
Maleimide-PEG24-NHS Ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., Phosphate-buffered saline, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Reaction with Amine-Containing Protein:
-
Dissolve the amine-containing protein in the conjugation buffer.
-
Dissolve the Maleimide-PEG24-NHS Ester in DMSO or DMF to a concentration of ~10 mM.[5]
-
Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.[5]
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[5]
-
Remove the excess crosslinker using a desalting column equilibrated with the conjugation buffer.[5]
-
-
Reaction with Thiol-Containing Protein:
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the bioconjugate in a biologically relevant matrix.
Materials:
-
PEGylated bioconjugate
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) with internal standard
-
LC-MS/MS system
Procedure:
-
The test compound is incubated with plasma at various time points (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C.[6]
-
The reaction is terminated at each time point by adding methanol containing an internal standard.[6]
-
After centrifugation to precipitate plasma proteins, the supernatant is collected.[6]
-
The concentration of the test compound in the supernatant is quantified by LC-MS/MS.[6]
-
The percentage of the remaining test compound at each time point relative to the 0-minute sample is calculated to determine the stability profile.[6]
Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the potency of an antibody-drug conjugate (ADC) in killing cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin-based dye)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures logarithmic growth throughout the assay and incubate overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Add the dilutions to the cells.[7]
-
Incubation: Incubate the cells with the test articles for 72-120 hours.[7][8]
-
Viability Assessment: Add a cell viability reagent to each well and incubate for 1-4 hours.[2][7]
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[7]
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of PEG24 in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. dot | Graphviz [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Maleimide and NHS Ester Reaction Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistries, two of the most prevalent methods in bioconjugation. A thorough understanding of these reaction mechanisms, influencing factors, and experimental protocols is critical for the successful development of stable and functional bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biomolecular constructs.
Core Principles of Maleimide and NHS Ester Chemistries
Heterobifunctional crosslinkers possessing both a maleimide and an NHS ester moiety are powerful tools for covalently linking two different biomolecules in a controlled, sequential manner.[1] This dual reactivity minimizes the formation of undesirable homodimers and allows for precise control over the conjugation process.[1] Typically, the NHS ester is reacted first with a primary amine on one molecule, followed by the reaction of the maleimide group with a sulfhydryl group on a second molecule.[1]
NHS Ester Chemistry: Targeting Primary Amines
The N-hydroxysuccinimide (NHS) ester is a highly efficient acylating agent that selectively reacts with primary amines (-NH₂), predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][4][5]
The efficiency of this reaction is highly dependent on pH. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1][6] Below this range, primary amines are protonated and less nucleophilic, slowing the reaction rate. Above this optimal range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[1][3][7]
Maleimide Chemistry: Targeting Sulfhydryl Groups
Maleimide chemistry is highly specific for the sulfhydryl (thiol) group (-SH) of cysteine residues.[8] The reaction proceeds through a Michael addition mechanism, where the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[9][10] This results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[9]
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[10][11] Within this range, the reaction is highly chemoselective for thiols.[12][13] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[13] Below pH 6.5, the concentration of the reactive thiolate anion is lower, which slows down the reaction rate.[11] Above pH 7.5, the maleimide group can begin to react with primary amines, and the maleimide ring itself becomes more susceptible to hydrolysis, rendering it inactive.[11][14]
Quantitative Data Summary
The efficiency and stability of bioconjugates are critically dependent on reaction conditions. The following tables summarize key quantitative data for maleimide and NHS ester chemistries.
Table 1: Recommended Reaction Conditions
| Parameter | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Primary amines (Lysine, N-terminus)[2] | Thiols (Cysteine)[8] |
| Resulting Bond | Amide[5] | Thioether[5] |
| Optimal pH Range | 7.2 - 8.5[1][6] | 6.5 - 7.5[10][11] |
| Typical Reaction Temperature | 4°C to Room Temperature[5] | 4°C to Room Temperature[5] |
| Typical Reaction Time | 0.5 - 4 hours[15] | 2 - 4 hours or overnight at 4°C[16] |
| Recommended Buffers | Phosphate (B84403), Borate, Carbonate, HEPES[5][15] | PBS, HEPES (thiol-free)[5] |
| Incompatible Buffers | Buffers with primary amines (e.g., Tris, Glycine)[5][15] | Buffers containing thiols[5] |
| Typical Molar Ratio (Crosslinker:Protein) | 10:1 to 50:1[16] | 10:1 to 20:1[17] |
Table 2: Stability of Reactive Groups and Conjugates
| Moiety/Linkage | Condition | Half-life / Stability |
| NHS Ester | pH 7.0, 0°C | 4 - 5 hours[7] |
| pH 8.6, 4°C | 10 minutes[5][7] | |
| Maleimide Group | pH 7.0, 4°C (in 0.1 M sodium phosphate buffer) | Stable for 64 hours[18] |
| Amide Bond (from NHS ester) | Physiological conditions | Highly stable and effectively irreversible[5] |
| Thioether Bond (from maleimide) | Presence of other thiols (e.g., glutathione (B108866) in plasma) | Susceptible to retro-Michael reaction (reversibility)[3][19] |
| Ring-Opened Thiosuccinimide | In vivo | Stabilized against cleavage, with a half-life of over two years[12] |
Experimental Protocols
A successful bioconjugation strategy using a heterobifunctional maleimide-NHS ester crosslinker, such as SMCC or its water-soluble analog Sulfo-SMCC, typically involves a controlled, two-step process.[20] This sequential approach ensures high specificity and minimizes the formation of unwanted side products.[20]
Detailed Methodology
Step 1: Activation of Protein A with the NHS Ester
-
Protein Preparation: Dissolve the amine-containing protein (Protein A) in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.[5]
-
Crosslinker Preparation: Immediately before use, dissolve the maleimide-NHS ester crosslinker in an anhydrous, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.[20]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein A solution.[16] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[16][21]
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent maleimide reaction (e.g., PBS, pH 6.5-7.5).[20] This step is crucial to prevent hydrolysis of the unreacted NHS ester and to avoid its reaction with the second protein.[10]
Step 2: Conjugation to Protein B via the Maleimide Group
-
Protein Preparation: Ensure the thiol-containing molecule (Protein B) is in a suitable thiol-free buffer (e.g., PBS with 1-5 mM EDTA to prevent disulfide bond formation) at a pH of 6.5-7.5.[10] If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reaction: Immediately combine the purified maleimide-activated Protein A with Protein B. A molar ratio of 1:1 to 1:5 (Protein A:Protein B) is a common starting point.[10] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10][22]
-
Quenching: To stop the reaction and cap any unreacted maleimide groups, add a quenching agent such as cysteine or β-mercaptoethanol to a final concentration of 10-20 mM and incubate for an additional 20 minutes.[10] For any remaining NHS esters, a primary amine-containing buffer like Tris or glycine (B1666218) can be used for quenching.[10][22]
Characterization of the Final Conjugate
-
Purification: Purify the final conjugate from unreacted components and byproducts using size-exclusion chromatography (SEC) or another suitable purification method.[20]
-
Degree of Labeling (DOL) Determination: The DOL, which is the average number of molecules conjugated per protein, can be determined using UV-Vis spectrophotometry.[23] This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule.[23] A correction factor is necessary to account for the absorbance of the conjugated molecule at 280 nm.[1][23] The following formulas are used:
-
In-depth Analysis: For a more comprehensive characterization of the conjugate's heterogeneity, drug-to-antibody ratio (DAR), and conjugation sites, advanced analytical techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS) are indispensable.[4][9][24]
Potential Side Reactions and Mitigation Strategies
NHS Ester Hydrolysis
The primary competing reaction for NHS ester chemistry is hydrolysis, where the ester reacts with water.[4] The rate of hydrolysis increases significantly with increasing pH.[7] To maximize conjugation efficiency, it is crucial to use the NHS ester reagent immediately after dissolving it in an aqueous buffer and to perform the reaction within the optimal pH range.[10]
Maleimide Hydrolysis and Loss of Specificity
The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[11][14] Additionally, at pH values above 7.5, the maleimide group can lose its specificity and react with primary amines.[11][13][14] Therefore, maintaining the reaction pH between 6.5 and 7.5 is critical for efficient and specific thiol conjugation.[11]
Retro-Michael Reaction of Thioether Bond
The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation.[3][19] This process can be accelerated by the presence of other thiols, such as glutathione in plasma.[3] The stability of the thioether linkage can be significantly enhanced by the hydrolysis of the succinimide (B58015) ring in the conjugate, which forms a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[3][19] This hydrolysis can be promoted by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) after the initial conjugation.[12] The use of next-generation maleimides, such as N-aryl maleimides, which exhibit faster hydrolysis rates, can also improve the stability of the conjugate.[12]
Conclusion
Maleimide and NHS ester chemistries are powerful and versatile tools for the creation of specific and stable bioconjugates. A thorough understanding of their reaction mechanisms, the critical influence of reaction conditions, and the stability of the resulting covalent bonds is essential for their successful application in research, diagnostics, and the development of novel therapeutics. By carefully optimizing experimental protocols and being mindful of potential side reactions, researchers can effectively harness these chemistries to generate high-quality bioconjugates tailored to their specific needs.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
- 18. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylated Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development.[1] These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, serve as flexible, biocompatible, and hydrophilic spacers to connect various molecular entities, such as drugs, proteins, antibodies, and nanoparticles.[1][2] The process of covalently attaching PEG chains, known as PEGylation, is a clinically validated strategy for enhancing the therapeutic properties of biomolecules.[3][4] The incorporation of a PEG linker can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, extending its circulation half-life, and reducing its immunogenicity.[5][6]
The versatility of PEG linkers stems from their tunable nature; they can be synthesized in various architectures—including linear and branched forms—and with a wide array of reactive functional groups at their termini.[7] This allows for precise control over the conjugation chemistry and the properties of the final bioconjugate.[7] This guide provides a comprehensive overview of the core concepts of PEGylated linkers, including their chemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental methodologies.
Core Chemical Properties and Architectures of PEG Linkers
The fundamental properties of PEG linkers make them highly advantageous for biomedical applications. Their high water solubility, due to the hydrogen bonding of ethylene oxide units with water, is crucial for improving the solubility of hydrophobic drugs.[1] The flexibility of the PEG backbone, a result of the free rotation of C-O bonds, allows conjugated molecules to maintain their native conformations and biological activity.[7] Furthermore, PEG is generally considered non-toxic and elicits a minimal immune response.[1]
PEG linkers are available in various architectures, each offering unique advantages for specific applications:
-
Linear PEGs: Consist of a single, straight chain of ethylene glycol units.[7]
-
Branched PEGs: Feature multiple PEG chains radiating from a central core, which can enhance the hydrodynamic volume and steric hindrance.[7]
-
Homobifunctional PEGs: Possess identical reactive functional groups at both ends of the PEG chain, making them suitable for crosslinking applications.[7]
-
Heterobifunctional PEGs: Have different reactive functional groups at each end, allowing for sequential and site-specific conjugation of two distinct molecules.[7][8] This is particularly valuable in the development of complex therapeutics like antibody-drug conjugates (ADCs).[8]
-
Monodisperse vs. Polydisperse PEGs: PEG linkers can be monodisperse, with a precisely defined number of ethylene glycol units and a specific molecular weight, or polydisperse, consisting of a mixture of polymers with a range of molecular weights.[7][9] Monodisperse PEGs are essential for applications requiring high purity and batch-to-batch consistency.[7]
Quantitative Impact of PEGylation on Drug Efficacy and Pharmacokinetics
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize a drug's therapeutic index.[10] Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and extends the plasma half-life.[10] This prolonged circulation can lead to greater accumulation of the drug in the target tissue, thereby enhancing its in vivo efficacy.[10] However, a potential trade-off exists, as longer PEG chains can sometimes lead to a decrease in in vitro potency.[10] The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of drug conjugates.
| ADC Component | PEG Linker Length | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Half-life (t½, hours) | Reference |
| Anti-HER2 Affibody-MMAE | 0 (No PEG) | 5.2 | 0.33 | [11] |
| Anti-HER2 Affibody-MMAE | 4 kDa | 33.8 | 0.83 | [11] |
| Anti-HER2 Affibody-MMAE | 10 kDa | 117.0 | 3.7 | [11] |
| Liposomal Formulation | PEG-Linker Length | Tumor Accumulation (% Injected Dose/g) | Tumor Volume Reduction (%) | Reference |
| Doxorubicin/Folate-Liposome | 2 kDa | ~2.5 | ~20 | [12] |
| Doxorubicin/Folate-Liposome | 5 kDa | ~3.0 | ~25 | [12] |
| Doxorubicin/Folate-Liposome | 10 kDa | ~4.5 | >40 | [12] |
Key Applications of PEGylated Linkers
PEGylated linkers are integral to a wide array of applications in drug delivery and proteomics.
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers connect a monoclonal antibody to a potent cytotoxic payload.[] Many cytotoxic agents are hydrophobic, and their conjugation to an antibody can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[14] PEG linkers enhance the aqueous solubility of the ADC, mitigating aggregation and allowing for higher DARs.[14] This "hydrophilic shield" also improves the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[14]
Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[15] A PEG linker is a critical component, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.[15] This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15]
Proteomics and Diagnostics
In proteomics, PEG linkers are used in chemical cross-linking mass spectrometry (XL-MS) to study protein-protein interactions and conformations.[15] PEG-based cross-linkers covalently link amino acid residues that are in close proximity, and the resulting cross-linked peptides can be identified by mass spectrometry, providing structural information.[15] PEG linkers functionalized with biotin (B1667282) are also widely used for the selective labeling and enrichment of proteins from complex mixtures.[15] In diagnostics and imaging, PEG linkers facilitate the attachment of detection molecules, such as fluorescent dyes or radionuclides, to targeting agents like antibodies, improving their localization to sites of interest.[16]
Experimental Protocols
Detailed methodologies are essential for the rational design and evaluation of bioconjugates with PEG linkers. The following are representative protocols for key experiments.
Synthesis of a Heterobifunctional PEG Linker (e.g., Maleimide-PEG-NHS Ester)
This protocol outlines a general strategy for synthesizing a heterobifunctional PEG linker.
Materials:
-
α-hydroxyl-ω-carboxyl PEG (HO-PEG-COOH)
-
N-(ε-Maleimidocaproyl) (EMCA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Esterification: Dissolve HO-PEG-COOH (1 eq), EMCA (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM. Add DCC (1.2 eq) and stir the reaction at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification: Purify the Maleimide-PEG-COOH intermediate using column chromatography.
-
NHS Ester Activation: Dissolve the purified Maleimide-PEG-COOH (1 eq) in anhydrous DMF or DCM. Add N-Hydroxysuccinimide (1.2 eq) and a coupling agent like DCC or EDCI (1.2 eq). Stir the reaction at room temperature overnight. If DCC is used, filter off the dicyclohexylurea byproduct.[8]
-
Final Purification: Purify the final Maleimide-PEG-NHS ester product by recrystallization or column chromatography.
Conjugation of a PEGylated Linker to an Antibody (ADC Synthesis)
This protocol describes the conjugation of a maleimide-functionalized PEG-drug linker to an antibody.
Materials:
-
Antibody solution (in a suitable buffer like PBS)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Maleimide-functionalized PEG-drug linker
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine or cysteine)
-
Purification materials (e.g., Size-Exclusion Chromatography (SEC) columns)
Procedure:
-
Antibody Reduction: To reduce the interchain disulfide bonds of the antibody, add a 10-100 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 30 minutes to generate free thiol groups for conjugation. If using DTT, the excess DTT must be removed before adding the maleimide (B117702) linker, for example, by using a desalting column.[3]
-
Maleimide-PEG-Drug Solution Preparation: Dissolve the maleimide-functionalized PEG-drug linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[3]
-
Conjugation Reaction: Add the maleimide-PEG-drug solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide linker over the antibody is a good starting point.[3] Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a quenching reagent like N-acetylcysteine in excess to react with any unreacted maleimide groups.
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography to remove unconjugated antibody, linker, and drug.[17]
Characterization of PEGylation Efficiency
Accurate analytical methods are crucial for quantifying the efficiency of the PEGylation reaction.[5]
Key Analytical Techniques:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time. SEC-HPLC is excellent for analyzing aggregates and removing unreacted PEG.[18]
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The retention time of the PEGylated protein will be influenced by the number and location of the attached PEG chains.[5]
-
SDS-PAGE: A widely used technique for estimating the molecular weight of proteins. The PEGylated protein will migrate slower than the unmodified protein. Densitometry can be used for semi-quantitative analysis.[5]
-
Mass Spectrometry (e.g., MALDI-TOF MS): Provides definitive molecular weight information, allowing for the direct calculation of the number of attached PEG molecules.[5]
| Technique | Principle | Information Obtained | Advantages | Limitations |
| SEC-HPLC | Separation by hydrodynamic radius | Product distribution, aggregation | Robust, reproducible | Resolution may be limited for different degrees of PEGylation |
| RP-HPLC | Separation by hydrophobicity | Isomer separation, purity | High resolution | Can be complex to develop methods |
| SDS-PAGE | Separation by molecular weight | Apparent molecular weight | Simple, widely available | Semi-quantitative, potential for smeared bands |
| MALDI-TOF MS | Mass-to-charge ratio | Precise molecular weight | High accuracy and sensitivity | Can be difficult for very large or heterogeneous molecules |
Conclusion
PEGylated linkers are a cornerstone of modern bioconjugation and drug delivery, enabling the development of advanced therapeutics with improved efficacy and safety profiles.[19] By providing a hydrophilic and biocompatible spacer, these linkers enhance the overall properties of biomolecules, leading to drugs with improved stability, superior pharmacokinetics, and reduced immunogenicity.[19] The choice of PEG linker architecture, length, and functionality must be carefully considered and empirically optimized for each specific application. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers to successfully synthesize, characterize, and utilize these critical molecules in their drug development and research endeavors.
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. purepeg.com [purepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of Mal-PEG24-NHS Ester
For researchers, scientists, and drug development professionals leveraging heterobifunctional linkers, a comprehensive understanding of their chemical properties is paramount to successful bioconjugation. This guide provides a detailed examination of the solubility and stability of Mal-PEG24-NHS ester, a widely used crosslinker in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2][3]
Core Concepts: Structure and Functionality
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. The maleimide group facilitates covalent bond formation with thiol (-SH) groups, typically found in cysteine residues of proteins and peptides.[1] The NHS ester, on the other hand, reacts with primary amines (-NH2), such as those on lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.[4][5] The 24-unit PEG spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1]
Solubility Profile
The solubility of this compound is a critical factor in its handling and application. The presence of the hydrophilic PEG chain confers significant aqueous solubility.
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL (71.71 mM) | [2] |
| Dimethylsulfoxide (DMSO) | Soluble | [6][7][8] |
| Dimethylformamide (DMF) | Soluble | [6][7][8] |
| Methylene Chloride (DCM) | Soluble | [6][7] |
| Acetonitrile | Soluble | [6][7] |
While highly soluble in water, it is important to note that this compound is not typically dissolved directly in aqueous buffers for storage due to the hydrolytic instability of the NHS ester.[8] For practical use, it is recommended to first dissolve the compound in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[4][8] The final concentration of the organic solvent in the aqueous reaction should generally be kept below 10% to maintain protein solubility and stability.[8]
Stability Considerations
The stability of this compound is dictated by the chemical reactivity of its two functional groups, the NHS ester and the maleimide. Both are susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.
NHS Ester Stability
The NHS ester is the more labile of the two functional groups and is prone to hydrolysis, which competes with the desired amidation reaction.[4][] The rate of hydrolysis increases significantly with increasing pH.[6][10]
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | [4][10] |
| 8.0 | 25 | 1 hour | [6] |
| 8.6 | 4 | 10 minutes | [4][6][10] |
Due to this instability, aqueous solutions of this compound should be prepared fresh and used immediately.[6] Storage of the reagent in solution is not recommended.[8]
Maleimide Stability
The maleimide group is generally more stable than the NHS ester in aqueous solutions.[8] However, it is also subject to hydrolysis, particularly at pH values above 7.5.[11][12] This hydrolysis results in the opening of the maleimide ring to form a maleamic acid, which is unreactive towards thiols.[6][12]
| pH Range | Stability Characteristic | Reference |
| 6.5 - 7.5 | Optimal for reaction with thiols; relatively stable. | [11][12] |
| > 7.5 | Increased rate of hydrolysis (ring-opening). Loses specificity for thiols and can react with amines. | [6][11][12] |
| < 6.5 | Reaction with thiols is slow. | [11] |
At a pH of 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[12][13]
Storage Recommendations
Proper storage is crucial to maintain the integrity and reactivity of this compound.
| Form | Storage Temperature | Conditions | Reference |
| Solid | -20°C | Sealed, away from moisture, with desiccant. | [1][2][8] |
| Stock Solution (in anhydrous organic solvent) | -80°C | Sealed, away from moisture. For up to 6 months. | [2] |
| Stock Solution (in anhydrous organic solvent) | -20°C | Sealed, away from moisture. For up to 1 month. | [2] |
It is imperative to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[8][14]
Experimental Protocols
Protocol for Assessing Solubility
Objective: To determine the solubility of this compound in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Add small, incremental volumes of the stock solution to a known volume of the buffer of interest.
-
After each addition, vortex the solution vigorously for 30 seconds.
-
Visually inspect the solution for any precipitation or cloudiness.
-
If the solution remains clear, continue adding the stock solution.
-
The point at which persistent turbidity is observed is the approximate solubility limit.
-
For a more quantitative assessment, centrifuge the turbid solution and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, if a chromophore is present).
Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)
Objective: To determine the rate of NHS ester hydrolysis at a specific pH and temperature.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest at a specific pH
-
Temperature-controlled incubator/water bath
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Equilibrate the buffer of interest to the desired temperature.
-
Add a small volume of the this compound stock solution to the temperature-equilibrated buffer to achieve the desired final concentration.
-
Immediately measure the absorbance of the solution at 260 nm. The N-hydroxysuccinimide byproduct of hydrolysis absorbs light at this wavelength.[4][15]
-
Continue to measure the absorbance at regular time intervals while maintaining the solution at the desired temperature.
-
Plot the absorbance at 260 nm versus time.
-
The rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. The half-life can be calculated from the time it takes for the absorbance to reach half of its maximum value.
Protocol for Assessing Maleimide Stability (Hydrolysis Rate)
Objective: To determine the rate of maleimide hydrolysis at a specific pH and temperature.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest at a specific pH
-
Temperature-controlled incubator/water bath
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Equilibrate the buffer of interest to the desired temperature.
-
Add a small volume of the this compound stock solution to the temperature-equilibrated buffer to achieve the desired final concentration.
-
Immediately measure the absorbance of the solution around 300 nm, as the maleimide group has a characteristic absorbance in this region.[16]
-
Continue to measure the absorbance at regular time intervals while maintaining the solution at the desired temperature. A decrease in absorbance indicates hydrolysis of the maleimide ring.
-
Plot the absorbance at ~300 nm versus time.
-
The rate of hydrolysis can be determined from the slope of the curve, and the half-life can be calculated accordingly.
Visualizing Instability and Experimental Workflow
To better understand the chemical processes and experimental design, the following diagrams are provided.
Caption: NHS Ester Hydrolysis Pathway.
Caption: Maleimide Ring-Opening Hydrolysis.
Caption: Bioconjugation Experimental Workflow.
References
- 1. Mal-amido-PEG24 NHS ester, CAS 2226733-37-3 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Mal-PEG24-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Versatility of Mal-PEG24-NHS Ester in Biotechnology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the heterobifunctional crosslinker Mal-PEG24-NHS ester has emerged as a pivotal tool, enabling the precise and stable linkage of biomolecules. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and an amine-reactive N-hydroxysuccinimide (NHS) ester, bridged by a 24-unit polyethylene (B3416737) glycol (PEG) chain, offers a powerful combination of reactivity, specificity, and favorable biochemical properties. This in-depth technical guide provides a comprehensive overview of the applications of this compound in biotechnology, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Core Principles of this compound Chemistry
This compound facilitates the covalent conjugation of a molecule bearing a primary amine to another molecule containing a sulfhydryl (thiol) group. The reaction proceeds in a two-step or one-pot fashion, capitalizing on the distinct reactivity of its terminal functional groups.
-
NHS Ester Reactivity: The N-hydroxysuccinimide ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) under neutral to slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond.[1][2]
-
Maleimide Reactivity: The maleimide group specifically reacts with sulfhydryl groups (e.g., from cysteine residues) at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond.[2][3]
The 24-unit PEG spacer imparts several advantageous properties to the resulting conjugate, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles. The extended PEG chain can enhance the in vivo half-life of therapeutic proteins and reduce aggregation of hydrophobic drug molecules.[4][]
Key Applications in Biotechnology
The unique properties of this compound have led to its widespread adoption in various biotechnological applications:
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the development of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The antibody directs the drug to cancer cells, minimizing off-target toxicity. The PEG24 spacer can improve the solubility and stability of the ADC.
-
Protein PEGylation: Covalent attachment of the PEG chain (PEGylation) to therapeutic proteins can significantly extend their circulation half-life by increasing their hydrodynamic volume and reducing renal clearance.[4][6] It can also shield the protein from proteolytic degradation.
-
Surface Functionalization: this compound is used to modify the surfaces of nanoparticles, liposomes, and other drug delivery systems.[7] This functionalization can be used to attach targeting ligands (e.g., antibodies, peptides) to direct the carrier to specific tissues or cells.
-
PROTACs Development: In the field of targeted protein degradation, this linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.[8]
Quantitative Data on this compound Conjugations
While precise quantitative data is often dependent on the specific molecules being conjugated, the following tables provide an overview of key parameters and expected outcomes based on available literature.
Table 1: Stability of Reactive Groups
| Reactive Group | Optimal pH Range for Reaction | Conditions Affecting Stability | Half-life of NHS Ester in Aqueous Solution |
| NHS Ester | 7.2 - 8.5[1] | Hydrolysis increases with increasing pH.[3] | ~1 hour at pH 8.0 (25°C)[3] |
| 10 minutes at pH 8.6 (4°C)[3] | |||
| Maleimide | 6.5 - 7.5[2][3] | Hydrolysis to an unreactive maleamic acid can occur at pH > 7.5.[3] | Generally more stable than the NHS ester in the recommended pH range. |
Table 2: General Performance Characteristics of m-PEG24-NHS Ester Conjugates
This table provides a qualitative comparison based on the principles of PEGylation, as direct quantitative comparisons with shorter PEG chains are limited.[4]
| Parameter | Expected Outcome with m-PEG24-NHS Ester | Rationale |
| Conjugation Efficiency | High | Efficient reactivity of NHS ester and maleimide groups under optimal conditions. |
| Preservation of Biological Activity | Dependent on conjugation site | The longer PEG chain may cause steric hindrance, potentially impacting activity.[4] |
| In Vitro Stability | Good to Excellent | The longer PEG chain can offer enhanced protection against proteolysis due to steric shielding.[4] |
| In Vivo Half-life | Significantly Increased | The larger hydrodynamic volume imparted by the PEG24 chain reduces renal clearance.[4][] |
| Immunogenicity | Reduced | The hydrophilic PEG chain can mask epitopes on the conjugated molecule.[4] |
Table 3: Typical Molar Ratios for Antibody-Drug Conjugate (ADC) Development
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, and it is controlled by the molar ratio of the linker-payload to the antibody.[]
| Parameter | Molar Ratio Range | Purpose |
| Linker:Antibody/Payload | 2:1 to 20:1 | To control the average number of linkers conjugated. |
| Payload-Linker:Antibody | 2:1 to 10:1 | To control the final Drug-to-Antibody Ratio (DAR). |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Two-Step Antibody-Drug Conjugation (ADC)
This protocol describes the conjugation of a thiol-containing drug to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Reducing agent (e.g., TCEP) if targeting disulfide bonds
-
Conjugation Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If targeting interchain disulfide bonds, partially reduce the antibody with a controlled amount of a reducing agent like TCEP. Purify the reduced antibody to remove the reducing agent.
-
NHS Ester Reaction:
-
Equilibrate the this compound vial to room temperature before opening.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Purification of Antibody-Linker Conjugate: Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer (pH 6.5-7.5).
-
Maleimide Reaction:
-
Add the thiol-containing drug to the purified antibody-linker conjugate. A 1.5- to 5-fold molar excess of the drug over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add a quenching solution (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Purification of ADC: Purify the final ADC using size-exclusion chromatography to remove unreacted drug and other impurities.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[][7]
Protocol 2: Protein PEGylation
This protocol outlines the PEGylation of a protein with available lysine residues.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
PEGylation Reaction:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to observe the increase in molecular weight and by HPLC to assess purity.
Protocol 3: Surface Functionalization of Amine-Coated Nanoparticles
This protocol describes the two-step functionalization of nanoparticles with a thiolated targeting ligand.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous DMSO or DMF
-
Thiolated targeting ligand (e.g., peptide, antibody fragment)
-
Reaction Buffer 1: PBS, pH 7.2-7.5
-
Reaction Buffer 2: PBS, pH 6.5-7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifugation, dialysis)
Procedure:
-
Linker Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Reaction Buffer 1 to a final concentration of 1-10 mg/mL.
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 50- to 100-fold molar excess of the linker solution to the nanoparticle suspension.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Maleimide-Activated Nanoparticles: Remove excess, unreacted linker by centrifugal filtration or dialysis against Reaction Buffer 2.
-
Conjugation of Thiolated Ligand:
-
Immediately add the thiolated targeting ligand to the purified maleimide-activated nanoparticles at a 5- to 10-fold molar excess relative to the estimated maleimide groups on the nanoparticle surface.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Final Purification: Quench any unreacted maleimide groups with a thiol-containing quenching agent if necessary. Purify the final functionalized nanoparticles by centrifugation or dialysis to remove the unreacted ligand.
-
Characterization: Characterize the functionalized nanoparticles using techniques like Dynamic Light Scattering (DLS) to measure size changes and zeta potential to assess surface charge modification.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.
Two-step bioconjugation workflow using this compound.
Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).
Experimental workflow for nanoparticle surface functionalization.
Conclusion
This compound stands as a versatile and indispensable crosslinker in the biotechnological toolkit. Its well-defined structure, dual reactivity, and the beneficial properties imparted by the PEG24 spacer make it a superior choice for a wide range of applications, from the development of next-generation therapeutics like ADCs to the engineering of sophisticated drug delivery systems. By understanding the core principles of its chemistry and following optimized experimental protocols, researchers can effectively leverage the power of this compound to advance their research and development goals.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 6. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
An In-depth Technical Guide to Mal-PEG24-NHS Ester for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic design of targeted drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target toxicity. Mal-PEG24-NHS ester has emerged as a critical heterobifunctional linker in this field, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, and its impact on the pharmacokinetic and pharmacodynamic properties of bioconjugates. Detailed experimental protocols, quantitative data, and visual representations of key biological processes are presented to equip researchers and drug development professionals with the essential knowledge for the effective utilization of this linker in their therapeutic design. The extended polyethylene (B3416737) glycol (PEG) chain of 24 units imparts favorable characteristics such as enhanced solubility, reduced immunogenicity, and prolonged circulation half-life, ultimately contributing to an improved therapeutic index.
Introduction to this compound
This compound is a heterobifunctional crosslinker composed of three key components: a maleimide (B117702) group, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This molecular architecture allows for a controlled, sequential bioconjugation process. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as the lysine (B10760008) residues on antibodies, while the maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of peptides or small molecule drugs.
The defining feature of this linker is its 24-unit PEG spacer. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic behavior of therapeutics. The hydrophilic and flexible nature of the PEG24 chain enhances the aqueous solubility of the resulting conjugate, which is particularly advantageous when working with hydrophobic payloads.[1] Furthermore, the PEG moiety increases the hydrodynamic volume of the conjugate, which in turn reduces renal clearance and prolongs its circulation half-life.[1] This extended systemic exposure can lead to greater accumulation of the therapeutic agent at the target site.[1]
Mechanism of Bioconjugation
The utility of this compound lies in its ability to facilitate a two-step conjugation reaction, providing precise control over the synthesis of complex bioconjugates like ADCs. This sequential approach prevents unwanted homodimerization of the targeting moiety or the payload.
Step 1: Reaction with Amines (NHS Ester Chemistry)
The process begins with the reaction of the NHS ester end of the linker with a primary amine on the targeting molecule, typically an antibody. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond.[2] Excess, unreacted linker is then removed to prevent interference in the subsequent step.
Step 2: Reaction with Thiols (Maleimide Chemistry)
The maleimide-activated targeting molecule is then reacted with a thiol-containing payload. The maleimide group undergoes a Michael addition reaction with the sulfhydryl group, forming a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[3]
Figure 1: Two-step bioconjugation workflow using this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and similar PEGylated linkers in the development of ADCs.
Table 1: Recommended Reaction Conditions for Mal-PEG-NHS Ester Conjugation
| Parameter | NHS Ester Reaction (Amine Coupling) | Maleimide Reaction (Thiol Coupling) | Rationale |
| Target Residue | Primary Amines (e.g., Lysine) | Sulfhydryls (e.g., Cysteine) | Specific reactivity of the functional groups. |
| pH | 7.2 - 8.5[2] | 6.5 - 7.5[3] | Optimizes reaction efficiency and minimizes side reactions. |
| Buffer | Amine-free (e.g., PBS, Borate) | Phosphate, HEPES | Avoids competition with the intended reaction partners. |
| Linker Molar Excess | 10- to 50-fold over antibody[4] | 5- to 20-fold over available thiols | Drives the reaction to completion. |
| Reaction Temperature | 4°C or Room Temperature | Room Temperature | Balances reaction rate with protein stability. |
| Reaction Time | 30 - 120 minutes | 30 - 120 minutes | Sufficient time for conjugation while minimizing degradation. |
Table 2: Impact of PEG Chain Length on ADC Pharmacokinetics (DAR 8 ADC)
| Linker | Relative Plasma Clearance | Key Observation | Reference |
| Non-PEGylated | High | Rapid clearance from plasma. | [4] |
| Mal-PEG2-NHS | Moderate-High | Improved exposure compared to non-PEGylated. | [4] |
| Mal-PEG4-NHS | Moderate | Further reduction in clearance. | [4] |
| Mal-PEG8-NHS | Low | Significant improvement in plasma exposure. | [4] |
| Mal-PEG12-NHS | Low | Minimal additional improvement in clearance compared to PEG8. | [4] |
| Mal-PEG24-NHS | Low | No significant further reduction in clearance beyond the PEG8 threshold. | [4] |
This table summarizes findings from Burke et al., Mol Cancer Ther, 2017.
Table 3: In Vivo Stability of Maleimide-Thiol Linkage
| Condition | Linkage Stability | Influencing Factors |
| In Plasma | Susceptible to retro-Michael reaction leading to deconjugation.[5] | Presence of endogenous thiols (e.g., albumin, glutathione).[5] |
| Stabilization | Hydrolysis of the succinimide (B58015) ring forms a stable, ring-opened structure.[5] | Can be promoted post-conjugation to enhance stability.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of ADCs using this compound.
Protocol for Two-Step Antibody-Drug Conjugation
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing drug payload
-
Reducing agent (e.g., TCEP) (if antibody requires reduction)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide Reaction Buffer (e.g., PBS, pH 6.5-7.0)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0 for NHS ester; N-acetylcysteine for maleimide)
-
Desalting columns
Procedure:
Step 1: Antibody Activation with this compound
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Linker Preparation: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. Gently mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Maleimide Reaction Buffer.
Step 2: Conjugation of Drug Payload to Activated Antibody
-
Drug Preparation: Dissolve the thiol-containing drug payload in a suitable solvent (e.g., DMSO) and then dilute into the Maleimide Reaction Buffer.
-
Conjugation Reaction: Add a 2- to 10-fold molar excess of the thiol-containing payload to the purified maleimide-activated antibody solution. The final concentration of the organic solvent should be below 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching (Optional): To cap any unreacted maleimide groups, add a quenching agent such as N-acetylcysteine to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.
-
Final Purification: Purify the final ADC from excess payload and other reaction byproducts using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol for Determining Drug-to-Antibody Ratio (DAR)
Method: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different numbers of conjugated drug molecules based on their hydrophobicity.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Phenyl-based)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADC species with increasing DARs (DAR2, DAR4, etc.).
-
Calculate the percentage of each species by integrating the peak areas.
-
The average DAR is calculated as the weighted average of the different drug-loaded species.[6]
-
Protocol for In Vitro Plasma Stability Assessment
Method: LC-MS Analysis
This protocol assesses the stability of the ADC in plasma by monitoring the loss of the payload over time.
Materials:
-
Purified ADC sample
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Incubation: Dilute the ADC into fresh plasma to a final concentration (e.g., 1 mg/mL). Prepare a control sample in PBS. Incubate all samples at 37°C.[5]
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[5]
-
Sample Processing: Immediately freeze the collected aliquots at -80°C until analysis. Prior to analysis, precipitate the plasma proteins (e.g., with acetonitrile) to extract the ADC and any released payload.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the average DAR of the ADC at each time point.
-
Data Analysis: Plot the average DAR over time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Signaling Pathways and Cellular Uptake
The therapeutic efficacy of an ADC is critically dependent on its ability to be internalized by the target cancer cell. The general mechanism involves receptor-mediated endocytosis.
Figure 2: Generalized signaling pathway of ADC cellular uptake and action.
Upon intravenous administration, the ADC circulates in the bloodstream. The antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell.[7] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to form an endosome, engulfing the ADC-antigen complex.[7] The endosome then matures and fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome lead to the cleavage of the linker and the release of the cytotoxic payload into the cytoplasm.[1] The released payload can then exert its cell-killing effect, typically by interfering with DNA replication or microtubule dynamics, ultimately leading to apoptosis.[1] The PEG24 spacer in the linker can influence the rate of internalization and subsequent intracellular trafficking.[8]
Some studies suggest that maleimide-modified nanoparticles can also undergo enhanced cellular uptake through thiol-mediated transport, which may involve both energy-dependent and independent pathways, distinct from conventional endocytosis routes.[9] This suggests a potential additional mechanism for the cellular entry of conjugates utilizing maleimide chemistry.
Conclusion
This compound is a versatile and highly effective heterobifunctional linker for the development of targeted drug delivery systems. Its well-defined, two-step conjugation chemistry allows for precise control over the synthesis of complex bioconjugates. The inclusion of a 24-unit PEG spacer confers significant advantages, including improved solubility, enhanced pharmacokinetic properties, and the potential for higher drug loading. While the stability of the maleimide-thiol linkage requires careful consideration and potential optimization, the overall benefits of using this compound in terms of improved therapeutic index make it a valuable tool for researchers and drug developers in the ongoing quest for more effective and safer targeted therapies. This guide provides the foundational knowledge and practical protocols to facilitate the successful implementation of this linker technology in preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Protein Modification with Mal-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Mal-PEG24-NHS ester, a heterobifunctional crosslinker, for the covalent modification of proteins. This reagent is a cornerstone in bioconjugation, enabling the precise linkage of molecules to proteins to enhance their therapeutic and diagnostic properties. We will delve into the core chemistry, provide detailed experimental protocols, present key quantitative data, and illustrate workflows for its application in areas such as antibody-drug conjugate (ADC) development.
Core Concepts: The Chemistry of this compound
This compound is a versatile molecule featuring three key components: a maleimide (B117702) group, a 24-unit polyethylene (B3416737) glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] This structure allows for a two-step, controlled conjugation to proteins.[4]
-
NHS Ester Group: This functional group reacts with primary amines (-NH₂), such as those on the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[5][6]
-
Maleimide Group: This group specifically reacts with sulfhydryl (thiol) groups (-SH) from cysteine residues through a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific and efficient at a pH of 6.5 to 7.5.[4][5]
-
PEG24 Spacer: The hydrophilic 24-unit PEG chain increases the solubility of the resulting conjugate in aqueous media, can reduce aggregation, and may decrease the immunogenicity of the modified protein.[6][7] Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic proteins by increasing their stability and circulation time.[8]
The dual reactivity of this compound allows for the specific linkage of two different molecules, making it a valuable tool in the development of complex biomolecules like ADCs, where a cytotoxic drug is linked to a targeting antibody.[6]
Quantitative Data for Protein Modification
The efficiency and outcome of protein modification with this compound are dependent on several key parameters. The following tables summarize important quantitative data to consider when designing and optimizing conjugation experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₆₂H₁₁₁N₃O₃₁ | [2] |
| Molecular Weight | 1394.55 g/mol | [1] |
| Purity | >95% | [2] |
| Storage Conditions | -20°C with desiccant, moisture-sensitive | [4][9] |
| Solubility | Soluble in DMSO, DMF, acetonitrile | [4] |
Table 1: Physicochemical Properties of this compound
| Parameter | Optimal Range/Value | Key Considerations | Source(s) |
| NHS Ester Reaction pH | 7.2 - 8.5 | Balances amine reactivity with the rate of NHS ester hydrolysis. | [5][6][10] |
| Maleimide Reaction pH | 6.5 - 7.5 | Ensures high specificity for thiols and minimizes maleimide hydrolysis. | [4][5][6] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures slow the reaction but also decrease the rate of hydrolysis. | [11] |
| Reaction Time (NHS Ester) | 30 minutes - 2 hours at room temperature, or 2-4 hours at 4°C | Dependent on temperature and protein reactivity. | |
| Reaction Time (Maleimide) | 1 - 2 hours at room temperature | Generally a rapid reaction. | [7] |
| Molar Excess (Linker:Protein) | 5:1 to 20:1 | Must be optimized empirically based on the protein and desired degree of labeling. | [8][11][12] |
Table 2: Recommended Reaction Conditions for Protein Conjugation
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| >7.5 | Not specified | Slow hydrolysis |
Table 3: Stability of Reactive Groups [5][10]
Experimental Protocols
The following are detailed protocols for the modification of a protein, such as an antibody, using this compound. A two-step sequential conjugation is the recommended approach to achieve high specificity.[4][13]
Protocol 1: Antibody Reduction (for Thiol-Maleimide Conjugation)
This protocol is necessary if the conjugation strategy involves linking to cysteine residues that are part of a disulfide bond.
Materials:
-
Antibody solution (1-10 mg/mL in an amine-free buffer like PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[7]
-
Desalting column (if using DTT)
Procedure:
-
Prepare the antibody in the conjugation buffer.
-
To initiate the reduction, add a 10-20 fold molar excess of TCEP solution to the antibody solution. The exact ratio may require optimization.[7]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and incubate at room temperature for 30-60 minutes.[7]
-
If TCEP is used, the reduced antibody can often be used directly in the next step. If DTT is used, the excess reducing agent must be removed using a desalting column before proceeding to the conjugation step.[7]
Protocol 2: Two-Step Protein Conjugation
This protocol describes the sequential reaction of the NHS ester with primary amines on one protein (Protein A), followed by the reaction of the maleimide group with a thiol on a second molecule (Molecule B).
Materials:
-
Protein A (amine-containing) in Amine Reaction Buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Molecule B (thiol-containing)
-
Thiol Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or N-acetylcysteine)[7]
-
Desalting column or dialysis equipment
Procedure:
Step 1: Reaction of NHS Ester with Protein A
-
Prepare Protein A at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.[8]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.[8]
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the Protein A solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with the Thiol Reaction Buffer. This step is critical to prevent the unreacted reagent from interfering with the subsequent reaction.
Step 2: Reaction of Maleimide with Molecule B
-
Add the maleimide-activated Protein A from Step 1 to the thiol-containing Molecule B solution. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
To quench the reaction and cap any unreacted maleimide groups, add a 100-fold molar excess of a quenching solution like N-acetylcysteine and incubate for an additional 30 minutes at room temperature.[7]
Protocol 3: Purification and Characterization of the Conjugate
Purification:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger protein conjugate from smaller molecules like excess linker and quenching reagents.[7]
-
Equilibrate an appropriate SEC column with a suitable purification buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with the purification buffer, collecting fractions and monitoring the absorbance at 280 nm to identify the protein-containing fractions.[7]
-
Characterization:
-
SDS-PAGE: This technique can qualitatively assess the extent of PEGylation. The PEGylated protein will migrate slower on the gel than the unmodified protein due to its increased hydrodynamic radius.[8]
-
HPLC: Size-exclusion (SEC-HPLC) or reversed-phase (RP-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated species.[8][14]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and to calculate the degree of PEGylation or the drug-to-antibody ratio (DAR) in the case of ADCs.[14][15][16]
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided below to illustrate the key chemical reactions and experimental workflows.
Caption: Reaction mechanism for a two-step protein conjugation.
Caption: A typical two-step experimental workflow.
Caption: Strategies for ADC synthesis using this compound.
References
- 1. enovatia.com [enovatia.com]
- 2. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 3. Mal-PEG24-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. sciex.com [sciex.com]
An In-depth Technical Guide to Mal-PEG24-NHS Ester for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG24-N-hydroxysuccinimide (Mal-PEG24-NHS) ester, a heterobifunctional crosslinker integral to the development of advanced Antibody-Drug Conjugates (ADCs). This document details the linker's core properties, its mechanism of action, and its impact on the physicochemical and biological characteristics of ADCs. Furthermore, it offers detailed experimental protocols and quantitative data to guide researchers in the synthesis and evaluation of ADCs utilizing this technology.
Introduction to Mal-PEG24-NHS Ester in ADC Development
Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and efficacy.
This compound is a state-of-the-art linker that incorporates a 24-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic spacer imparts several beneficial properties to the resulting ADC, including enhanced solubility, reduced aggregation, and an improved pharmacokinetic profile.[1] The linker possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues on the antibody) and a maleimide (B117702) group for specific conjugation to sulfhydryl groups (e.g., from reduced cysteine residues or a thiol-containing payload).[2][]
Physicochemical Properties and Mechanism of Action
The this compound is a heterobifunctional linker designed for controlled, sequential conjugation.[2] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C62H111N3O31 |
| Molecular Weight | 1394.55 g/mol |
| Spacer Arm Length | ~88 Å |
| Reactive Groups | Maleimide, N-hydroxysuccinimide (NHS) ester |
| Reactivity | Maleimide reacts with sulfhydryl groups (thiols) at pH 6.5-7.5. NHS ester reacts with primary amines at pH 7-9. |
| Solubility | Soluble in organic solvents like DMSO and DMF. |
Mechanism of Action:
The conjugation process typically involves a two-step reaction to ensure specificity and prevent unwanted side reactions.
-
Antibody Activation (NHS Ester Reaction): The more labile NHS ester is first reacted with primary amine groups (typically from lysine residues) on the antibody surface, forming a stable amide bond.
-
Payload Conjugation (Maleimide Reaction): Following the removal of excess linker, the maleimide-activated antibody is then reacted with a thiol-containing cytotoxic payload, forming a stable thioether bond.
This sequential approach allows for greater control over the conjugation process and the resulting drug-to-antibody ratio (DAR).
Impact of the PEG24 Linker on ADC Properties
The inclusion of a 24-unit PEG spacer has a profound impact on the overall characteristics of an ADC.
Quantitative Data on ADC Properties
The following tables summarize the quantitative impact of PEGylation, specifically with longer PEG chains like PEG24, on key ADC parameters.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | Linker | Clearance Rate (mL/day/kg) | Half-life (hours) | Reference |
| Trastuzumab-DM1 | Linear PEG24 | Faster than pendant PEG12 | - | [4] |
| Trastuzumab-DM1 | Pendant (2x PEG12) | Slower than linear PEG24 | - | [4] |
| ZHER2-MMAE | No PEG | - | Short | [4] |
| ZHER2-MMAE | 4 kDa PEG | - | 2.5-fold extension | [4] |
| ZHER2-MMAE | 10 kDa PEG | - | 11.2-fold extension | [4] |
Table 2: In Vivo Efficacy of PEGylated ADCs in Xenograft Models
| ADC Construct | Target | Xenograft Model | Key Efficacy Outcome | Reference |
| ZHER2-PEG10K-MMAE | HER2 | NCI-N-87 | Stronger tumor growth inhibition compared to shorter or no PEG | [4] |
| Anti-HER2 ADC with PEG12 modifier | HER2 | L540cy CDX | Complete cures after a single 1 mg/kg dose | [4] |
Table 3: Effect of PEGylation on Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Chemistry | Average DAR | Reference |
| Cleavable (Val-Cit) with PEG12 spacer | DTPM | 2.7 | [4] |
| Cleavable (Val-Ala) with PEG12 spacer | DTPM | 3.0 | [4] |
| Cleavable (Val-Cit-PABC) with PEG8 spacer | Succinimide/SPAAC | 2.4 | [4] |
| Cleavable (Val-Cit-PABC) with PEG2 spacer | Succinimide/SPAAC | 3.9 | [4] |
| Non-cleavable with PEG4 spacer | Maleimide | ~3.9 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of an ADC using this compound, using the example of conjugating Monomethyl Auristatin E (MMAE) to Trastuzumab.
Synthesis of Trastuzumab-PEG24-MMAE ADC
This protocol outlines a two-step conjugation process.
Materials:
-
Trastuzumab (anti-HER2 mAb)
-
This compound
-
Thiol-modified MMAE (vc-MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0 (Amine-free)
-
PBS, pH 6.5-7.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
N-acetylcysteine
-
Desalting columns (e.g., PD-10)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Protocol:
Step 1: Antibody Activation with this compound
-
Antibody Preparation: Prepare a solution of Trastuzumab at 5-10 mg/mL in amine-free PBS (pH 7.2-8.0). If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the appropriate buffer using a desalting column.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS at pH 6.8. This buffer exchange also prepares the antibody-linker conjugate for the next reaction step.
Step 2: Conjugation of vc-MMAE to the Activated Antibody
-
Drug Preparation: Dissolve the thiol-containing drug (vc-MMAE) in DMSO or DMF.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the vc-MMAE solution to the purified antibody-linker conjugate from Step 1.
-
Incubation: Incubate the reaction for 2 to 16 hours at room temperature with gentle mixing, protected from light.
-
Quenching (Optional): Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes at room temperature.
-
Final Purification: Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography (SEC). The final ADC should be stored in a suitable buffer at the recommended temperature.
Characterization of the ADC
Thorough characterization is crucial to ensure the quality and consistency of the synthesized ADC.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be calculated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the maximum absorbance wavelength for the drug).
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits, providing a precise DAR.[5]
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is the standard method to assess the purity of the ADC and quantify the percentage of high molecular weight aggregates.[6]
3. In Vitro Plasma Stability Assay:
-
Incubate the ADC in plasma from relevant species (e.g., human, mouse) at 37°C.[5]
-
At various time points, measure the amount of released drug-linker using techniques like LC-MS to assess the stability of the thioether bond.[5][6]
4. In Vitro Cytotoxicity Assay:
-
Culture target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
-
Treat the cells with serial dilutions of the ADC.
-
After a set incubation period (e.g., 72-120 hours), assess cell viability using assays like MTT or CellTiter-Glo to determine the IC50 value.[7]
5. Bystander Killing Effect Assay:
-
Co-culture Assay: Co-culture antigen-positive and antigen-negative cells (e.g., labeled with a fluorescent protein) and treat with the ADC. Measure the viability of the antigen-negative cells to assess the bystander effect.[8]
-
Conditioned Medium Transfer Assay: Treat antigen-positive cells with the ADC, collect the conditioned medium, and apply it to a culture of antigen-negative cells. Measure the viability of the antigen-negative cells.[8]
Signaling Pathways and Experimental Workflows
ADC Internalization and Payload Release Pathway
The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker, such as the one derived from this compound and a vc-MMAE payload.
Caption: General mechanism of an ADC leading to apoptosis.
Signaling Pathway of MMAE Payload
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts the microtubule network within cancer cells.
Caption: Signaling pathway of MMAE leading to apoptosis.
The hydrophilic PEG24 linker can influence this pathway by enhancing the ADC's circulation time, leading to greater tumor accumulation and potentially a more sustained delivery of the MMAE payload to the cancer cells.
Experimental Workflow for ADC Development
The following diagram outlines a typical workflow for the development and characterization of an ADC using this compound.
Caption: Experimental workflow for ADC development.
Conclusion
This compound is a valuable tool in the design of next-generation antibody-drug conjugates. Its heterobifunctional nature allows for controlled and specific conjugation, while the hydrophilic 24-unit PEG spacer significantly enhances the physicochemical and pharmacokinetic properties of the resulting ADC. The improved solubility, reduced aggregation, and extended circulation half-life can lead to a wider therapeutic window and improved in vivo efficacy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to successfully synthesize, characterize, and evaluate ADCs incorporating this advanced linker technology. Careful optimization of the conjugation and purification steps, followed by thorough characterization, is paramount for the development of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation strategies for enhanced nanoparticle delivery to tumor associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
The Lynchpin of Bioconjugation: A Technical Guide to the Function of NHS Esters
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency and specificity.[1][2] Their utility in creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biosensors has made them an indispensable tool in research, diagnostics, and therapeutics.[1][3] This technical guide provides an in-depth exploration of the core function of NHS esters in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual diagrams to illuminate the underlying chemical principles and workflows.
Core Chemistry: The Power of Amine Reactivity
The primary function of an NHS ester is to act as an amine-reactive chemical handle.[1][] It facilitates the formation of a stable amide bond between a molecule of interest (e.g., a drug, a dye) and a primary amine (-NH₂) on a biomolecule.[1][] In proteins, the most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[1][2]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[][5] The deprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1][6] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[][6]
Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.
Critical Reaction Parameters: Achieving Optimal Conjugation
The success of NHS ester bioconjugation is highly dependent on several key parameters that influence the competition between the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).[1][7] Hydrolysis of the NHS ester renders it inactive, unable to form the desired amide bond.[1][8]
-
pH: This is the most critical factor.[2][9] The optimal pH range is typically between 7.2 and 8.5.[2][10] Below this range, primary amines are protonated (-NH₃⁺) and non-nucleophilic.[2] Above this range, the rate of NHS ester hydrolysis increases significantly.[2][9]
-
Temperature: Reactions are commonly performed at room temperature or 4°C.[2][11] Lower temperatures can help minimize the competing hydrolysis reaction.[2][8]
-
Buffer Composition: Amine-free buffers such as phosphate, bicarbonate, HEPES, or borate (B1201080) are recommended.[2][12] Buffers containing primary amines, like Tris or glycine, will compete with the target biomolecule.[2][13]
-
Solvent: Many NHS ester reagents have poor water solubility and must be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[9][12]
Quantitative Data Summary
The following tables summarize key quantitative data for NHS ester chemistry to facilitate experimental design.
Table 1: Stability of NHS Esters - Half-life vs. pH and Temperature
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 7.0 | Room Temperature | ~7 hours | [14] |
| 8.0 | 4 | ~1 hour | [5] |
| 8.5 | Room Temperature | 125 - 180 minutes | [5] |
| 8.6 | 4 | 10 minutes | [5] |
| 9.0 | Room Temperature | Minutes | [5][15] |
Table 2: Typical Reaction Conditions for NHS Ester Bioconjugation
| Parameter | Recommended Condition | Reference(s) |
| Optimal Reaction pH | 7.2 - 8.5 | [][10] |
| Reaction Time | 0.5 - 4 hours at room temperature or 4°C | [10][12] |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 for initial experiments | [2] |
| Protein Concentration | 1 - 10 mg/mL | [9][16] |
| Final Organic Solvent Concentration | < 10% | [5][13] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol outlines a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography/desalting column)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer.[13] Adjust the protein concentration to 1-10 mg/mL.[9][16] Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to 8.3-8.5.[9][16]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[17]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[2] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.[5]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[5] Incubate for 15-30 minutes at room temperature.[5]
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts using a size-exclusion chromatography column or through dialysis.[5][9]
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry and verify the integrity of the conjugate using SDS-PAGE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
Methodological & Application
Application Notes and Protocols for Bioconjugation with Mal-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG24-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), protein-peptide fusions, and functionalized nanoparticles.[1] This reagent features two distinct reactive moieties: a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester that targets primary amines.[1] These reactive ends are separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[2]
The dual functionality of this compound allows for a controlled, two-step conjugation process.[1] Typically, the more labile NHS ester is reacted first with a biomolecule containing primary amines, such as the lysine (B10760008) residues on an antibody.[1] Following purification to remove excess linker, the maleimide group is then available to react with a thiol-containing molecule, such as a cysteine residue on a peptide or a small molecule drug.[1] This stepwise approach provides a high degree of control over the conjugation process, leading to more homogeneous and well-defined bioconjugates.
This document provides detailed protocols for the use of this compound in bioconjugation, methods for characterizing the resulting conjugates, and a summary of expected quantitative outcomes.
Data Presentation
The degree of labeling (DOL), which represents the average number of linker molecules conjugated to a protein, is a critical parameter in bioconjugation. The following table summarizes typical molar excesses of Mal-PEG-NHS ester used in antibody conjugation and the resulting DOL, as well as a comparison of common methods for determining the DOL.
| Parameter | Value/Method | Typical Outcome/Considerations |
| Molar Excess of Mal-PEG-NHS Ester to Protein | 10- to 50-fold | A 20-fold molar excess of an NHS-PEG linker to an antibody at a concentration of 1-10 mg/mL typically results in 4-6 PEG molecules per antibody.[3] The optimal ratio should be determined empirically for each specific protein and desired DOL. |
| Degree of Labeling (DOL) Determination Methods | ||
| UV-Vis Spectrophotometry | Measures the absorbance of a chromophore on the conjugated molecule. | Simple and rapid. Requires a chromophore with a distinct absorbance from the protein. Unbound label must be removed prior to measurement.[4] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Measures the mass-to-charge ratio of the intact protein before and after conjugation. | Highly accurate and provides direct measurement of the mass of the conjugate, allowing for the determination of the distribution of different labeled species.[4] |
| HABA/Avidin (B1170675) Assay | A colorimetric assay used when the conjugated molecule is biotinylated. | Based on the displacement of 2-(4'-hydroxyazobenzene)benzoic acid (HABA) from avidin by biotin.[4] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule (e.g., peptide, drug)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis cassettes for purification
-
Reaction Buffer for NHS ester reaction: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Reaction Buffer for Maleimide reaction: PBS, pH 6.5-7.5
Protocol 1: Two-Step Bioconjugation of a Protein with a Thiol-Containing Molecule
This protocol describes the sequential reaction of this compound, first with a protein containing primary amines and then with a molecule containing a free thiol group.
Step 1: Reaction of this compound with the Amine-Containing Protein
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer such as PBS at a pH of 7.2-8.0. Buffers containing primary amines like Tris will compete with the reaction.[3]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not store the reagent in solution as the NHS ester is susceptible to hydrolysis.[1]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis equilibrated with a thiol-free buffer (e.g., PBS, pH 7.0). This step is crucial to prevent the unreacted linker from reacting with the thiol-containing molecule in the next step.
Step 2: Reaction of the Maleimide-Activated Protein with the Thiol-Containing Molecule
-
Addition of Thiol-Containing Molecule: Immediately add the thiol-containing molecule to the purified, maleimide-activated protein. A 2- to 5-fold molar excess of the thiol-containing molecule over the protein is typically used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[1]
-
Quenching (Optional): To quench any unreacted maleimide groups, a final concentration of 1 mM cysteine or N-acetylcysteine can be added and incubated for 30 minutes.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove unreacted thiol-containing molecules and other impurities.
Protocol 2: Characterization of the Bioconjugate
Determination of Degree of Labeling (DOL) by MALDI-TOF Mass Spectrometry
-
Sample Preparation: Prepare solutions of the unlabeled protein and the purified conjugated protein at a concentration of approximately 5-50 pmol/µL.[4] If the samples contain non-volatile salts, they should be desalted.
-
Matrix Preparation: Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Spotting: Mix the protein sample with the matrix solution and spot it onto the MALDI target plate. Allow it to air dry.
-
Data Acquisition: Acquire the mass spectra for both the unlabeled and labeled protein.
-
Data Analysis: The mass of the conjugated protein will be higher than the unlabeled protein. The difference in mass corresponds to the mass of the attached Mal-PEG24-drug molecules. The average DOL can be calculated from the weighted average of the mass distribution of the conjugated species.
Mandatory Visualization
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Chemical reactions of this compound with amine and thiol groups on a protein.
References
Application Notes and Protocols for Step-by-Step Protein Labeling with Mal-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG24-NHS ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of amine- and sulfhydryl-containing biomolecules.[1] This reagent is particularly valuable in bioconjugation, enabling the creation of precisely defined protein conjugates for a wide range of applications, including antibody-drug conjugates (ADCs), protein-protein interaction studies, and cellular imaging.[2][3]
The molecule features two reactive ends separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1][4] The maleimide (B117702) group specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable thioether bond.[1][4] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[2][5]
This document provides a detailed, step-by-step protocol for a two-step protein labeling procedure using this compound.
Chemical Reaction Mechanism
The labeling process with this compound is a two-step procedure. First, the NHS ester of the linker reacts with primary amines on the first protein (Protein 1) to form a stable amide bond. Subsequently, the maleimide group of the now-activated protein is available to react with a sulfhydryl-containing molecule, such as a second protein or a small molecule drug (Protein 2).[1][3]
Figure 1: Two-step reaction mechanism of this compound.
Quantitative Data Summary
The efficiency of protein labeling is influenced by several factors. The following tables summarize key quantitative parameters for the protein labeling protocol.
Table 1: Recommended Reaction Parameters for Step 1 (NHS Ester Reaction)
| Parameter | Recommended Value | Rationale |
| Molar Excess of this compound | 10- to 50-fold | Higher molar excess is often required for more dilute protein solutions to achieve sufficient activation.[1][6] |
| Protein Concentration | 1 - 20 mg/mL | Higher protein concentrations can improve reaction efficiency.[6][7] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines. At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester increases.[1][8] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester.[1][9] |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 - 4 hours at 4°C | Incubation time can be optimized based on the specific protein and desired degree of labeling.[1][8] |
| Solvent for Reagent | Anhydrous DMSO or DMF | This compound should be dissolved in an anhydrous organic solvent before being added to the aqueous reaction mixture.[1][6] |
| Final Organic Solvent Concentration | < 10% | High concentrations of organic solvents can denature the protein.[1][6] |
Table 2: Recommended Reaction Parameters for Step 2 (Maleimide Reaction)
| Parameter | Recommended Value | Rationale |
| Molar Ratio of Sulfhydryl-Containing Molecule | 1.5- to 20-fold excess over activated protein | The optimal ratio depends on the desired final conjugate and the number of available sulfhydryl groups.[3] |
| Reaction pH | 6.5 - 7.5 | Optimal for the specific reaction of maleimides with sulfhydryl groups. Above pH 7.5, the maleimide group can react with amines.[1] |
| Reaction Buffer | Amine-free and sulfhydryl-free buffers (e.g., PBS) | To avoid competing reactions. |
| Reaction Time | 30 minutes at Room Temperature or 2 hours at 4°C | Generally sufficient for the reaction to go to completion.[1][6] |
Experimental Protocols
This section provides a detailed methodology for labeling a protein with this compound.
Materials and Reagents
-
This compound (Store at -20°C with desiccant)[1]
-
Protein of Interest (Protein-NH2)
-
Sulfhydryl-containing Molecule (Molecule-SH)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Reaction Buffer (Step 1): Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0.[10][11]
-
Conjugation Buffer (Step 2): Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[6]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[7]
-
Desalting columns or dialysis equipment for purification.[12]
Experimental Workflow
Figure 2: Experimental workflow for protein labeling with this compound.
Step 1: Activation of Protein-NH2 with this compound
-
Prepare Protein Solution: Dissolve the amine-containing protein (Protein-NH2) in the Reaction Buffer to a final concentration of 1-20 mg/mL.[6][7] Ensure the buffer is free of primary amines.[1]
-
Prepare this compound Solution: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1] Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to a concentration of approximately 10 mM.[11] Do not store the reagent in solution as the NHS ester readily hydrolyzes.[11]
-
Calculate Reagent Amount: Determine the volume of the this compound solution needed to achieve a 10- to 50-fold molar excess relative to the protein.
-
Reaction: Add the calculated volume of the this compound solution to the protein solution while gently stirring.[9] Ensure the final concentration of the organic solvent is below 10%.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][8]
-
Purification of Activated Protein: Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with the Conjugation Buffer.[1][3] This step is crucial to prevent the unreacted linker from interfering with the subsequent reaction.
Step 2: Conjugation of Maleimide-Activated Protein with a Sulfhydryl-Containing Molecule
-
Prepare Sulfhydryl-Containing Molecule: Ensure that the molecule to be conjugated (Molecule-SH) has a free (reduced) sulfhydryl group. For proteins with disulfide bonds, reduction may be necessary prior to this step.
-
Reaction: Immediately combine the purified maleimide-activated protein with the sulfhydryl-containing molecule in a molar ratio consistent with the desired final conjugate.[1]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[1][6]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol (B42355) can be added.
-
Final Purification: Purify the final conjugate to remove any unreacted molecules. Suitable methods include size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.
-
Storage: Store the purified conjugate under conditions that are optimal for the stability of the protein. For long-term storage, it is recommended to store at -20°C or -80°C, potentially in smaller aliquots to avoid freeze-thaw cycles.[13]
Applications of Labeled Proteins
Proteins labeled with this compound have a broad range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[2][3]
-
Development of Diagnostic Reagents: Labeled proteins can be used in immunoassays and other diagnostic platforms.[3]
-
Protein-Protein Interaction Studies: Attaching probes or tags to proteins can facilitate the study of their interactions.[3]
-
Cellular Imaging: Fluorescent dyes can be conjugated to proteins for use in microscopy and flow cytometry.[3]
-
Improving Pharmacokinetics: The PEG spacer can improve the pharmacokinetic properties of therapeutic proteins, leading to a longer half-life in the body.[3][5]
By following these detailed protocols and considering the quantitative data provided, researchers can successfully label their proteins of interest for a wide array of applications in biotechnology and medicine.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Mal-amido-PEG24 NHS ester, CAS 2226733-37-3 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. MAL-dPEG®24-NHS 酯 | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for Mal-PEG24-NHS Ester in Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and safety profile. Mal-PEG24-NHS ester is a heterobifunctional linker that has gained prominence in ADC development. It features a maleimide (B117702) group for covalent attachment to thiol groups (e.g., from reduced interchain disulfides or engineered cysteines in the antibody) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues on the antibody or an amine-containing payload).
The defining characteristic of this linker is its 24-unit polyethylene (B3416737) glycol (PEG) spacer. This long, hydrophilic chain imparts several desirable properties to the resulting ADC, including enhanced aqueous solubility, reduced aggregation, and an improved pharmacokinetic profile, potentially leading to a longer circulation half-life and reduced immunogenicity.[1][2] These attributes are particularly advantageous when working with hydrophobic payloads, which are common in ADC development.[2]
These application notes provide detailed protocols for the two primary strategies for preparing ADCs using this compound, along with methods for their purification and characterization.
Principle of Conjugation Chemistry
The preparation of an ADC using a Mal-PEG-NHS ester linker involves two key chemical reactions:
-
NHS Ester Reaction: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the ε-amino group of lysine residues on the antibody) under neutral to slightly alkaline conditions (pH 7-9) to form a stable amide bond.[3]
-
Maleimide-Thiol Reaction: The maleimide group reacts specifically with sulfhydryl (thiol) groups (e.g., from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond via a Michael addition reaction.[4]
The thioether bond formed can be susceptible to a retro-Michael reaction, which can lead to premature drug release.[1] However, strategies such as using self-stabilizing maleimides that undergo hydrolysis to a more stable ring-opened form can enhance the in vivo stability of the ADC.[1]
Data Presentation
Table 1: Physicochemical Properties of Mal-PEG-NHS Ester Linkers
| Property | This compound | SMCC (Non-PEGylated) | Reference(s) |
| Spacer Arm Length | ~95.2 Å | ~8.3 Å | [5][6] |
| Solubility | High in aqueous buffers | Low, requires organic solvent | [5][7] |
| Tendency for Aggregation | Lower | Higher | [5][7] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Plasma Clearance | Key Finding | Reference(s) |
| Non-PEGylated | High | Rapid clearance from plasma. | |
| Mal-PEG2-NHS | Moderate-High | Improved exposure compared to non-PEGylated. | [8] |
| Mal-PEG4-NHS | Moderate | Further reduction in clearance. | [8] |
| Mal-PEG8-NHS | Low | Significant improvement in plasma exposure. | [8] |
| Mal-PEG12-NHS | Low | Minimal additional improvement in clearance compared to PEG8. | [8] |
| Mal-PEG24-NHS | Expected to be Low | Longer PEG chains generally lead to slower clearance. | [1] |
Table 3: Typical Reaction Conditions for ADC Preparation
| Parameter | NHS Ester Reaction | Maleimide-Thiol Reaction | Reference(s) |
| pH | 7.2 - 8.5 | 6.5 - 7.5 | [9] |
| Temperature | 4°C - Room Temp | Room Temperature | [9][10] |
| Reaction Time | 30 min - 2 hours | 30 min - 2 hours | [10] |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | N/A | [9] |
| Payload-Linker:Antibody Molar Ratio | N/A | 5:1 to 10:1 | [11] |
Experimental Protocols
Two primary strategies can be employed for ADC synthesis using this compound. The choice depends on the available functional groups on the payload and the desired conjugation strategy.
Strategy 1: Antibody-Linker Conjugation Followed by Payload Addition
This approach is suitable when the payload contains a thiol group and the conjugation is targeted to lysine residues on the antibody.
Protocol 1.1: Activation of Antibody with this compound
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
This compound.
-
Anhydrous, amine-free organic solvent (e.g., DMSO, DMF).
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Desalting columns.
-
-
Procedure:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[10]
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio should be determined empirically.[9]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[10]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Remove the excess, unreacted linker and quenching reagent using a desalting column equilibrated with a suitable buffer for the next conjugation step (e.g., PBS, pH 6.5-7.5).[10]
-
Protocol 1.2: Conjugation of Thiol-Payload to Maleimide-Activated Antibody
-
Materials:
-
Purified antibody-linker conjugate from Protocol 1.1.
-
Thiol-containing cytotoxic payload.
-
Conjugation Buffer: PBS, pH 6.5-7.5.
-
Quenching Solution: e.g., N-acetylcysteine or L-cysteine (100 mM in conjugation buffer).[11]
-
Purification system (e.g., Size-Exclusion Chromatography - SEC).
-
-
Procedure:
-
Dissolve the thiol-containing payload in a suitable organic solvent (e.g., DMSO) and then dilute it into the Conjugation Buffer.
-
Add a 1.5- to 5-fold molar excess of the payload solution to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]
-
Quench the reaction by adding an excess of the Quenching Solution to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.[11]
-
Purify the final ADC to remove unreacted payload and other impurities using SEC.
-
Strategy 2: Payload-Linker Conjugation Followed by Antibody Conjugation
This strategy is preferred when the payload contains a primary amine and the antibody has available thiol groups (from reduced interchain disulfides or engineered cysteines).
Protocol 2.1: Antibody Reduction
-
Materials:
-
Monoclonal antibody (mAb) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM in degassed conjugation buffer).
-
Nitrogen or Argon gas.
-
-
Procedure:
-
Prepare the antibody solution to the desired concentration in the degassed conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP solution to the antibody solution to initiate the reduction.[11] The exact molar ratio may need to be optimized.
-
Flush the headspace of the reaction vial with nitrogen or argon gas, cap tightly, and incubate at room temperature for 30-60 minutes.[11]
-
The reduced antibody is typically used immediately without the need for TCEP removal.
-
Protocol 2.2: Conjugation of Payload-Linker to Reduced Antibody
-
Materials:
-
Reduced antibody solution from Protocol 2.1.
-
Payload-Mal-PEG24-linker conjugate (prepared by reacting the amine-containing payload with the NHS ester of the linker and purifying the product).
-
Quenching solution: N-acetylcysteine or L-cysteine (100 mM in conjugation buffer).[11]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
-
Procedure:
-
Prepare a stock solution of the Payload-Mal-PEG24-linker in a suitable solvent like DMSO.
-
Add the desired molar excess (e.g., 5-10 equivalents) of the payload-linker solution to the reduced antibody solution while gently stirring.[11]
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[11]
-
To quench the reaction, add a 100-fold molar excess of the quenching solution and incubate for an additional 30 minutes at room temperature.[11]
-
Purify the final ADC using SEC or other appropriate chromatography methods.
-
ADC Purification and Characterization
Thorough purification and characterization are essential to ensure the quality, safety, and efficacy of the prepared ADC.
Purification
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
SEC is used to separate the ADC from unreacted small molecules like the payload-linker and quenching reagents based on size.[]
-
Materials:
-
SEC column with a suitable fractionation range for separating a ~150 kDa antibody from small molecules (<2 kDa).
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4).
-
HPLC or FPLC system with a UV detector.
-
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer.[13]
-
Filter the crude ADC reaction mixture through a 0.22 µm filter.
-
Inject the filtered sample onto the equilibrated column. The injection volume should be 2-5% of the total column volume for optimal resolution.[13]
-
Elute the sample with the equilibration buffer, monitoring the absorbance at 280 nm.[13]
-
The ADC will elute in the first major peak. Collect the corresponding fractions.
-
Pool the ADC-containing fractions and concentrate if necessary.
-
Characterization
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[14]
-
Materials:
-
HIC column (e.g., Butyl or Phenyl-based).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[13]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[13]
-
HPLC system with a UV detector.
-
-
Procedure:
-
Equilibrate the HIC column with the initial gradient conditions.
-
Adjust the salt concentration of the purified ADC sample to match the initial binding conditions.
-
Inject the sample onto the column.
-
Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR.
-
Calculate the average DAR by the weighted average of the peak areas corresponding to each DAR species.[14]
-
Protocol 5: Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity and determining the DAR of ADCs.[1]
-
Intact Mass Analysis:
-
Subunit Analysis:
-
Peptide Mapping:
Generalized ADC Signaling Pathway
The mechanism of action for an ADC begins with the antibody component binding to a specific antigen on the surface of a cancer cell.[2] This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[2] The ADC is then trafficked to lysosomes, where the antibody is degraded by proteases. This degradation, and in the case of cleavable linkers, the acidic or enzymatic environment of the lysosome, leads to the release of the cytotoxic payload into the cytoplasm.[2] The released payload can then exert its cell-killing effect, for example, by damaging DNA or disrupting microtubules, ultimately leading to apoptosis of the cancer cell.[]
Conclusion
The this compound is a versatile and advantageous linker for the development of ADCs. Its long, hydrophilic PEG spacer can significantly improve the physicochemical properties and pharmacokinetic profile of the resulting conjugate. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize ADCs using this linker. Careful optimization of the conjugation and purification steps, followed by thorough characterization, is crucial for the development of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Modification Using Mal-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of the cell surface with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a powerful technique used to alter the interaction of cells with their environment. This process can enhance cell stability, reduce immunogenicity, and modulate cell adhesion properties.[1][2] Mal-PEG24-NHS ester is a heterobifunctional crosslinker that enables the covalent attachment of a variety of molecules to the cell surface. This linker contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on cell surface proteins, and a maleimide (B117702) group, which can subsequently be used to conjugate thiol-containing molecules of interest.[3]
This document provides detailed protocols for the use of this compound for cell surface modification, methods for quantifying the modification, and an overview of potential effects on cellular signaling.
Principle of the Method
The cell surface modification is a two-step process:
-
Amine Reaction: The NHS ester of the this compound reacts with primary amines (-NH2) present on the N-terminus of proteins and the side chains of lysine (B10760008) residues on the cell surface, forming stable amide bonds. This reaction is most efficient at a pH range of 7.2-8.5.[3]
-
Thiol Reaction: The maleimide group on the now cell-surface-bound PEG linker is available for conjugation with a thiol-containing molecule of interest (e.g., peptides, proteins, or small molecules) via a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5.[3]
The long, flexible PEG24 spacer provides a hydrophilic cushion, extending the conjugated molecule away from the cell surface and minimizing steric hindrance.
Data Presentation
The efficiency of cell surface modification and its impact on cell viability are critical parameters that must be determined empirically for each cell type and experimental condition. The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.
Table 1: Optimization of this compound Concentration for Cell Surface Modification
| This compound Concentration (mM) | Cell Viability (%) (MTT Assay) | Relative Labeling Efficiency (%) (Flow Cytometry) |
| 0 (Control) | 100 | 0 |
| 0.1 | User-defined | User-defined |
| 0.5 | User-defined | User-defined |
| 1.0 | User-defined | User-defined |
| 2.0 | User-defined | User-defined |
Table 2: Quantification of Primary Amine Modification using Fluorescamine (B152294) Assay
| Sample | Total Protein (µg) | Fluorescamine Fluorescence (RFU) | % Amine Modification |
| Unmodified Cells (Control) | User-defined | User-defined | 0 |
| Modified Cells | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol 1: Cell Surface Modification of Suspension Cells
Materials:
-
Suspension cells (e.g., Jurkat, K562)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 100 mM Glycine (B1666218) or Tris in PBS
-
Cell culture medium
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold, amine-free PBS to remove any residual serum proteins.
-
Count the cells and determine viability using Trypan Blue exclusion.
-
Resuspend the cells in ice-cold, amine-free PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.[1]
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Add the desired volume of the 10 mM this compound stock solution to the cell suspension to achieve the final desired concentration (e.g., 0.1, 0.5, 1.0 mM).
-
Incubate the cell suspension for 30 minutes at room temperature or on ice with gentle agitation. Incubation on ice can help to minimize cellular internalization of the reagent.[1]
-
-
Quenching:
-
To stop the reaction, add an equal volume of Quenching Buffer (100 mM glycine or Tris in PBS) and incubate for 5-10 minutes.[1]
-
-
Washing:
-
Wash the cells three times with cell culture medium or PBS to remove unreacted reagent and byproducts. Use centrifugation at 300 x g for 5 minutes for each wash.
-
-
Downstream Applications:
-
Resuspend the modified cells in fresh culture medium for subsequent experiments, such as conjugation with a thiol-containing molecule, or for analysis.
-
Protocol 2: Cell Surface Modification of Adherent Cells
Materials:
-
Adherent cells (e.g., HeLa, HEK293) cultured in multi-well plates
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 100 mM Glycine or Tris in PBS
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Culture adherent cells to 70-80% confluency.
-
Gently wash the cells twice with sterile, amine-free PBS.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Prepare the this compound working solution by diluting the stock solution in cold, amine-free PBS to the desired final concentration.
-
-
Labeling Reaction:
-
Remove the PBS from the wells and add the this compound working solution to cover the cell monolayer.
-
Incubate for 30 minutes at room temperature.[1]
-
-
Quenching:
-
Quench the reaction by adding an equal volume of Quenching Buffer and incubate for 5-10 minutes.[1]
-
-
Washing:
-
Gently wash the cells three times with cell culture medium or PBS.
-
-
Downstream Applications:
-
Add fresh culture medium to the wells for subsequent experiments.
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
Materials:
-
Modified and unmodified (control) cells
-
Complete cell culture medium
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
After the final wash step in Protocol 1 or 2, resuspend the modified cells in complete culture medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Include unmodified cells as a negative control.
-
Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the absorbance of the unmodified control cells.
Protocol 4: Quantification of Surface Modification (Fluorescamine Assay)
This protocol provides an indirect measure of modification efficiency by quantifying the number of primary amines remaining on the cell surface after the reaction.[5]
Materials:
-
Modified and unmodified (control) cells
-
Lysis buffer
-
BCA or Bradford assay reagents
-
Fluorescamine solution (3 mg/mL in acetone (B3395972) or DMSO)
-
Phosphate (B84403) buffer (pH 8.0)
-
Fluorometer
Procedure:
-
After modification, lyse a known number of modified and unmodified (control) cells using a suitable lysis buffer.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Dilute the lysates to the same protein concentration in phosphate buffer (pH 8.0).
-
Add an excess of fluorescamine solution to each lysate and mix quickly.
-
Measure the fluorescence (Excitation: ~390 nm, Emission: ~475 nm).
-
The decrease in fluorescence in the modified cell lysate compared to the control is proportional to the number of modified primary amines.
-
Calculate the percentage of amine modification.
Protocol 5: Quantification of Surface Modification (Flow Cytometry)
This protocol requires the use of a thiol-containing fluorescent probe that will react with the maleimide groups on the modified cell surface.
Materials:
-
Modified and unmodified (control) cells
-
Thiol-containing fluorescent probe (e.g., Maleimide-FITC)
-
Flow cytometry buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Following cell surface modification with this compound, wash the cells as described in Protocol 1 or 2.
-
Resuspend the cells in a suitable buffer for the maleimide-thiol reaction (e.g., PBS, pH 7.0).
-
Add the thiol-containing fluorescent probe at a concentration recommended by the manufacturer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with flow cytometry buffer to remove unreacted probe.
-
Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer.
-
Compare the fluorescence intensity of the modified cells to the unmodified control cells to determine the relative labeling efficiency.
Visualizations
Experimental Workflow
Caption: General workflow for cell surface modification.
Signaling Pathway Diagrams
Cell surface PEGylation can sterically hinder receptor-ligand interactions, potentially modulating downstream signaling.[4] Furthermore, studies have shown that PEGylated nanoparticles can influence specific signaling pathways, such as those involving integrins.[6]
Caption: Steric hindrance of receptor-ligand binding.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PEGylated graphene oxide elicits strong immunological responses despite surface passivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Functionalization using Mal-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical process in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. Polyethylene glycol (PEG) linkers are widely employed in this context to enhance the in vivo performance of nanoparticles. This process, known as PEGylation, confers a "stealth" characteristic to nanoparticles, which reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging their circulation time.[1][2][3] The Mal-PEG24-NHS ester is a heterobifunctional linker that facilitates a versatile and controlled method for attaching various biomolecules to nanoparticle surfaces.[4][5][6]
This linker is composed of three key components:
-
An N-Hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds.[4][7]
-
A Maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[8][9][10]
-
A 24-unit polyethylene glycol (PEG) spacer that enhances the hydrophilicity and biocompatibility of the nanoparticles, which can improve their stability in biological fluids and reduce non-specific protein adsorption.[2][11][12]
These application notes provide detailed protocols for the surface functionalization of amine-presenting nanoparticles with this compound and the subsequent conjugation of a thiol-containing molecule.
Chemical Structure and Reaction Pathway
The use of this compound allows for a controlled, two-step conjugation strategy. This is particularly advantageous when conjugating a targeting ligand, such as an antibody or peptide, to a nanoparticle that has primary amines on its surface.[13] The first step involves the reaction of the NHS ester with the amine-functionalized nanoparticle. The second step is the reaction of the maleimide group on the PEGylated nanoparticle with a thiol-containing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-PEG24-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Mal-PEG24-NHS ester, a heterobifunctional crosslinker, in bioconjugation. This reagent is a valuable tool for covalently linking molecules containing primary amines to molecules with sulfhydryl (thiol) groups, facilitated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugate, making it particularly useful in drug delivery, diagnostics, and various research applications.[1][2][3]
The this compound enables a two-step conjugation process. The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form stable amide bonds, while the maleimide (B117702) group specifically reacts with thiol groups to create stable thioether bonds.[4][5] Careful control of reaction conditions, particularly pH, is crucial for efficient and specific conjugation.
Reaction Chemistry and Pathway
The conjugation process using this compound involves two key reactions:
-
NHS Ester Reaction with Primary Amines: The NHS ester reacts with unprotonated primary amines, typically found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, through nucleophilic acyl substitution. This reaction results in a stable amide bond and the release of N-hydroxysuccinimide (NHS).[6][7] The optimal pH for this reaction is slightly alkaline, as a lower pH protonates the amine, reducing its nucleophilicity, while a higher pH significantly increases the rate of NHS ester hydrolysis.[7][8]
-
Maleimide Reaction with Thiols: The maleimide group reacts with sulfhydryl groups, commonly found in cysteine residues, via a Michael addition reaction. This forms a stable thioether bond.[9][10] This reaction is highly specific for thiols within a neutral pH range.[11][12] At pH values above 7.5, the maleimide group can undergo hydrolysis or react with primary amines, leading to reduced specificity.[9][12]
Quantitative Data Summary
The following tables provide a summary of key quantitative data to assist in the design and optimization of your conjugation experiments.
Table 1: Optimal Reaction Conditions for this compound
| Parameter | NHS Ester Reaction | Maleimide Reaction | Reference(s) |
| pH Range | 7.2 - 8.5 (Optimal: 8.3-8.5) | 6.5 - 7.5 | [8][13],[9][12] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) | [5][14] |
| Reaction Time | 30 minutes to 4 hours | 30 minutes to 2 hours | [5][8] |
Table 2: Recommended Buffers for Conjugation Reactions
| Reaction | Recommended Buffers | Buffers to Avoid | Reference(s) |
| NHS Ester | Phosphate-buffered saline (PBS), Sodium Bicarbonate, HEPES, Borate | Buffers containing primary amines (e.g., Tris, Glycine) | [8][13] |
| Maleimide | Phosphate-buffered saline (PBS), HEPES | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) | [13][15] |
Table 3: Stability of NHS Ester and Maleimide Groups in Aqueous Solution
| Reactive Group | Condition | Half-life | Reference(s) |
| NHS Ester | pH 7.0, 0°C | 4-5 hours | [8] |
| pH 8.6, 4°C | 10 minutes | [8] | |
| Maleimide | High pH (>7.5) | Susceptible to hydrolysis | [9][12] |
Experimental Protocols
The following are generalized protocols for a two-step conjugation using this compound. Optimization may be required depending on the specific biomolecules being conjugated.
Protocol 1: Two-Step Conjugation
This protocol is recommended for most applications to ensure specificity. The amine-containing molecule is first reacted with the NHS ester, and after purification, the maleimide-functionalized intermediate is reacted with the thiol-containing molecule.
Materials:
-
Amine-containing biomolecule (Protein A)
-
Thiol-containing biomolecule (Protein B)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer A (Amine-free): e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5
-
Reaction Buffer B (Thiol-free): e.g., 0.1 M phosphate buffer with 5-10 mM EDTA, pH 6.5-7.5
-
Quenching Solution (Optional): e.g., 1 M Tris-HCl, pH 8.0, or a solution containing a free thiol like cysteine
-
Purification system: Desalting columns, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX)[16][]
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing protein (Protein A) in Reaction Buffer A to a concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing primary amines, exchange it into Reaction Buffer A.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][18] Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive.[18][19]
-
-
NHS Ester Reaction:
-
Purification of the Intermediate:
-
Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or dialysis equilibrated with Reaction Buffer B.
-
-
Maleimide Reaction:
-
Dissolve the thiol-containing protein (Protein B) in Reaction Buffer B. If the protein has disulfide bonds that need to be reduced to generate free thiols, pre-treat it with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Add the purified Protein A-PEG24-Mal intermediate to the Protein B solution. A 1:1 to 1:5 molar ratio of intermediate to Protein B is a good starting point.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
-
Quenching the Reaction (Optional):
-
To stop the maleimide reaction, add a quenching solution containing a free thiol, such as cysteine, to react with any remaining maleimide groups.
-
-
Purification of the Final Conjugate:
-
Analysis:
-
Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and confirm retained activity.
-
Protocol 2: One-Step Conjugation
A one-step reaction can be performed if the reaction conditions are compatible for both the NHS ester and maleimide reactions. However, this may lead to less specific conjugation. The recommended pH for a one-step reaction is 7.2-7.5.[4]
Procedure:
-
Preparation of Reagents:
-
Dissolve both the amine-containing and thiol-containing proteins in a buffer with a pH of 7.2-7.5 that is free of both primary amines and thiols (e.g., HEPES or phosphate buffer with EDTA).
-
Dissolve the this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the mixture of proteins.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification and Analysis:
-
Follow steps 6 and 7 from Protocol 1 to purify and analyze the final conjugate.
-
Troubleshooting
-
Low Labeling Efficiency:
-
NHS Ester Reaction: Ensure the pH is within the optimal range (7.2-8.5).[13] Prepare the NHS ester solution fresh in anhydrous solvent.[13] Consider increasing the molar excess of the linker or the protein concentration.[13]
-
Maleimide Reaction: Ensure the thiol-containing protein has free sulfhydryl groups. Pre-treat with a reducing agent if necessary and ensure its complete removal before adding the maleimide-functionalized intermediate.[13]
-
-
Precipitation of Conjugate: The PEG linker generally improves solubility.[21] If precipitation occurs, consider optimizing buffer conditions or protein concentrations.
-
Hydrolysis of Reactive Groups: Work quickly and at lower temperatures (4°C) for the NHS ester reaction to minimize hydrolysis.[8] Avoid pH values above 7.5 for the maleimide reaction.[9]
By following these guidelines and protocols, researchers can successfully utilize this compound for a wide range of bioconjugation applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 3. MAL-amido-PEG24-NHS - CD Bioparticles [cd-bioparticles.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bachem.com [bachem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. neb.com [neb.com]
- 15. biotium.com [biotium.com]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-PEG24-NHS Ester Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mal-PEG24-NHS ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of amine- and sulfhydryl-containing molecules. This reagent features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide (B117702) group that reacts with sulfhydryl groups. The 24-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, enhancing the solubility of the resulting conjugate. The success of the conjugation is critically dependent on the pH of the reaction buffer, as each reactive group has a distinct optimal pH range. These application notes provide a comprehensive guide to understanding and optimizing the pH for successful and reproducible conjugation reactions.
The Critical Role of pH in Two-Step Conjugation
A two-step reaction process is generally recommended to ensure specificity and maximize yield. This involves first reacting the NHS ester with the amine-containing molecule, followed by purification, and then reacting the maleimide group with the sulfhydryl-containing molecule. The pH must be carefully controlled at each stage.
-
NHS Ester Reaction with Primary Amines: The NHS ester reacts with deprotonated primary amines (-NH₂) to form stable amide bonds[1][2]. The optimal pH for this reaction is between 7.2 and 8.5 [2][3][4]. A common choice is pH 8.3-8.5[3][5][6]. In this pH range, the primary amines are sufficiently deprotonated to be nucleophilic, while the rate of a competing side reaction, the hydrolysis of the NHS ester, is manageable[1][4]. As the pH increases, the rate of NHS ester hydrolysis also increases significantly, which can reduce the conjugation yield[1][2][7].
-
Maleimide Reaction with Sulfhydryl Groups: The maleimide group reacts with sulfhydryl groups (-SH) via a Michael addition to form a stable thioether bond[8]. The optimal pH for this reaction is between 6.5 and 7.5 [5][8][9][10][11]. This pH range offers a balance between the reactivity of the thiol (favoring the deprotonated, more reactive thiolate form) and the stability of the maleimide ring[5][10]. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with amines, leading to a loss of specificity[3][5][10][11][12]. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity[3][8][10][11].
Data Presentation: pH Effects on Reaction Parameters
The following tables summarize the key quantitative data regarding the influence of pH on the stability and reactivity of the NHS ester and maleimide functional groups.
Table 1: Effect of pH on NHS Ester Stability and Reactivity
| pH Range | Amine Reactivity | NHS Ester Stability (Hydrolysis Rate) | Half-life of NHS Ester | Recommended Use |
|---|---|---|---|---|
| < 7.2 | Low (amines are protonated)[1][7] | High (hydrolysis is slow)[2][13] | 4-5 hours (at pH 7.0, 0°C)[2][3] | Not recommended for amine conjugation |
| 7.2 - 8.5 | Optimal[2][4][7] | Moderate (hydrolysis is a competing reaction)[1][2] | Decreases with increasing pH[2][3][14] | Optimal range for NHS ester-amine reaction [2][3][4] |
| > 8.5 | High | Low (hydrolysis is rapid)[1][6][7] | 10 minutes (at pH 8.6, 4°C)[2][3][14] | Not recommended due to rapid hydrolysis |
Table 2: Effect of pH on Maleimide Stability and Reactivity
| pH Range | Thiol Reactivity | Maleimide Specificity for Thiols | Maleimide Stability (Hydrolysis Rate) | Side Reactions |
|---|---|---|---|---|
| < 6.5 | Low (thiols are protonated)[10][12] | High | High (hydrolysis is very slow)[15] | Slow reaction rate |
| 6.5 - 7.5 | Optimal[5][9][10] | High (reaction with thiols is ~1000x faster than with amines at pH 7.0)[3][10][11] | High (hydrolysis is minimal)[5][9] | Optimal range for maleimide-thiol reaction |
| > 7.5 | High | Decreased[3][10][11] | Low (hydrolysis rate increases)[3][10] | Reaction with primary amines, maleimide ring opening[10][12] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Protein (Protein-NH₂) to a Sulfhydryl-Containing Molecule (Molecule-SH)
This protocol describes the most common and recommended method for using this compound.
A. Materials and Buffers
-
Amine-containing Protein (Protein-NH₂): e.g., an antibody.
-
Sulfhydryl-containing Molecule (Molecule-SH): e.g., a peptide with a cysteine residue.
-
This compound: Store at -20°C with desiccant[9]. Equilibrate to room temperature before opening to prevent moisture condensation[9][16].
-
Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][9][17].
-
Reaction Buffer A (NHS Ester Reaction): Amine-free buffer, pH 7.2-8.5. Examples: Phosphate-Buffered Saline (PBS) pH 7.2-7.4, or 100 mM Sodium Borate buffer, pH 8.5[2][17]. Avoid buffers containing primary amines like Tris or glycine[2][9][16].
-
Reaction Buffer B (Maleimide Reaction): pH 6.5-7.5. Example: Phosphate buffer containing 1-5 mM EDTA[9][18]. EDTA helps chelate divalent metals and reduce disulfide bond formation[9].
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Desalting Columns: For removing excess crosslinker and buffer exchange[9].
B. Step 1: Reaction of this compound with Protein-NH₂
-
Prepare Protein-NH₂: Dissolve the amine-containing protein in Reaction Buffer A to a concentration of 2-10 mg/mL[17]. If the protein is in an incompatible buffer (e.g., Tris), perform buffer exchange into Reaction Buffer A using a desalting column.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution[3][9][16]. Do not store the reagent in solution[9].
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution[9]. The final concentration of the organic solvent should be less than 10% to maintain protein solubility[9].
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C[3][16].
-
Purification: Remove excess, unreacted this compound and the NHS byproduct using a desalting column equilibrated with Reaction Buffer B[9]. This step is crucial to prevent the unreacted maleimide from reacting with any free thiols on the Protein-NH₂ and to adjust the pH for the subsequent maleimide reaction. The resulting product is Protein-PEG-Maleimide.
C. Step 2: Reaction of Protein-PEG-Maleimide with Molecule-SH
-
Prepare Molecule-SH: Dissolve the sulfhydryl-containing molecule in Reaction Buffer B. If the molecule contains disulfide bonds, they must be reduced to free sulfhydryls. This can be achieved by incubating with a 10-fold molar excess of a reducing agent like TCEP for about 30 minutes[18].
-
Conjugation Reaction: Combine the purified Protein-PEG-Maleimide (from Step 1.5) with the Molecule-SH solution. The molar ratio should be optimized for the specific application but a slight molar excess of the maleimide-activated protein is common.
-
Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C[3].
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) can be added to the reaction mixture[3].
-
Final Purification: Purify the final conjugate from excess Molecule-SH and other reaction components using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 18. biotium.com [biotium.com]
Application Notes and Protocols for Mal-PEG24-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-PEG24-N-hydroxysuccinimide (Mal-PEG24-NHS) ester is a heterobifunctional crosslinker that enables the covalent conjugation of molecules bearing primary amine groups to those with sulfhydryl (thiol) groups.[1] This reagent is particularly valuable in bioconjugation, facilitating the creation of complex biomolecules such as antibody-drug conjugates (ADCs), pegylated proteins, and fluorescently labeled probes. The Mal-PEG24-NHS ester features two distinct reactive moieties at either end of a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide (B117702) group specifically targets sulfhydryl groups to create stable thioether linkages.[2][3] The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[4]
This document provides a detailed guide to calculating the appropriate molar excess of this compound and offers comprehensive protocols for performing the conjugation reactions.
Principle of the Reaction
The conjugation process using this compound is typically performed in a two-step sequence to ensure specificity and maximize efficiency.[2]
-
NHS Ester Reaction with Primary Amines: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) in a nucleophilic acyl substitution reaction.[4] This reaction is most efficient at a pH range of 7.2 to 8.5, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[5][6] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[5]
-
Maleimide Reaction with Thiols: The maleimide group reacts with sulfhydryl (thiol) groups, typically from cysteine residues, via a Michael addition reaction.[4] This reaction is highly specific and efficient within a pH range of 6.5 to 7.5, resulting in a stable thioether bond.[7] Above pH 7.5, the maleimide group can react with primary amines, and the rate of hydrolysis of the maleimide ring increases, rendering it non-reactive.[2][7]
Calculating Molar Excess
The molar excess of the this compound is a critical parameter that influences the degree of labeling. The optimal molar ratio depends on several factors, including the concentration of the reactants and the number of available reactive groups on the target molecules.
For the initial reaction with an amine-containing protein, a 10- to 50-fold molar excess of the crosslinker is a common starting point.[2][8] For the subsequent reaction with a thiol-containing molecule, a 10- to 20-fold molar excess of the maleimide-activated molecule is often used to drive the reaction to completion.[9][10] It is recommended to empirically determine the optimal ratio for each specific application.
Example Calculation for NHS Ester Reaction:
To determine the mass of this compound needed for a 20-fold molar excess when reacting with 5 mg of a 150 kDa protein:
-
Calculate moles of Protein:
-
Mass of Protein = 5 mg = 0.005 g
-
Molecular Weight of Protein = 150,000 g/mol
-
Moles of Protein = 0.005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol
-
-
Calculate moles of this compound:
-
Desired Molar Excess = 20
-
Moles of this compound = 3.33 x 10⁻⁸ mol * 20 = 6.66 x 10⁻⁷ mol
-
-
Calculate mass of this compound:
-
Molecular Weight of this compound (approximate) = 1334 g/mol
-
Mass of this compound = 6.66 x 10⁻⁷ mol * 1334 g/mol = 0.000888 g = 0.888 mg
-
Data Presentation
The following tables summarize the key quantitative parameters for successful conjugation reactions.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Reaction Step | Parameter | Recommended Range/Value | Notes |
| NHS Ester Reaction | pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[5][6] | Balances amine reactivity and NHS ester hydrolysis.[11] |
| Molar Excess (Crosslinker:Amine Molecule) | 10 to 50-fold[2][8] | Higher excess may be needed for dilute solutions.[12] | |
| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C.[2][8] | Longer incubation can increase labeling but also hydrolysis.[13] | |
| Buffers | Phosphate, Bicarbonate, HEPES, Borate.[5] | Must be free of primary amines.[5] | |
| Maleimide Reaction | pH | 6.5 - 7.5[7] | Minimizes side reactions with amines and maleimide hydrolysis.[7] |
| Molar Excess (Maleimide:Thiol Molecule) | 10 to 20-fold[9][10] | Drives the reaction towards completion. | |
| Reaction Time | 2 hours at room temperature or overnight at 4°C.[9] | Reaction is generally rapid. | |
| Buffers | Phosphate, Tris, HEPES.[5] | Must be free of thiols (e.g., DTT, β-mercaptoethanol).[5] |
Table 2: Recommended Buffers for Conjugation
| Buffer Type | Composition | pH | Application |
| Amine-Reaction Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl | 7.2 - 8.5 | For dissolving the amine-containing molecule.[5] |
| Thiol-Reaction Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, 5 mM EDTA | 6.5 - 7.5 | For dissolving the thiol-containing molecule. EDTA chelates metals that can oxidize thiols.[5] |
| Quenching Buffer (NHS) | 1 M Tris-HCl or Glycine | ~8.0 | To stop the NHS ester reaction.[5][13] |
| Quenching Buffer (Maleimide) | 1 M L-cysteine or β-mercaptoethanol | ~7.0 | To cap unreacted maleimide groups.[7][13] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Molecule to a Thiol-Containing Molecule
This protocol describes the conjugation of an amine-containing molecule (Molecule A-NH₂) to a thiol-containing molecule (Molecule B-SH).
Materials:
-
Molecule A-NH₂
-
Molecule B-SH
-
This compound
-
Amine-Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)
-
Thiol-Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.2), degassed
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer for NHS ester (e.g., 1 M Tris-HCl, pH 8.0)
-
Quenching Buffer for maleimide (e.g., 1 M L-cysteine)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Reaction of NHS Ester with Molecule A-NH₂
-
Prepare Molecule A-NH₂: Dissolve or exchange Molecule A-NH₂ into the Amine-Reaction Buffer at a concentration of 1-10 mg/mL.[8] Ensure the solution is free of any primary amine contaminants.
-
Prepare this compound Stock Solution: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[2] Dissolve the calculated amount in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the solution of Molecule A-NH₂.[8] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[2]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
Quenching (Optional): To stop the reaction, add the NHS Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[13]
-
Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column or dialysis, equilibrating against the Thiol-Reaction Buffer.[8]
Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B-SH
-
Prepare Molecule B-SH: Dissolve or exchange Molecule B-SH into the degassed Thiol-Reaction Buffer. If disulfide bonds are present, they must be reduced prior to conjugation using a reducing agent like TCEP.[10]
-
Conjugation Reaction: Add the maleimide-activated Molecule A from Step 1 to the solution of Molecule B-SH. A 10- to 20-fold molar excess of the maleimide-activated molecule is a good starting point.[9]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9]
-
Quenching (Optional): Add the Maleimide Quenching Buffer to cap any unreacted maleimide groups and incubate for 15-30 minutes at room temperature.[13]
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.[13]
Visualizations
Caption: Experimental workflow for a two-step conjugation.
Caption: Reaction scheme for this compound conjugation.
References
- 1. Mal-PEG24-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Maleimide PEG NHS, MAL-PEG-NHS - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Mal-PEG24-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification and characterization of biomolecules conjugated using the heterobifunctional Maleimide-PEG24-N-hydroxysuccinimide (Mal-PEG24-NHS) ester linker. Proper purification is critical to ensure the homogeneity, safety, and efficacy of the final conjugate for therapeutic, diagnostic, and research applications.
Introduction
The Mal-PEG24-NHS ester is a versatile crosslinker designed to connect a molecule with a primary amine to another with a sulfhydryl group via a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on a protein), while the maleimide (B117702) group reacts with sulfhydryl groups (e.g., cysteine residues).[1] The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
The conjugation process can yield a heterogeneous mixture containing the desired product, unreacted starting materials, excess linker, hydrolyzed linker, and potential aggregates.[4][5] Therefore, a robust multi-step purification strategy is essential.
Common Impurities in Conjugation Reactions
A successful purification strategy begins with understanding the potential impurities that need to be removed.
| Impurity | Description | Reason for Removal |
| Unreacted Protein/Biomolecule | Starting material that did not get conjugated. | Reduces the specific activity and efficacy of the final product. |
| Excess this compound | Unreacted linker from the first conjugation step. | Can cause unwanted side reactions and complicates downstream analysis. |
| Hydrolyzed this compound | Linker in which the NHS ester or maleimide group has been hydrolyzed and is no longer reactive.[5] | An inert impurity that needs to be removed for a pure final product. |
| Aggregates | High molecular weight species formed during the conjugation reaction.[4] | Can lead to increased immunogenicity and reduced efficacy. |
| Di- or Multi-PEGylated Species | Molecules with more than one linker attached. | May have altered biological activity and pharmacokinetics. |
Purification and Characterization Workflow
A typical workflow for the purification and characterization of this compound conjugates involves a multi-modal chromatography approach.
References
Application Notes and Protocols for Two-Step Conjugation Using Mal-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG24-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of two distinct molecules, typically a protein or antibody to a second molecule such as a therapeutic drug or a fluorescent probe.[1] This reagent features a maleimide (B117702) group, which reacts specifically with sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines.[2] These reactive moieties are separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous solutions, reduces non-specific binding, and can improve the pharmacokinetic profile of therapeutic molecules by increasing their stability and circulation time.[3]
The two-step conjugation strategy offers a controlled approach to creating well-defined bioconjugates.[2] The first step involves the reaction of the NHS ester with a primary amine on the first biomolecule (Biomolecule 1), forming a stable amide bond. After purification to remove excess linker, the maleimide group of the now-functionalized biomolecule is then reacted with a thiol group on the second biomolecule (Biomolecule 2), forming a stable thioether bond. This sequential process minimizes the formation of unwanted homodimers and other side products.[4]
This document provides detailed protocols for the two-step conjugation of biomolecules using this compound, along with methods for the purification and characterization of the resulting conjugates.
Chemical Properties and Reaction Mechanism
The this compound possesses a molecular weight of 1394.55 g/mol and the chemical formula C62H111N3O31.[5][6] The conjugation process relies on two well-characterized chemical reactions:
-
NHS Ester Reaction with Primary Amines: The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[1] Below this range, the amine group is protonated, reducing its nucleophilicity. Above this pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[1]
-
Maleimide Reaction with Thiols: The maleimide group reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) through a Michael addition reaction to form a stable thioether bond.[1] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[2] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.[1][2]
Experimental Protocols
Protocol 1: Activation of Biomolecule 1 with this compound (Amine Reaction)
This protocol describes the first step of the conjugation, where the this compound is reacted with a biomolecule containing primary amines (e.g., an antibody, protein, or amine-modified oligonucleotide).
Materials:
-
Biomolecule 1 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5
-
Desalting column (e.g., Sephadex G-25)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Preparation of Biomolecule 1:
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8] Do not store the reagent in solution as the NHS ester readily hydrolyzes.[1]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the Biomolecule 1 solution.[4] The optimal molar ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[7]
-
-
Quenching the Reaction (Optional):
-
Purification of the Maleimide-Activated Biomolecule 1:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next conjugation step (e.g., PBS, pH 6.5-7.5).[4]
-
Protocol 2: Conjugation of Maleimide-Activated Biomolecule 1 to Thiol-Containing Biomolecule 2
This protocol describes the second step, where the maleimide-activated Biomolecule 1 is conjugated to a biomolecule containing a free thiol group (Biomolecule 2).
Materials:
-
Purified maleimide-activated Biomolecule 1 from Protocol 1
-
Biomolecule 2 with a free thiol group
-
Conjugation Buffer: PBS, pH 6.5-7.5, degassed
-
Reducing agent (if necessary, e.g., TCEP or DTT)
-
Quenching Solution: N-acetylcysteine or L-cysteine (100 mM in Conjugation Buffer)
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Preparation of Thiol-Containing Biomolecule 2:
-
If the sulfhydryl groups on Biomolecule 2 are present as disulfide bonds, reduction is necessary. Dissolve Biomolecule 2 in degassed Conjugation Buffer and add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.[9] It is generally not necessary to remove TCEP before proceeding.
-
Ensure Biomolecule 2 is dissolved in a degassed buffer to prevent re-oxidation of the thiol groups.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing Biomolecule 2 to the maleimide-activated Biomolecule 1 solution.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4] The reaction should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[4]
-
-
Quenching the Reaction:
-
Purification of the Final Conjugate:
-
Purify the final conjugate to remove unreacted molecules, quenched reagents, and any aggregates using size-exclusion chromatography (SEC) or another suitable purification method like tangential flow filtration (TFF).[4]
-
Data Presentation
The following tables provide illustrative quantitative data for the conjugation of a monoclonal antibody (mAb, ~150 kDa) with a small molecule drug (~1 kDa) using this compound. These values are representative and may require optimization for specific applications.
Table 1: Reaction Conditions for Two-Step Conjugation
| Parameter | Step 1: NHS Ester Reaction | Step 2: Maleimide Reaction |
| pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 30 minutes - 2 hours | 1 - 2 hours |
| Molar Ratio (Linker:Biomolecule 1) | 5:1 to 20:1 | N/A |
| Molar Ratio (Biomolecule 2:Biomolecule 1) | N/A | 1.5:1 to 5:1 |
Table 2: Characterization of the Final Conjugate
| Analytical Method | Parameter Measured | Typical Result |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity and Aggregation | >95% monomer, <5% aggregates |
| Reverse-Phase HPLC (RP-HPLC) | Purity and Heterogeneity | Main peak corresponding to the conjugate |
| Mass Spectrometry (MALDI-TOF or LC-MS) | Molecular Weight, Drug-to-Antibody Ratio (DAR) | Observed mass consistent with the addition of the linker and drug; average DAR of 2-4 |
| UV-Vis Spectroscopy | Protein Concentration and Degree of Labeling (DOL) | Determined from absorbance at 280 nm and a wavelength specific to the conjugated molecule |
Visualization of Workflows and Mechanisms
Diagram 1: Two-Step Conjugation Workflow
Caption: Workflow for two-step bioconjugation.
Diagram 2: Chemical Reaction Mechanism
Caption: Reaction scheme for the two-step conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C62H111N3O31 | CID 89408683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mal-PEG24-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing Bioconjugation: A Guide to Mal-PEG24-NHS Ester Reaction Time and Temperature
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have a comprehensive resource for utilizing Mal-PEG24-NHS ester in their bioconjugation strategies. This detailed application note provides in-depth protocols and reaction parameters to ensure efficient and reproducible conjugation of molecules for applications ranging from antibody-drug conjugates (ADCs) to targeted drug delivery systems.
The this compound is a heterobifunctional crosslinker that facilitates the covalent linkage of two different biomolecules. It features a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amine groups.[1][2] The 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, reduces non-specific binding, and can improve pharmacokinetic properties.[1][3]
Reaction Mechanisms and Optimal Conditions
Successful bioconjugation with this compound hinges on understanding and controlling the reaction conditions for both the amine and thiol reactions. A two-step reaction scheme is often employed, starting with the reaction of the NHS ester with an amine-containing molecule, followed by the reaction of the maleimide group with a thiol-containing molecule.[4]
NHS Ester Reaction with Primary Amines
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution that forms a stable amide bond.[5][6] The efficiency of this reaction is highly dependent on pH.
-
Optimal pH: The ideal pH range for the NHS ester reaction is between 7.2 and 8.5.[6][7] A pH of 8.3-8.5 is often cited as optimal.[8] Below pH 7.2, primary amines are mostly protonated and less nucleophilic, reducing the reaction rate.[6] Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[6]
-
Temperature and Time: The reaction can be carried out at room temperature (20-25°C) for 30 minutes to 4 hours, or at 4°C for 2 to 4 hours, or even overnight.[7][8] Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times.[7]
Maleimide Reaction with Thiols
The maleimide group reacts with sulfhydryl groups via a Michael addition reaction, forming a stable thioether bond.[5][9] This reaction is highly specific for thiols within a defined pH range.
-
Optimal pH: The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5.[4][9] This range ensures high specificity for thiol groups.[7] Above pH 7.5, the maleimide group can also react with primary amines, and the maleimide ring is more susceptible to hydrolysis, rendering it unreactive.[4][9]
-
Temperature and Time: This reaction is generally rapid and can be performed at room temperature (20-25°C) for 30 minutes to 2 hours.[4][7]
Quantitative Data Summary
The following tables summarize the key reaction parameters for utilizing this compound.
| Parameter | NHS Ester - Amine Reaction | Maleimide - Thiol Reaction |
| Optimal pH Range | 7.2 - 8.5[7][8] | 6.5 - 7.5[4][9] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C)[7] | Room Temperature (20-25°C)[8] |
| Reaction Time | 30 minutes - 4 hours at Room Temperature; 2-4 hours or overnight at 4°C[7][8] | 30 minutes - 2 hours at Room Temperature[7] |
| Recommended Molar Excess of Linker | 5 to 50-fold over the amine-containing molecule[7][8] | N/A (typically a 10- to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is used in the second step)[8] |
Table 1: Recommended Reaction Conditions for this compound
The stability of the NHS ester is a critical factor, as it is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[5] |
| 8.0 | 25°C | 1 hour[9] |
| 8.6 | 4°C | 10 minutes[5][9] |
Table 2: Hydrolysis Rate of NHS Esters
Experimental Protocols
Two-Step Conjugation Protocol
This protocol outlines the conjugation of an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B).
Materials:
-
This compound
-
Molecule A (containing primary amines)
-
Molecule B (containing thiol groups)
-
Reaction Buffer A: Phosphate-buffered saline (PBS) or other non-amine containing buffer, pH 7.2-8.5
-
Reaction Buffer B: Phosphate buffer, pH 6.5-7.5
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching solution (e.g., L-cysteine)
Procedure:
Step 1: Reaction of this compound with Molecule A
-
Dissolve Molecule A in Reaction Buffer A.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.[4]
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of Molecule A.[8]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
Remove the excess, unreacted linker using a desalting column equilibrated with Reaction Buffer B.[4]
Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B
-
Immediately add the desalted maleimide-activated Molecule A to the solution of Molecule B in Reaction Buffer B.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
Quench the reaction by adding a quenching solution (e.g., L-cysteine) to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.[8]
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.[8]
Visualizing the Workflow and Chemistry
To further clarify the process, the following diagrams illustrate the reaction mechanisms and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Mal-PEG24-NHS Ester
Topic: Solvent Selection and Dissolution Protocols for Mal-PEG24-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds.[1] The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1][2]
Proper solvent selection and handling are critical for the successful use of this compound, as both reactive groups are susceptible to hydrolysis in aqueous environments.[3] This document provides detailed guidelines and protocols for the dissolution and application of this crosslinker.
Chemical Properties and Stability
-
NHS Ester Group: Reacts with primary amines optimally in the pH range of 7.2-8.5.[1][4] It is, however, prone to hydrolysis, and the rate of this competing reaction increases with higher pH.[5][6] The half-life of an NHS ester can be several hours at pH 7 but can decrease to minutes at pH 9.[7]
-
Maleimide Group: Reacts specifically with sulfhydryl groups in the pH range of 6.5-7.5.[1][8] The maleimide group is more stable than the NHS ester but will also hydrolyze at pH values above 7.5, which leads to a loss of reactivity towards thiols.[3][8]
Due to the differing optimal pH ranges and the hydrolytic instability of both functional groups, careful planning of the conjugation strategy is essential.
Solvent Selection and Solubility
This compound is not readily soluble in aqueous buffers and must first be dissolved in a dry, water-miscible organic solvent.[3] Anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents.[3][9][10]
Key Considerations:
-
Solvent Quality: Always use high-purity, anhydrous (amine-free) grade solvents to prevent premature hydrolysis or reaction of the NHS ester.[9][10] DMF can degrade to form dimethylamine, which will compete with the desired reaction; therefore, use fresh, high-quality DMF.[9]
-
Stock Solutions: It is highly recommended to prepare stock solutions of the crosslinker immediately before use.[11][12] Due to its moisture sensitivity, do not prepare and store stock solutions for extended periods.[3][11] If short-term storage is necessary, store in an anhydrous solvent at -20°C.[13]
-
Aqueous Dilution: After initial dissolution in an organic solvent, the solution can be added to the aqueous reaction buffer. To maintain the solubility of most proteins and biomolecules, the final concentration of the organic solvent in the reaction mixture should not exceed 10%.[3][11]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Solubility | Recommendations and Notes |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | Recommended for preparing fresh, concentrated stock solutions. Use anhydrous, amine-free grade.[14] |
| Dimethylformamide (DMF) | Organic | Soluble | Recommended for preparing fresh, concentrated stock solutions. Use high-purity, amine-free grade.[14] |
| Water & Aqueous Buffers | Aqueous | Soluble | The PEG spacer enhances aqueous solubility, but direct dissolution is not recommended due to hydrolysis.[14][15] The crosslinker is typically added to the buffer from a concentrated organic stock. |
| Dichloromethane (DCM) | Organic | Soluble | Can be used for reactions with small molecules in a completely organic environment.[14] |
| Acetonitrile (ACN) | Organic | Soluble | Another potential organic solvent for initial dissolution.[14] |
| Ethanol, Methanol | Organic | Soluble | Can be used, but DMSO and DMF are more common for bioconjugation.[14] |
Recommended Buffers for Conjugation
The choice of buffer is critical to avoid competing reactions and to maintain the optimal pH for the desired conjugation.
-
Amine-Free Buffers: For the NHS ester reaction, it is essential to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule.[4][11][13]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, carbonate-bicarbonate, and borate (B1201080) buffers are commonly used.[4][7]
-
Thiol-Free Buffers: For the maleimide reaction, ensure the buffer does not contain thiol-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, unless they are part of a specific reduction step prior to conjugation.[8]
-
Chelating Agents: The inclusion of 1-5 mM EDTA in buffers for the maleimide reaction can be beneficial to prevent the oxidation of thiols, which can be catalyzed by metal ions.[8]
Experimental Protocols
5.1. Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[3][11]
-
Immediately before use, weigh the required amount of the crosslinker.
-
Dissolve the crosslinker in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[11][14] Vortex briefly to ensure complete dissolution.
-
Proceed immediately to the conjugation protocol. Do not store the reconstituted reagent.[3]
5.2. Two-Step Sequential Conjugation Protocol (Recommended)
This is the preferred method as it allows for the optimization of pH for each reactive group, minimizing hydrolysis and side reactions.
Step 1: NHS Ester Reaction with an Amine-Containing Molecule (Molecule A)
-
Prepare Molecule A (e.g., a protein) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[1] A typical concentration is 1-10 mg/mL.[7][12]
-
Add a 5- to 20-fold molar excess of the dissolved this compound stock solution to the Molecule A solution.[1][12] The final volume of the organic solvent should be less than 10% of the total reaction volume.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11][12]
-
Remove the excess, non-reacted crosslinker using a desalting column or dialysis equilibrated with a buffer suitable for the maleimide reaction (e.g., PBS with 5 mM EDTA, pH 6.5-7.5).[1] This step is crucial to prevent the NHS ester from reacting with any amines on the second molecule.
Step 2: Maleimide Reaction with a Sulfhydryl-Containing Molecule (Molecule B)
-
Immediately add the sulfhydryl-containing Molecule B to the purified, maleimide-activated Molecule A from the previous step.
-
Use a 1.5- to 5-fold molar excess of the thiol-containing molecule over the amount of maleimide groups.[1]
-
Incubate the reaction for 1-2 hours at room temperature.
-
Optional Quenching: To stop the reaction, a quenching reagent like free cysteine or N-acetyl cysteine can be added to react with any excess maleimide groups.[8]
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted molecules and byproducts.[13]
5.3. One-Pot Co-incubation Protocol
This method is simpler but less controlled. It is best performed at a compromise pH of 7.2-7.5, where both reactions can proceed, although potentially with lower efficiency.[3]
-
Prepare a mixture of the amine-containing molecule and the sulfhydryl-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Add the desired molar excess of the dissolved this compound stock solution to the mixture.
-
Incubate for 1-2 hours at room temperature.
-
Purify the final conjugate as described in the two-step protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. covachem.com [covachem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MAL-dPEG 24-NHS ester 90 [sigmaaldrich.com]
Application Notes and Protocols for Labeling Thiolated Proteins with Mal-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs. Key advantages of PEGylation include an extended circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1] Mal-PEG24-NHS ester is a heterobifunctional crosslinker designed for the precise and controlled conjugation of molecules to proteins. This linker contains two distinct reactive groups: a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups of cysteine residues, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide.[2][3] The 24-unit PEG spacer provides a hydrophilic and flexible linker arm, which can improve the solubility and reduce the potential for aggregation of the resulting conjugate.[2]
This document provides detailed protocols for a two-step labeling procedure of a thiolated protein with a molecule containing a primary amine using the this compound crosslinker.
Principle of Bioconjugation
The labeling strategy involves a sequential, two-step conjugation reaction that provides control over the linking process and prevents unwanted homodimerization or polymerization.[2]
-
Activation of the Amine-Containing Molecule: The NHS ester end of the this compound reacts with a primary amine on the molecule to be conjugated (e.g., a small molecule drug, a peptide, or another protein) to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a pH of 7.2-8.5.[4]
-
Conjugation to the Thiolated Protein: The resulting maleimide-activated molecule is then reacted with the thiolated protein. The maleimide group specifically reacts with the sulfhydryl group of a cysteine residue on the protein to form a stable thioether bond.[5] This reaction is most efficient at a pH of 6.5-7.5.[6]
Experimental Protocols
Materials and Equipment
-
Thiolated protein
-
Amine-containing molecule to be conjugated
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]
-
Reaction Buffer A (for NHS ester reaction): Phosphate-buffered saline (PBS) or Borate buffer (50 mM, pH 8.0-8.5)[4]
-
Reaction Buffer B (for Maleimide reaction): Phosphate buffer (50-100 mM, pH 7.0-7.5) containing 1-5 mM EDTA[8][9]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[9][10]
-
Quenching Reagent (for NHS ester reaction): Tris or Glycine (B1666218) buffer (1 M, pH 8.0)[4]
-
Quenching Reagent (for Maleimide reaction): L-cysteine or β-mercaptoethanol (100 mM)[11]
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system[1][]
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (optional)[13]
Step 1: Activation of the Amine-Containing Molecule with this compound
This protocol describes the reaction of the NHS ester end of the linker with a molecule containing a primary amine.
-
Preparation of Reagents:
-
NHS Ester Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule.[14] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[14]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.[4]
-
Optional Quenching: To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester.[4][14]
-
-
Purification of the Maleimide-Activated Molecule:
-
Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or dialysis equilibrated with Reaction Buffer B.
-
Step 2: Conjugation of the Maleimide-Activated Molecule to the Thiolated Protein
This protocol outlines the reaction of the maleimide-activated molecule with the thiolated protein.
-
Preparation of the Thiolated Protein:
-
Dissolve the thiolated protein in Reaction Buffer B to a concentration of 1-10 mg/mL.[9] The buffer should be degassed to prevent oxidation of the thiol groups.[9][10]
-
Optional Reduction of Disulfides: If the protein's thiol groups are in the form of disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature.[9][11] Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed before adding the maleimide-activated molecule, as it will compete for the reaction.[11]
-
-
Maleimide-Thiol Conjugation:
-
Add the purified maleimide-activated molecule to the thiolated protein solution. A 1.5- to 20-fold molar excess of the maleimide-activated molecule over the protein is a common starting point, but this should be optimized for each specific protein.[8][15]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide groups, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.[11]
-
Step 3: Purification and Characterization of the PEGylated Protein
-
Purification of the Conjugate:
-
Remove the excess, unreacted maleimide-activated molecule and other byproducts using a suitable chromatography method.[1]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective at removing smaller, unreacted components from the larger PEGylated protein.[]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can shield the protein's surface charges, altering its elution profile and allowing for the separation of PEGylated and un-PEGylated forms.[]
-
Hydrophobic Interaction Chromatography (HIC): This method can also be used to purify PEGylated proteins, as the PEG chain can alter the protein's hydrophobicity.[]
-
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
UV-Vis Spectrophotometry: Determine the protein concentration and, if the conjugated molecule has a chromophore, the degree of labeling (DOL).[11] The DOL is the average number of conjugated molecules per protein.[11]
-
Mass Spectrometry: For a more precise characterization, mass spectrometry can be used to determine the exact mass of the conjugate and confirm the degree of PEGylation.[13]
-
Data Presentation
The following tables summarize key quantitative parameters for the labeling protocol. These values are representative and should be optimized for each specific protein and application.
Table 1: Recommended Reaction Conditions
| Parameter | NHS Ester Reaction (Step 1) | Maleimide-Thiol Reaction (Step 2) |
| pH | 7.2 - 8.5[4] | 6.5 - 7.5[6] |
| Temperature | 4°C or Room Temperature[4] | 4°C or Room Temperature[5] |
| Reaction Time | 30 min - 2 hours (RT) or overnight (4°C)[4] | 1 - 4 hours (RT) or overnight (4°C)[5] |
| Molar Ratio (Linker:Molecule) | 5:1 to 20:1[14] | 1.5:1 to 20:1 (Activated Molecule:Protein)[8][15] |
| Buffer | Amine-free (e.g., PBS, Borate)[4] | Thiol-free (e.g., Phosphate) with EDTA[8][9] |
Table 2: Typical Purification and Characterization Parameters
| Parameter | Method | Typical Outcome |
| Purity | SEC, IEX, HIC[1] | >95% |
| Protein Recovery | - | 60-90% (highly dependent on the protein and purification method) |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry[11] | 1-5 (application dependent) |
| Molecular Weight Confirmation | SDS-PAGE, Mass Spectrometry[13] | Shift in molecular weight corresponding to the mass of the attached PEG-linker and molecule |
Visualizations
Caption: Experimental workflow for labeling a thiolated protein.
Caption: Chemical reactions for the two-step labeling process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. biotium.com [biotium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Labeling Amine-Containing Peptides with Mal-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation include enhanced solubility, extended circulating half-life, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.
This document provides a detailed protocol for the labeling of amine-containing peptides with Mal-PEG24-NHS ester, a heterobifunctional crosslinker. This reagent contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) to form a stable amide bond, and a maleimide (B117702) group that can subsequently react with a sulfhydryl group. This application note focuses on the initial amine labeling step.
Chemical Reaction
The primary reaction involves the nucleophilic attack of a deprotonated primary amine on the peptide with the electrophilic carbonyl group of the NHS ester of the this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Quantitative Data Summary
The efficiency of the labeling reaction is critically dependent on several factors, primarily the pH of the reaction buffer. The pH influences the deprotonation of the primary amines on the peptide, making them nucleophilic, but also affects the rate of hydrolysis of the NHS ester, which is a competing and undesirable side reaction.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | [1] |
| 7.0 | Room Temp. | ~7 hours | [2] |
| 8.0 | Room Temp. | 210 minutes | [2][3] |
| 8.5 | Room Temp. | 180 minutes | [2][3] |
| 8.6 | 4°C | 10 minutes | [1] |
| 8.6 | Room Temp. | ~10 minutes | [2] |
| 9.0 | Room Temp. | 125 minutes | [2][3] |
Table 2: Recommended Reaction Conditions for Peptide Labeling with this compound
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The optimal pH is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis. A pH of 8.3-8.5 is often considered optimal.[4][5][6] |
| Temperature | 4°C - Room Temperature | Room temperature reactions are faster (30-60 minutes), while reactions at 4°C can proceed for longer (e.g., 2 hours to overnight) to minimize hydrolysis of the NHS ester.[7][8] |
| Reaction Time | 30 minutes - 2 hours (RT) | The optimal time should be determined empirically. Longer incubation times may be necessary for less reactive amines but also increase the risk of hydrolysis.[8] |
| Molar Ratio (Ester:Peptide) | 5:1 to 20:1 | A molar excess of the this compound is required to drive the reaction to completion. For dilute peptide solutions, a higher excess may be necessary.[7] |
| Buffer | Phosphate (B84403), Borate, Bicarbonate | Amine-free buffers are crucial to prevent competition with the target peptide. Buffers like Tris or glycine (B1666218) should be avoided in the reaction mixture.[7] |
| Solvent | Aqueous buffer with <10% DMSO or DMF | This compound is typically dissolved in a small amount of anhydrous DMSO or DMF before being added to the aqueous peptide solution. |
Experimental Protocols
Materials
-
Amine-containing peptide
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes, or HPLC)
Protocol for Labeling Amine-Containing Peptides
-
Peptide Preparation:
-
Dissolve the amine-containing peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the peptide is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess).[7]
-
While gently vortexing, add the calculated volume of the this compound stock solution to the peptide solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice/at 4°C for 2 hours.[7][8]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to allow the quenching agent to react with any excess this compound.
-
-
Purification of the PEGylated Peptide:
-
The purification method will depend on the size of the peptide and the PEG chain.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method to separate the larger PEGylated peptide from the smaller unreacted peptide and excess labeling reagent.
-
Dialysis/Ultrafiltration: Can be used to remove small molecule impurities but may not efficiently separate unreacted peptide from the PEGylated product if the size difference is not significant.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both purification and analysis of the reaction mixture.
-
-
Characterization:
-
The success of the labeling reaction can be confirmed by various analytical techniques, including:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the PEGylated peptide.
-
HPLC: To assess the purity of the final product and quantify the extent of labeling.
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated peptide compared to the unlabeled peptide.
-
-
Visualizations
Caption: Experimental workflow for labeling amine-containing peptides.
Caption: Chemical reaction for labeling an amine-containing peptide.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Creation of Stable Protein-Protein Conjugates with Mal-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the successful conjugation of two proteins utilizing the heterobifunctional crosslinker, Mal-PEG24-NHS ester. This crosslinker contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines and a maleimide (B117702) group reactive towards sulfhydryl groups, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.[4][5][6] This two-step protocol ensures the creation of stable, well-defined protein-protein conjugates with minimal side products, suitable for a wide range of applications in research and drug development.[2][7]
Introduction
The covalent linkage of proteins is a cornerstone of modern biotechnology, enabling the creation of novel therapeutic agents, diagnostic tools, and research reagents.[4][8] this compound is a versatile crosslinking reagent that facilitates the specific and efficient conjugation of two different biomolecules.[1][3] The NHS ester end reacts with primary amines, such as those on lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[9][10] The maleimide end reacts specifically with sulfhydryl groups, typically found on cysteine residues, to form a stable thioether bond.[8][9] The sequential nature of this two-step conjugation process minimizes the formation of undesirable homodimers.[11] This application note provides detailed protocols for protein modification, conjugation, purification, and characterization.
Data Presentation
Table 1: Properties of this compound
| Property | Value | References |
| Chemical Formula | C62H111N3O31 | [12] |
| Molecular Weight | 1394.55 g/mol | [12] |
| Purity | >95% | [8] |
| Spacer Arm Length | ~90 Å | [8] |
| Storage | -20°C with desiccant | [2][8] |
Table 2: Recommended Reaction Conditions
| Parameter | NHS Ester Reaction (Step 1) | Maleimide Reaction (Step 2) | References |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 | [2][9][11] |
| Molar Excess of Crosslinker | 10- to 50-fold over Protein 1 | N/A | [2][7] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C | 1-2 hours at room temperature or overnight at 4°C | [2][7] |
| Quenching Reagent | N/A (excess removed by desalting) | 1 M Cysteine or β-mercaptoethanol | [7] |
| Buffer Considerations | Amine-free (e.g., PBS) | Thiol-free (e.g., PBS with EDTA) | [2][7] |
Experimental Protocols
Materials and Reagents
-
Protein 1 (Amine-containing): To be modified with the NHS ester of the crosslinker.
-
Protein 2 (Sulfhydryl-containing): To be conjugated to the maleimide-activated Protein 1.
-
This compound: Store at -20°C with desiccant.[2]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the crosslinker.[2]
-
Amine Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0.[7]
-
Thiol Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0.[7]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds in Protein 2.
-
Quenching Reagent: 1 M Cysteine or β-mercaptoethanol.[7]
-
Desalting Columns: For buffer exchange and removal of excess crosslinker.[2]
-
Purification System: Size-Exclusion Chromatography (SEC) or Affinity Chromatography system.[7]
-
SDS-PAGE analysis equipment and reagents. [13]
Experimental Workflow Diagram
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. MAL-dPEG 24-NHS ester 90 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-PEG24-NHS Ester Conjugation
Welcome to the technical support center for Mal-PEG24-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly low conjugation yield, encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate challenges in your experimental workflow.
Q1: What is the optimal pH for the two-step conjugation reaction using this compound?
A1: The this compound has two reactive groups that function optimally at different pH ranges. For a successful two-step conjugation, it is crucial to perform the reactions sequentially at the optimal pH for each group.[1]
-
NHS Ester Reaction (Amine-reactive): The optimal pH range for the NHS ester to react with primary amines (e.g., lysine (B10760008) residues) is between 7.2 and 8.5.[2][3] A pH that is too low will result in protonated, less reactive amines, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the conjugation reaction.[3][4]
-
Maleimide (B117702) Reaction (Thiol-reactive): The maleimide group reacts most efficiently and specifically with sulfhydryl groups (e.g., cysteine residues) at a pH of 6.5-7.5.[1][3] Above pH 7.5, the maleimide group can undergo hydrolysis or react with primary amines, leading to undesirable side products.[3][5]
For sequential reactions, it is recommended to perform the NHS ester reaction first, followed by purification, and then the maleimide reaction at its optimal pH.[1] A pH of 7.2-7.5 is often used as a compromise if a one-pot reaction is attempted.[6][7]
Q2: My conjugation yield is very low. What are the most common causes?
A2: Low conjugation yield is a frequent issue that can often be attributed to one of the following factors:
-
Hydrolysis of the NHS Ester: The NHS ester is highly sensitive to moisture and can hydrolyze in aqueous solutions, rendering it inactive.[3][8] This is a primary competing reaction.[4][9]
-
Hydrolysis of the Maleimide Group: The maleimide ring is also susceptible to hydrolysis, especially at a pH above 7.5, which makes it unreactive to thiol groups.[1][5]
-
Oxidation of Thiols: Free sulfhydryl groups on your protein or molecule can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1][2]
-
Suboptimal pH: Operating outside the optimal pH range for either the NHS ester or maleimide reaction will significantly decrease efficiency.[1][3]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[2][3] Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with your target for the maleimide group.[1]
-
Improper Reagent Storage and Handling: this compound is moisture-sensitive and must be stored properly at -20°C with a desiccant.[1][8]
Q3: How can I prevent the hydrolysis of the this compound reagent?
A3: To minimize hydrolysis of the NHS ester, follow these handling precautions:
-
Proper Storage: Store the reagent at -20°C in a desiccated environment.[1][8]
-
Equilibrate Before Use: Before opening the vial, allow it to warm to room temperature to prevent moisture from condensing inside.[3][8]
-
Use Anhydrous Solvents: Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[2][3] Do not store the reagent in an aqueous solution.[10]
-
Work Quickly: Add the dissolved NHS ester to your aqueous reaction buffer immediately after preparation.[1][2]
Q4: My protein has no free thiols. How do I prepare it for maleimide conjugation?
A4: Many proteins have cysteine residues that exist as disulfide bonds. These must be reduced to free sulfhydryl (-SH) groups to react with the maleimide.[11]
-
Use a Reducing Agent: Treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[11]
-
TCEP is Recommended: TCEP is often preferred because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[1][12]
-
Remove DTT: If you use DTT, it is critical to remove it completely (e.g., via a desalting column) before initiating the maleimide reaction, as it will compete with your target molecule.[2][11]
-
Prevent Re-oxidation: Perform the reduction and subsequent conjugation in degassed buffers, and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of the newly formed thiols.[1][2]
Q5: What molar ratio of this compound to my molecule should I use?
A5: The optimal molar ratio depends on the number of available functional groups on your target molecule and the desired degree of labeling.
-
NHS Ester to Amine: A 5- to 20-fold molar excess of the Mal-PEG-NHS ester to the amine-containing protein is a common starting point for the first step.[1][6]
-
Maleimide to Thiol: For the second step, a 10- to 20-fold molar excess of the maleimide-activated molecule to the thiol-containing molecule is often recommended.[13] It is highly recommended to perform a titration study to determine the optimal ratio for your specific application.[3]
Q6: How do I stop or "quench" the conjugation reactions?
A6: Quenching is important to stop the reaction and deactivate any excess reactive groups.
-
Quenching NHS Esters: To stop the NHS ester reaction, add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2][8]
-
Quenching Maleimides: To quench unreacted maleimide groups, add a small molecule containing a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM.[3][14] This prevents off-target reactions in downstream applications.[14]
Q7: My protein is precipitating after adding the this compound. What can I do?
A7: Protein precipitation can be caused by several factors:
-
High Organic Solvent Concentration: The stock solution of the linker is typically prepared in DMSO or DMF. Ensure the final concentration of the organic solvent in your reaction mixture remains below 10% to maintain protein solubility.[3]
-
Incorrect Buffer pH: If the buffer pH is close to your protein's isoelectric point (pI), its solubility will be at a minimum. Adjust the buffer pH to be at least one unit away from the pI.[3]
-
Increased Hydrophobicity: While the PEG spacer is designed to increase hydrophilicity, the overall conjugation can sometimes alter the protein's surface properties.[3] Consider optimizing buffer conditions or protein concentration.
Quantitative Data Summary
The following tables provide key quantitative parameters to guide your experimental design.
Table 1: Recommended pH Ranges for Conjugation Reactions
| Reaction Step | Reagent | Target Functional Group | Optimal pH Range |
| Amine Conjugation | NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[2][3] |
| Thiol Conjugation | Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[1][3] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[9][15] |
| 8.0 | 25 | ~1 hour[10] |
| 8.6 | 4 | ~10 minutes[9][15] |
Table 3: General Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low/No Conjugation | NHS Ester Hydrolysis: Reagent exposed to moisture. | Prepare fresh linker solution in anhydrous DMSO/DMF immediately before use. Allow vial to warm to room temp before opening.[3][8] |
| Maleimide Hydrolysis: Reaction pH is too high (>7.5). | Ensure the maleimide reaction buffer pH is between 6.5 and 7.5.[1] | |
| Oxidized Thiols: Target sulfhydryl groups formed disulfide bonds. | Reduce disulfide bonds with TCEP. Use degassed buffers and add EDTA.[1][2] | |
| Competing Buffers: Use of Tris, glycine, or thiol-containing buffers. | Perform buffer exchange into a non-competing buffer like PBS, HEPES, or borate (B1201080) buffer.[2][3] | |
| Protein Precipitation | High Organic Solvent: Final DMSO/DMF concentration is >10%. | Keep the final concentration of the organic solvent in the reaction below 10%.[3] |
| Buffer pH at pI: Buffer pH is too close to the protein's isoelectric point. | Adjust buffer pH to be at least one pH unit away from the protein's pI.[3] | |
| Inconsistent Results | Variable Reagent Activity: Moisture sensitivity of the linker. | Store the linker properly with a desiccant and handle it carefully to avoid moisture contamination.[1][8] |
Table 4: Comparison of Analytical Techniques for Quantifying PEGylation Efficiency
| Technique | Principle | Information Obtained | Advantages |
| SDS-PAGE | Separation by molecular weight | Visualization of different PEGylated species | Simple, widely available for qualitative assessment.[16] |
| SEC-HPLC | Separation by size | Overview of product distribution | Good for separating conjugate from unreacted protein.[16] |
| IEX-HPLC | Separation by net surface charge | Separation of species with different degrees of PEGylation | Good for separating charged variants.[16] |
| MALDI-TOF MS | Determination of molecular weight | Accurate molecular weight of PEGylated species | High mass accuracy, good for complex mixtures.[16][17] |
| Colorimetric Assays | Reaction with specific reagents | Quantification of total PEG | Can be used for quantitative measurements (e.g., Barium-Iodide assay).[17] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (Amine) with a Thiol-Containing Molecule
This protocol first activates the protein with the this compound and then conjugates it to a second molecule containing a free sulfhydryl.
A. Maleimide-Activation of Protein (Step 1: NHS Ester Reaction)
-
Protein Preparation: Prepare the amine-containing protein at 1-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5.[3]
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[1][3]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[18]
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer to a degassed, amine-free buffer at pH 6.5-7.0 (e.g., PBS with 5 mM EDTA).[1]
B. Conjugation to Thiol-Molecule (Step 2: Maleimide Reaction)
-
Thiol-Molecule Preparation: Prepare the thiol-containing molecule in the same degassed buffer (pH 6.5-7.0). If the molecule contains disulfide bonds, reduce them first (see Protocol 2).
-
Reaction: Add the thiol-containing molecule to the purified maleimide-activated protein solution. A 10- to 20-fold molar excess of the maleimide-activated protein to the thiol molecule is a common starting point.[13]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][3]
-
Quenching (Optional but Recommended): Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 10-20 mM and incubating for 15-30 minutes at room temperature.[3][14]
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted components.
Protocol 2: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare Protein: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2).
-
Add TCEP: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2]
-
Incubate: Incubate for 20-30 minutes at room temperature.[2][13]
-
Proceed to Conjugation: The protein with reduced thiols is now ready for the maleimide conjugation step. TCEP does not need to be removed.[1][12]
Visualizations
Caption: Chemical pathway for a two-step this compound conjugation.
Caption: General experimental workflow for this compound conjugation.
Caption: Logical workflow for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. benchchem.com [benchchem.com]
how to prevent non-specific binding with Mal-PEG24-NHS ester
Welcome to the technical support center for Mal-PEG24-NHS ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful bioconjugation experiments while minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure allows for the covalent conjugation of amine-containing molecules to sulfhydryl-containing molecules.[3] The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues) to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups (from cysteine residues) to form stable thioether bonds.[3][] The PEG spacer is hydrophilic, which helps to increase the solubility of the conjugate and reduce potential aggregation.[1][5]
Q2: What are the primary causes of non-specific binding with this compound?
Non-specific binding with this compound can arise from several factors:
-
Reaction of Maleimide with Amines: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues) in addition to its target sulfhydryl groups, leading to non-specific labeling.[6][7][8]
-
Hydrophobic Interactions: The molecule being conjugated or the crosslinker itself can sometimes interact non-specifically with proteins through hydrophobic interactions.[6]
-
Hydrolysis of Reactive Groups: Both the NHS ester and the maleimide group can undergo hydrolysis in aqueous solutions.[6] Hydrolysis of the NHS ester is more rapid at higher pH, while the maleimide ring can also open at alkaline pH, rendering them inactive for conjugation but potentially leading to undesired interactions.[8]
Q3: What is the optimal pH for conjugation reactions with this compound?
Since this compound has two different reactive groups, a two-step conjugation process is often recommended, each with its optimal pH range.
-
NHS Ester Reaction (Amine-reactive): The optimal pH range for the reaction between the NHS ester and primary amines is typically 7.2 to 8.5 .[8][9][10] A common choice is pH 8.3-8.5 for efficient labeling.[11]
-
Maleimide Reaction (Sulfhydryl-reactive): The ideal pH range for the maleimide-thiol conjugation is 6.5 to 7.5 .[6][7][12] Within this range, the reaction with thiols is significantly faster (approximately 1,000 times at pH 7.0) than the reaction with amines, ensuring high specificity.[6][13][12]
For a two-step conjugation, the NHS ester reaction is typically performed first at a pH of 7.2-8.5, followed by purification to remove excess crosslinker, and then the maleimide reaction is carried out at a pH of 6.5-7.5.[3]
Troubleshooting Guide: Non-Specific Binding
This guide provides solutions to common problems related to non-specific binding during your conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal or Non-Specific Labeling | Reaction pH is too high for the maleimide step. | Ensure the buffer for the maleimide-thiol conjugation is strictly within the pH 6.5-7.5 range to maintain selectivity for sulfhydryl groups.[6][7][12] |
| Hydrophobic interactions. | Add blocking agents to your buffers. Common blocking agents include Bovine Serum Albumin (BSA), casein (non-fat dry milk), or synthetic polymers like Tween-20.[14][15][16] The choice of blocking agent may need to be optimized for your specific application. | |
| Excess unreacted crosslinker. | After the conjugation reaction, quench any unreacted maleimide groups with a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) (10-50 mM final concentration).[7] Similarly, excess NHS ester can be quenched with Tris or glycine (B1666218).[17] Following quenching, purify the conjugate promptly.[7] | |
| Low Conjugation Yield | Hydrolysis of the NHS ester or maleimide. | Prepare stock solutions of this compound in a dry, aprotic solvent like DMSO or DMF immediately before use and avoid storing it in aqueous buffers.[1][13][18] Perform reactions at room temperature for 1-2 hours or at 4°C overnight to balance reaction rate and hydrolysis.[12][18] |
| Oxidized or inaccessible sulfhydryl groups. | If your protein contains disulfide bonds, pre-reduce it with a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[7][18] TCEP typically does not need to be removed before adding the maleimide reagent.[7] | |
| Buffer contains competing nucleophiles. | For the NHS ester reaction, use amine-free buffers such as PBS or HEPES. Avoid Tris or glycine buffers.[9] For the maleimide reaction, ensure the buffer is free of thiol-containing compounds.[13] | |
| Protein Aggregation | Increased hydrophobicity after conjugation. | The PEG spacer in this compound is designed to minimize this, but if aggregation occurs, consider optimizing the protein concentration or adding stabilizing agents to the buffer that are compatible with the reaction.[5] |
| Instability after disulfide bond reduction. | Optimize the reduction conditions by using a lower concentration of the reducing agent or a shorter incubation time.[12] |
Experimental Protocols
Protocol 1: Two-Step Conjugation Using this compound
This protocol describes the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing molecule (Molecule B).
Materials:
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
Molecule B (with free sulfhydryl group)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer A: Amine-free buffer, pH 7.2-8.5 (e.g., 0.1 M phosphate (B84403) buffer)
-
Reaction Buffer B: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with 5 mM EDTA)[19]
-
Quenching agents (e.g., Tris, L-cysteine)
-
Desalting column or other purification system (e.g., SEC, dialysis)[20][21]
Procedure:
Step 1: Reaction of NHS Ester with Protein A
-
Prepare Protein A at a concentration of 1-10 mg/mL in Reaction Buffer A.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[22][23]
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution.[24]
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.[19][24]
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.[19]
Step 2: Reaction of Maleimide with Molecule B
-
If Molecule B contains disulfide bonds, pre-treat it with a reducing agent like TCEP.
-
Immediately combine the purified maleimide-activated Protein A with Molecule B. A molar ratio of 1:1 to 1:5 (activated Protein A:Molecule B) is a good starting point.[17]
-
Incubate for 2 hours at room temperature or overnight at 4°C.[17]
Step 3: Quenching and Purification
-
Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 10-20 mM and incubate for an additional 20 minutes.[17]
-
Purify the final conjugate using a suitable method such as size exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and byproducts.[19][20]
Protocol 2: Blocking Non-Specific Binding on a Surface (e.g., ELISA plate)
This protocol is for assays where the conjugate might non-specifically bind to a plastic surface.
Materials:
-
Blocking Buffer (e.g., 1-5% BSA in PBS, or 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coat the wells of the microplate with your capture antibody or antigen as required by your assay.
-
Wash the wells with Wash Buffer.
-
Add Blocking Buffer to each well, ensuring the surface is completely covered.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[6]
-
Decant the blocking buffer and wash the wells thoroughly with Wash Buffer.[6]
-
The plate is now blocked and ready for the addition of your conjugate and subsequent assay steps.
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 15. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blocking reagents [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Antibody Purification Methods | Thermo Fisher Scientific - UK [thermofisher.com]
- 22. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 23. resources.tocris.com [resources.tocris.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Mal-PEG24-NHS Ester
Welcome to the technical support center for Mal-PEG24-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this heterobifunctional crosslinker, with a specific focus on preventing hydrolysis of the N-hydroxysuccinimide (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker that contains a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester, separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins, while the NHS ester reacts with primary amines, like those on lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.[2][3] The hydrophilic PEG spacer enhances solubility in aqueous solutions, reduces non-specific binding, and can improve the pharmacokinetic properties of the resulting conjugate.[2] This makes it a valuable tool in bioconjugation for applications such as creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and preparing diagnostic reagents.[1][2]
Q2: What is NHS ester hydrolysis and why is it a critical issue?
NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[4][5] This is a significant problem because it directly competes with the desired conjugation reaction with the primary amine on the target molecule.[4][6] Hydrolysis of the NHS ester leads to a lower yield or even complete failure of the conjugation experiment, resulting in wasted time and valuable reagents.[5] The rate of this undesirable hydrolysis increases significantly with higher pH.[5]
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
The rate of NHS ester hydrolysis is primarily influenced by three main factors:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[4][7]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[4]
-
Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[4]
Q4: What is the optimal pH for NHS ester coupling reactions to minimize hydrolysis?
The optimal pH for NHS ester coupling is a balance between maximizing the reactivity of the target amine and minimizing the rate of NHS ester hydrolysis.[4] For most protein and biomolecule labeling applications, the recommended pH range is between 7.2 and 8.5.[4][8] A pH of 8.3-8.5 is often considered ideal for efficient conjugation.[4][9]
Q5: Which buffers are recommended for NHS ester reactions, and which should be avoided?
It is crucial to use amine-free buffers for NHS ester conjugations. Recommended buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers within the optimal pH range of 7.2 to 8.5.[4][8] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible because they will compete with the target molecule for reaction with the NHS ester.[5][7] However, Tris or glycine can be used to quench the reaction at the end of the procedure.[4][8]
Q6: How should this compound be stored and handled to prevent hydrolysis?
Proper storage and handling are critical to maintaining the reactivity of this compound. The reagent is moisture-sensitive and should be stored at -20°C in a desiccated environment.[7][10] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[7][11] It is highly recommended to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and to avoid storing the reagent in solution.[3][7]
Troubleshooting Guide
Problem: Low or No Conjugation Product
This is a common issue that can often be traced back to the hydrolysis of the NHS ester.
| Possible Cause | Suggested Solution |
| Inactive this compound | The NHS ester may have hydrolyzed due to improper storage or handling. Ensure the reagent is stored in a desiccated environment at -20°C and allowed to warm to room temperature before opening.[7][11] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[11] You can perform a qualitative test to check the activity of your NHS ester (see Experimental Protocols section). |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer using a calibrated pH meter to ensure it is within the optimal range of 7.2-8.5.[11] |
| Presence of Competing Nucleophiles | Ensure your buffer is free of primary amines (e.g., Tris, glycine).[7] If your protein solution contains such buffers, it should be dialyzed or desalted into an appropriate amine-free buffer like PBS.[12] |
| Low Reactant Concentration | Hydrolysis is a more significant issue in dilute protein solutions.[5] If possible, increase the concentration of your protein or peptide to favor the desired conjugation reaction. |
| Suboptimal Molar Excess | The ideal molar ratio of this compound to your protein can vary. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary, while for concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point.[11] |
| Incorrect Incubation Time and Temperature | Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C.[11] If you suspect hydrolysis is a major issue, performing the reaction at 4°C for a longer duration can be beneficial.[11] |
Problem: Protein Precipitation After Adding this compound
| Possible Cause | Suggested Solution |
| High Concentration of Organic Solvent | The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should typically be kept below 10% to avoid protein denaturation and precipitation.[3][4] |
Quantitative Data
Table 1: Stability of NHS Esters as a Function of pH and Temperature
This table illustrates the significant impact of pH and temperature on the hydrolytic stability of NHS esters, as measured by their half-life.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [8][13] |
| 7.0 | Room Temperature | ~7 hours | [14] |
| 8.0 | 4 | ~1 hour | [15] |
| 8.0 | 25 | 1 hour | [16] |
| 8.5 | Room Temperature | 125-180 minutes | [17] |
| 8.6 | 4 | 10 minutes | [8][13] |
| 9.0 | Room Temperature | Minutes | [14][15] |
Data sourced from multiple references and represents general NHS ester stability.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general framework for the conjugation of this compound to a primary amine-containing protein. Optimization for specific molecules may be required.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]
-
Desalting column or dialysis equipment for purification[4]
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a suitable concentration.
-
Prepare the this compound Stock Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and the quenching agent using a desalting column or dialysis.[11]
-
Protocol 2: Qualitative Test for NHS Ester Activity
This protocol, adapted from established methods, provides a quick check to confirm if your NHS ester is active.[14][19] The principle is that hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be detected by an increase in absorbance at 260 nm.[8][19]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5 M NaOH
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare NHS Ester Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer.
-
Prepare Control: Prepare a control tube containing 2 mL of the same amine-free buffer.
-
Initial Absorbance Reading:
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the absorbance of the NHS ester solution. If the absorbance is >1.0, dilute the solution with more buffer until it is within a readable range. Record this initial absorbance.
-
-
Induce Hydrolysis:
-
To 1 mL of the NHS ester solution from step 3, add 100 µL of 0.5 M NaOH.
-
Vortex for 30 seconds.
-
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation:
-
If the final absorbance is significantly greater than the initial absorbance, the NHS ester reagent is active.
-
If there is no significant increase in absorbance, the NHS ester has likely been hydrolyzed and is inactive.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Mal-amido-PEG24 NHS ester, CAS 2226733-37-3 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. interchim.fr [interchim.fr]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Mal-PEG24-NHS Ester Reactions
Welcome to the technical support center for Mal-PEG24-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker that contains a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester, separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (like those on lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[3][4] The maleimide group reacts with sulfhydryl (thiol) groups (found on cysteine residues) to form stable thioether bonds.[4] This allows for the precise covalent conjugation of two different molecules, such as a protein to another protein, a peptide, or a small molecule drug.[5] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1]
Q2: What are the optimal pH conditions for the reactions?
A2: The two reactive ends of this compound have different optimal pH ranges for their respective reactions.
-
NHS ester reaction with primary amines: The optimal pH range is 7.2 to 8.5.[2][6][7] A pH of 8.3-8.5 is often recommended for maximum efficiency.[3][8] Below pH 7.2, the primary amines are mostly protonated and less reactive.[7] Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[7]
-
Maleimide reaction with thiols: The optimal pH range is 6.5 to 7.5.[5][6][9] This range ensures high specificity for thiol groups.[6] Above pH 7.5, the maleimide group can also react with primary amines, and the rate of maleimide ring hydrolysis increases.[5][6]
For a one-pot reaction, a compromise pH of 7.2-7.5 is often used.[5][6] For sequential reactions, it is best to perform each step at its optimal pH.[6]
Q3: How should I store and handle this compound?
A3: Mal-PEG24-NHS esters are moisture-sensitive.[5] It is crucial to store the reagent at -20°C with a desiccant.[5][10] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[5][11] It is highly recommended to prepare solutions of the reagent immediately before use and to discard any unused reconstituted reagent, as the NHS ester readily hydrolyzes in aqueous solutions.[5][11] If a stock solution is necessary, use a dry organic solvent like DMSO or DMF and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9][12]
Q4: What solvents can I use to dissolve this compound?
A4: this compound is typically first dissolved in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6][11] This stock solution can then be added to the aqueous reaction buffer.[5] It is important to ensure that the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation of proteins.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS ester | - Prepare the NHS ester solution immediately before use.[11] - Ensure the reaction pH is within the optimal range (7.2-8.5).[7] - Work quickly when handling the reagent in aqueous solutions. |
| Hydrolysis of Maleimide | - Maintain the reaction pH in the optimal range (6.5-7.5).[6][9] - Avoid pH values above 7.5 for the maleimide reaction.[6] | |
| Inactive Reagent | - Ensure proper storage of the this compound at -20°C with desiccant.[5][10] - Allow the vial to warm to room temperature before opening to prevent moisture condensation.[5] | |
| Oxidized Thiols | - Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide-containing reagent.[9] - Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[9] | |
| Incorrect Buffer Composition | - Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[5][13] - Use non-amine, thiol-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[9][13] | |
| Precipitation During Reaction | Poor Reagent Solubility | - Dissolve the this compound in an appropriate organic solvent (DMSO, DMF) before adding it to the aqueous reaction buffer.[6] - Ensure the final concentration of the organic solvent is low (<10%) to prevent protein precipitation.[6] |
| Protein Aggregation | - Optimize the protein concentration and buffer conditions. | |
| Inconsistent Results | Variable Reagent Activity | - Use fresh aliquots of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles or prolonged storage in solution.[9] |
| Variable Thiol Availability | - Ensure consistent and complete reduction of disulfide bonds in each experiment.[9] - Quantify free thiols using Ellman's reagent before conjugation to ensure consistent starting material.[9] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your this compound reactions.
Table 1: Reaction Conditions
| Parameter | NHS Ester Reaction | Maleimide Reaction |
| Optimal pH Range | 7.2 - 8.5[2][6][7] | 6.5 - 7.5[5][6][9] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C)[2] | Room Temperature (20-25°C)[5] |
| Reaction Time | 30 minutes to 4 hours[2][13] | 30 minutes to 2 hours[2][5] |
| Recommended Buffers | Phosphate, Borate, HEPES, Carbonate[13] | Phosphate, MES, HEPES[9] |
| Incompatible Buffers | Tris, Glycine (contain primary amines)[5][13] | Buffers containing thiols (e.g., DTT)[9] |
Table 2: NHS Ester Hydrolysis Half-Life
| pH | Temperature | Half-Life |
| 7.0 | 0°C | 4-5 hours[4][13] |
| 8.6 | 4°C | 10 minutes[4][12][13] |
Table 3: Recommended Molar Excess of this compound
| Application | Molar Excess (Linker:Molecule) |
| Protein Labeling (NHS ester step) | 10 to 50-fold excess over the amine-containing protein[5] |
| Peptide Labeling | 2:1 to 5:1 (maleimide to thiol) is a common starting range[9] |
Note: The optimal molar ratio is application-dependent and should be determined empirically through small-scale optimization experiments.
Experimental Protocols & Workflows
A common application of this compound is the two-step conjugation of two proteins. The following protocol outlines this process.
Protocol: Two-Step Protein-Protein Conjugation
Step 1: Reaction of NHS Ester with Amine-Containing Protein (Protein-NH₂)
-
Preparation of Protein-NH₂: Dissolve the protein containing primary amines in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction: Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS at pH 7.0).
Step 2: Reaction of Maleimide with Thiol-Containing Protein (Protein-SH)
-
Preparation of Protein-SH: Ensure the thiol-containing protein has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP.
-
Reaction: Combine the maleimide-activated protein from Step 1 with the thiol-containing protein in a desired molar ratio.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a free thiol such as cysteine or 2-mercaptoethanol.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).
References
- 1. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. MAL-dPEG®24-NHS 酯 | Sigma-Aldrich [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
preventing aggregation with Mal-PEG24-NHS ester conjugates
Welcome to the technical support center for Mal-PEG24-NHS ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to ensure the success of your conjugation experiments and prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what are its primary uses?
A this compound is a heterobifunctional crosslinker that contains a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the NHS ester reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein.[2][3] The PEG spacer enhances water solubility, reduces steric hindrance, and can improve the stability and bioavailability of the resulting conjugate.[1] These linkers are frequently used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for the modification of proteins and peptides.[3][4]
Q2: What are the primary causes of protein aggregation when using this compound?
Protein aggregation during conjugation with this compound can arise from several factors:
-
Intermolecular Cross-linking: Since this compound is a bifunctional linker, it can potentially connect multiple protein molecules, leading to the formation of large, insoluble aggregates.[5][6]
-
Suboptimal Reaction Conditions: Incorrect pH, high temperature, or high protein concentration can compromise protein stability and lead to aggregation.[5][7]
-
Poor Protein Stability: The inherent stability of the protein in the chosen reaction buffer may be low, making it susceptible to aggregation upon modification.[5]
-
Increased Hydrophobicity: The conjugated molecule might increase the overall hydrophobicity of the protein, promoting aggregation.[8][9]
-
High Molar Ratio of PEG Reagent: A large excess of the PEG reagent can lead to over-PEGylation, which may destabilize the protein.[6][10]
Q3: How does the PEG chain in this compound help in preventing aggregation?
The polyethylene glycol (PEG) chain provides a hydrophilic shield around the protein.[5] This can mask hydrophobic patches on the protein surface that might otherwise lead to intermolecular interactions and aggregation. Additionally, the steric hindrance provided by the PEG chain can prevent close contact between protein molecules, further reducing the likelihood of aggregation.[5][11]
Troubleshooting Guides
Problem: My protein solution becomes cloudy or precipitates immediately after adding the this compound.
This indicates rapid aggregation and is often due to suboptimal reaction conditions or poor reagent handling.
| Possible Cause | Solution | Citation |
| Drastic pH Shift | Ensure the pH of your protein solution is within the optimal range for both the reaction and protein stability before adding the PEG reagent. A pH of 7.2-7.5 is a good starting point for a two-step conjugation. | [2][9] |
| High Local Reagent Concentration | Add the dissolved this compound solution to the protein solution slowly and dropwise while gently stirring. This prevents localized high concentrations of the reagent. | [5][7] |
| Suboptimal Buffer | Use a non-amine, thiol-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES. Avoid buffers like Tris, as they contain primary amines that compete with the NHS ester reaction. | [2][12] |
| Reagent Solubility | This compound is not readily soluble in aqueous buffers and should first be dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the reaction mixture. The final concentration of the organic solvent should ideally be less than 10%. | [2] |
Problem: I am observing low or no conjugation yield.
Several factors can contribute to inefficient conjugation.
| Possible Cause | Solution | Citation |
| Hydrolysis of NHS Ester | NHS esters are moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions in an anhydrous solvent (DMSO or DMF) immediately before use and discard any unused solution. | [2][13] |
| Hydrolysis of Maleimide Group | The maleimide group can hydrolyze at a pH above 7.5. Ensure the reaction pH for the maleimide-thiol coupling is maintained between 6.5 and 7.5. | [12][14] |
| Oxidized Thiols | Maleimides react with free sulfhydryl groups. Ensure any disulfide bonds in your protein are fully reduced. Consider using a reducing agent like TCEP, which does not need to be removed prior to the maleimide reaction. Adding a chelating agent like EDTA can help prevent metal-catalyzed re-oxidation of thiols. | [12] |
| Incorrect Reaction pH | The optimal pH for the NHS ester reaction with primary amines is 7-9, while the maleimide-thiol reaction is most efficient at pH 6.5-7.5. For a two-step conjugation, perform the NHS ester reaction first, purify the intermediate, and then proceed with the maleimide reaction at the appropriate pH. | [2][15] |
Problem: My final conjugate shows signs of aggregation over time.
Delayed aggregation can be a result of changes to the protein's properties after conjugation.
| Possible Cause | Solution | Citation |
| Change in Isoelectric Point (pI) | PEGylation can alter the pI of your protein. If the new pI is close to the pH of your storage buffer, the conjugate may be less soluble. Determine the pI of your PEGylated protein and adjust the storage buffer to be at least one pH unit away. | [9] |
| Increased Hydrophobicity | The masking of charged lysine residues can expose hydrophobic patches on the protein surface. Consider adding stabilizing excipients like arginine, sucrose, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20) to the storage buffer. | [5][9] |
| Residual Unreacted Maleimides | If not quenched, unreacted maleimide groups can potentially react with other molecules over time, leading to aggregation. After the conjugation reaction, quench any unreacted maleimides by adding a small molecule thiol like L-cysteine. | [7] |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol is recommended to maximize specificity and minimize cross-linking.
Step 1: Reaction of NHS Ester with Amine-Containing Protein
-
Preparation: Dissolve your amine-containing protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.[16]
-
Reagent Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[17]
-
Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.[15]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[9][16]
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis against a buffer at pH 6.5-7.0 (e.g., PBS with EDTA).[15]
Step 2: Reaction of Maleimide with Thiol-Containing Molecule
-
Preparation: Dissolve your thiol-containing molecule in a degassed buffer at pH 6.5-7.0.[15] If your molecule contains disulfide bonds, ensure they are reduced prior to this step.
-
Reaction: Add the maleimide-activated protein from Step 1 to the thiol-containing molecule solution.
-
Incubation: Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[7]
-
Quenching: Add a 100-fold molar excess of a small molecule thiol like L-cysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.[7]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[7]
Protocol 2: Screening for Optimal Reaction Conditions to Minimize Aggregation
This protocol outlines a method for systematically screening key reaction parameters.
-
Preparation: Prepare stock solutions of your protein and the this compound.
-
Reaction Setup: In a multi-well plate or microcentrifuge tubes, set up a matrix of reaction conditions, varying one parameter at a time (e.g., protein concentration, PEG:protein molar ratio, pH, temperature).[5]
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours) with gentle mixing.[5]
-
Analysis: Assess the level of aggregation in each reaction. This can be done through:
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Rationale | Citation |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate, while minimizing maleimide hydrolysis. | [12] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow the reaction, which can be beneficial for sensitive proteins. | [7][12] |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature. | [12] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. | [12] |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation. | [12] |
| Buffer | PBS, HEPES (Thiol-free) | Avoid buffers containing competing thiols. | [12] |
Table 2: Recommended Reaction Conditions for NHS Ester-Amine Conjugation
| Parameter | Recommended Range | Rationale | Citation |
| pH | 7.2 - 8.5 | Balances efficient amine reaction with protein stability and minimizes NHS-ester hydrolysis. | [17][18] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lowering the temperature can improve protein stability. | [8] |
| Reaction Time | 30 min - 4 hours | At room temperature, 30-60 minutes is often sufficient. At 4°C, extend the time to 2-4 hours. | [16] |
| Molar Excess of NHS Ester | 5- to 20-fold | Start with a lower ratio for aggregation-prone proteins. | [8] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve efficiency but may increase aggregation risk. | [8] |
| Buffer | PBS, HEPES, Bicarbonate | Avoid buffers containing primary amines (e.g., Tris, Glycine). | [2][19] |
Visualizations
References
- 1. Mal-amido-PEG24 NHS ester, CAS 2226733-37-3 | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Mal-PEG24-NHS Ester
Welcome to the technical support center for Mal-PEG24-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments with this heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous reaction buffer. What should I do?
A1: this compound has limited solubility in aqueous buffers, especially those with high salt concentrations. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution immediately before use.[1][2][3][4] This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically less than 10%) to not negatively impact your protein's stability and solubility.[1]
Q2: What is the optimal pH for reacting this compound with my protein?
A2: The optimal pH depends on which end of the crosslinker you are reacting.
-
For the NHS ester to react with primary amines (e.g., lysine (B10760008) residues): A pH range of 7.2 to 8.5 is recommended.[5][6]
-
For the maleimide (B117702) to react with sulfhydryl groups (e.g., cysteine residues): A pH range of 6.5 to 7.5 is ideal to ensure chemoselectivity for thiols.[7][8][9]
For a two-step conjugation, you would first react the NHS ester at pH 7.2-8.5, purify the molecule, and then react the maleimide at pH 6.5-7.5.
Q3: I am seeing low conjugation efficiency. What are the possible causes?
A3: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a process that accelerates with increasing pH.[5][6][10] It is crucial to prepare the reagent solution immediately before use and avoid storing it in an aqueous buffer.[1][7][11]
-
Hydrolysis of the maleimide group: The maleimide ring can also hydrolyze, especially at a pH above 7.5, rendering it unreactive towards thiols.[1][7][8]
-
Oxidation of thiols: If you are targeting cysteine residues, ensure that the sulfhydryl groups are in their reduced state. Disulfide bonds may need to be reduced using a reagent like TCEP, and it is advisable to use degassed buffers to prevent re-oxidation.[12][13]
-
Incorrect buffer composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT) as they will compete with your target molecule for reaction with the crosslinker.[1][5]
Q4: Can I store my this compound in solution?
A4: It is strongly discouraged to store this compound in aqueous solutions due to the rapid hydrolysis of the NHS ester.[7][11] If you need to store a stock solution for a short period, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C with protection from moisture.[7][8][13] However, for best results, always use a freshly prepared solution.[1]
Troubleshooting Guides
Issue: Poor Solubility of this compound
This guide provides a step-by-step approach to addressing solubility challenges.
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting decision tree for this compound solubility.
Issue: Low Yield in Two-Step Conjugation
This guide addresses common pitfalls in a two-step conjugation process where a protein is first labeled with the NHS ester, followed by conjugation to a thiol-containing molecule.
Workflow for a Two-Step Conjugation
Caption: Workflow for a two-step bioconjugation reaction.
Quantitative Data Summary
The stability of the NHS ester and maleimide functional groups is highly dependent on the pH of the solution. The following tables summarize the key parameters for optimizing your conjugation reactions.
Table 1: pH Effects on NHS Ester and Maleimide Group Stability and Reactivity
| Functional Group | Optimal Reaction pH | Competing Reaction | Conditions that Increase Competing Reaction |
| NHS Ester | 7.2 - 8.5 (with primary amines)[5][6] | Hydrolysis | Increasing pH, prolonged incubation in aqueous buffer[5][6][10] |
| Maleimide | 6.5 - 7.5 (with thiols)[7][8][9] | Hydrolysis, Reaction with amines | pH > 7.5[1][7][8] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[5][10] |
| 8.0 | 25 | 1 hour[11] |
| 8.6 | 4 | 10 minutes[5][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1][3]
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure the reagent is fully dissolved.[12][13]
-
This stock solution should be used immediately.[1]
Protocol 2: Two-Step Protein-to-Molecule Conjugation
Step A: Reaction of NHS Ester with Protein
-
Prepare your protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[5]
-
Calculate the required amount of this compound. A 10-20 fold molar excess over the protein is a common starting point.[13]
-
Add the freshly prepared this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[3]
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis against a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.0).
Step B: Reaction of Maleimide with Thiol-Containing Molecule
-
Prepare your thiol-containing molecule in a degassed buffer at pH 6.5-7.5. The inclusion of 1-5 mM EDTA is recommended to prevent thiol oxidation.[8][12]
-
Add the thiol-containing molecule to the maleimide-activated protein from Step A.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[12][14]
-
If desired, the reaction can be quenched by adding a small molecule thiol like cysteine or 2-mercaptoethanol.[12]
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
how to improve efficiency of Mal-PEG24-NHS ester reactions
Welcome to the technical support center for Mal-PEG24-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of a this compound linker?
A this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1]
-
A maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond.[1]
The polyethylene (B3416737) glycol (PEG) spacer (PEG24) increases the solubility and flexibility of the resulting conjugate.[1] This type of linker is commonly used in the creation of antibody-drug conjugates (ADCs), attaching molecules to surfaces, and preparing protein-peptide conjugates.[1]
Q2: What are the optimal reaction conditions for each reactive group?
The NHS ester and maleimide groups have different optimal pH ranges for their reactions. For a two-step conjugation, it is recommended to perform the reactions at the respective optimal pH for each step. For a one-pot reaction, a compromise pH of 7.2-7.5 is often used.[1]
| Functional Group | Target Group | Optimal pH Range |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[2][3][4][5] |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[2][3][6] |
Q3: What type of buffers should I use for the conjugation reaction?
It is critical to use buffers that do not contain primary amines or sulfhydryls, as these will compete with your target molecules for reaction with the linker.[3][6][7]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and sodium bicarbonate buffers are commonly used.[2][4][8] Including 1-5 mM EDTA in the buffer can help prevent the oxidation of sulfhydryl groups by chelating divalent metals.[2][6]
-
Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) buffers contain primary amines and are incompatible with the NHS ester reaction.[1][5][6] Buffers containing thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol will interfere with the maleimide reaction.[1]
Q4: How should I store and handle the this compound reagent?
Mal-PEG24-NHS esters are moisture-sensitive.[3][6] To ensure maximum reactivity:
-
Storage: Store the reagent vial at -20°C with a desiccant.[3][6]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3][6]
-
Preparation: Dissolve the needed amount of the reagent in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][6][9] Do not prepare aqueous stock solutions for storage, as the NHS ester moiety will readily hydrolyze.[3][6][10] Discard any unused reconstituted reagent.[6][10]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer | Ensure you are using an amine-free and thiol-free buffer such as PBS or HEPES within the correct pH range. Buffers like Tris or glycine will quench the NHS ester reaction.[5][9] |
| Hydrolyzed Reagent | The this compound may have been inactivated by moisture. Use a fresh vial of the reagent, ensuring it is warmed to room temperature before opening. Prepare the reagent solution in anhydrous DMSO or DMF immediately before starting the reaction.[6][9][10] |
| Suboptimal pH | Verify the pH of your reaction buffer. For the NHS ester reaction, the optimal range is 7.2-8.5.[5] For the maleimide reaction, the optimal range is 6.5-7.5.[5] |
| Low Reactant Concentration | The rate of the desired bimolecular reaction is concentration-dependent. At low protein concentrations, the competing hydrolysis of the NHS ester can dominate. If possible, increase the concentration of your target molecule (a concentration of at least 2 mg/mL is often recommended).[5][9] |
| Insufficient Molar Excess of Linker | The molar excess of the this compound may be too low. A 10- to 50-fold molar excess of the crosslinker over the amount of the amine-containing protein is a common starting point.[3][6] |
| Inaccessible Functional Groups | The primary amines or sulfhydryl groups on your biomolecule may be sterically hindered. Consider using a crosslinker with a longer PEG spacer arm.[2] |
| Oxidized Thiols | If conjugating to a thiol-containing molecule, ensure the sulfhydryl groups are available and not oxidized to disulfide bonds. Reduce disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent.[2] |
Issue 2: Non-Specific Binding or Side Product Formation
| Possible Cause | Recommended Solution |
| Reaction of Maleimide with Amines | This side reaction can occur at pH values above 7.5. Perform the maleimide-thiol conjugation at a pH between 6.5 and 7.5 to ensure specificity for sulfhydryl groups.[2][11] |
| Hydrolysis of NHS Ester | The NHS ester group is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH. Prepare fresh solutions and use them immediately. Consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[4][8][12] |
| Hydrolysis of Maleimide Group | The maleimide group can hydrolyze, especially at pH values above 7.5. Maintain the reaction pH between 6.5 and 7.5 for the maleimide reaction.[3][5] |
| Reaction of NHS Ester with Other Nucleophiles | While NHS esters are most reactive towards primary amines, side reactions can occur with sulfhydryl (cysteine), hydroxyl (serine, threonine), and imidazole (B134444) (histidine) groups. To minimize these, conduct the reaction at the lower end of the optimal pH range (around 7.2).[2] |
Experimental Protocols
Two-Step Conjugation Protocol
This is the recommended procedure as it allows for better control over the reaction and purification of intermediates.
-
Protein-NH₂ Activation:
-
Dissolve the protein containing primary amines (Protein-NH₂) in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0.[2]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[2]
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.[3][6]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6][10]
-
-
Removal of Excess Linker:
-
Conjugation to Protein-SH:
-
Quenching (Optional):
-
To stop the conjugation reaction and quench any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol.[5]
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).[14]
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| NHS Ester Reaction | ||
| Optimal pH | 7.2 - 8.5[2][3][4][5] | Rate of hydrolysis increases significantly above pH 8.5.[13] |
| Half-life of NHS ester at pH 8.0, 25°C | 1 hour[12] | |
| Half-life of NHS ester at pH 8.6, 4°C | 10 minutes[4][12] | |
| Recommended Molar Excess | 10-50 fold over amine-containing protein[3][6] | More dilute protein solutions may require a greater molar excess.[6] |
| Maleimide Reaction | ||
| Optimal pH | 6.5 - 7.5[2][3][6] | Above pH 7.5, reactivity with amines increases.[2] |
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Quenching Unreacted Mal-PEG24-NHS Ester
Welcome to the Technical Support Center for quenching unreacted Mal-PEG24-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on effectively terminating bioconjugation reactions involving this heterobifunctional linker. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.
Troubleshooting and FAQs
This section addresses specific issues you might encounter during the quenching of unreacted this compound.
Q1: Why is it critical to quench the unreacted groups of this compound?
A1: Quenching unreacted maleimide (B117702) and NHS ester groups is a crucial step to ensure the homogeneity, stability, and specificity of your bioconjugate.[1] Leaving these reactive groups unquenched can lead to several undesirable outcomes:
-
Cross-reactivity and Off-Target Effects: Unreacted maleimides can react with other thiol-containing molecules, and unreacted NHS esters can react with other primary amines in your sample or in subsequent in vitro or in vivo applications. This can cause unintended cross-linking, aggregation, or off-target binding.[1]
-
Instability of the Conjugate: The presence of unreacted functional groups can compromise the long-term stability of your bioconjugate.[2] The bond formed between a maleimide and a thiol (a thiosuccinimide linkage) can be reversible in a process known as a retro-Michael reaction, particularly in the presence of other thiols like glutathione.[1]
Q2: I see unexpected crosslinking or aggregation in my final product. What could be the cause?
A2: This is a common issue that can arise from incomplete quenching of one or both reactive ends of the this compound.
-
Incomplete Maleimide Quenching: If unreacted maleimide groups remain, they can react with free thiols on other conjugate molecules, leading to aggregation.
-
Incomplete NHS Ester Quenching: Similarly, residual NHS esters can react with primary amines on other molecules, causing crosslinking.
To resolve this, ensure you are using a sufficient molar excess of the appropriate quenching agent and allowing the quenching reaction to proceed for the recommended time.
Q3: My final conjugate is showing loss of payload or activity over time. How can I improve its stability?
A3: Loss of payload, especially in antibody-drug conjugates (ADCs), can be due to the reversibility of the thioether bond formed by the maleimide group.[1] To enhance stability, after quenching the unreacted maleimide, you can perform a hydrolysis step by adjusting the pH to 8.5-9.0 and incubating for 2-4 hours. This opens the thiosuccinimide ring to a more stable succinamic acid thioether.[1]
Q4: What are the best quenching agents for the maleimide and NHS ester groups?
A4: The choice of quenching agent depends on which reactive group of the this compound you need to cap.
-
For Maleimides: Small molecules containing a free thiol group are typically used. Common choices include L-cysteine, β-mercaptoethanol (BME), and dithiothreitol (B142953) (DTT).[1]
-
For NHS Esters: Small molecules or buffers containing primary amines are effective. Common quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine, and ethanolamine.[3]
Q5: Can I use the same quenching agent for both the maleimide and NHS ester?
A5: It is generally not recommended to use a single quenching agent for both functional groups simultaneously, as their optimal reaction conditions differ. The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5, while the NHS ester-amine reaction is optimal at a pH of 7.2-8.5.[4][5] It is best practice to perform the conjugation and quenching in a stepwise manner.
Quantitative Data Summary
The following tables summarize the recommended reaction conditions for quenching unreacted maleimide and NHS ester groups.
Table 1: Quenching Agents for Unreacted Maleimide Groups
| Quenching Agent | Typical Final Concentration | Recommended pH | Incubation Time | Incubation Temperature |
| L-Cysteine | 10-50 mM | 6.5 - 7.5 | 15-30 minutes | Room Temperature (20-25°C) |
| β-Mercaptoethanol (BME) | 10-50 mM | 6.5 - 7.5 | 15-30 minutes | Room Temperature (20-25°C) |
| Dithiothreitol (DTT) | 10-50 mM | 6.5 - 7.5 | 15-30 minutes | Room Temperature (20-25°C) |
Table 2: Quenching Agents for Unreacted NHS Ester Groups
| Quenching Agent | Typical Final Concentration | Recommended pH | Incubation Time | Incubation Temperature |
| Tris | 20-50 mM | 8.0 | 15 minutes | Room Temperature (20-25°C) |
| Glycine | 20-50 mM | 8.0 | 15 minutes | Room Temperature (20-25°C) |
| Ethanolamine | 20-50 mM | 8.0 | 15 minutes | Room Temperature (20-25°C) |
Experimental Protocols
Below are detailed protocols for quenching unreacted this compound. These protocols assume a standard bioconjugation reaction has been performed.
Protocol 1: Quenching Unreacted Maleimide Groups
This protocol is for situations where the NHS ester has already been conjugated to a primary amine-containing molecule, and the unreacted maleimide needs to be quenched.
Materials:
-
Reaction mixture containing the maleimide-activated conjugate.
-
Quenching Agent Stock Solution (e.g., 1 M L-cysteine in a compatible buffer).
-
Reaction Buffer (pH 6.5-7.5, e.g., PBS).
-
Purification tools (e.g., size-exclusion chromatography column, dialysis cassette).[6]
Procedure:
-
Prepare Quenching Agent: Prepare a fresh stock solution of your chosen thiol-containing quenching agent.
-
Add Quenching Agent: Add the quenching agent to the reaction mixture to achieve the desired final concentration (typically 10-50 mM).[2]
-
Incubate: Gently mix and incubate the reaction at room temperature (20-25°C) for 15-30 minutes.[2]
-
Purify: Remove the excess quenching agent and other small molecules from the final conjugate using a desalting column or dialysis.
Protocol 2: Quenching Unreacted NHS Ester Groups
This protocol is intended for scenarios where the maleimide has already reacted with a sulfhydryl-containing molecule, and you need to cap the unreacted NHS ester.
Materials:
-
Reaction mixture containing the NHS ester-activated conjugate.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[6]
-
Purification tools (e.g., size-exclusion chromatography column, dialysis cassette).
Procedure:
-
Prepare Quenching Buffer: Ensure your quenching buffer is at the correct pH and concentration.
-
Add Quenching Buffer: Add the quenching buffer to your reaction mixture to a final concentration of 20-50 mM.[3]
-
Incubate: Incubate the reaction for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[3]
-
Purify: Proceed with the purification of your final conjugate to remove excess quenching reagent and byproducts.[3]
Visualizations
The following diagrams illustrate the quenching reactions and a troubleshooting workflow for your bioconjugation experiments.
Caption: Chemical reactions for quenching unreacted maleimide and NHS ester groups.
Caption: Troubleshooting workflow for quenching unreacted this compound.
References
Technical Support Center: Stability of NHS Esters in Aqueous Solutions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of NHS esters in aqueous solutions and to offer solutions for common issues encountered during bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific problems you might face during your NHS ester conjugation reactions.
Issue 1: Low or No Conjugation Yield
This is one of the most common problems, often stemming from the hydrolysis of the NHS ester before it can react with the target molecule.
| Potential Cause | Recommended Action |
| Hydrolyzed NHS Ester Reagent | NHS esters are highly sensitive to moisture.[1] Ensure the reagent is stored in a desiccator at -20°C.[2] Before use, allow the vial to warm completely to room temperature to prevent condensation.[3] You can perform a quick activity test (see Experimental Protocol 1) to confirm your reagent is active.[4][5] |
| Suboptimal Reaction pH | The optimal pH for NHS ester reactions is a balance between amine reactivity and ester stability, typically between 7.2 and 8.5.[6][7] A pH below 7.2 will result in protonated, unreactive amines (-NH₃⁺), while a pH above 8.5 significantly accelerates hydrolysis.[3][4] For many applications, a pH of 8.3-8.5 is considered optimal.[8] Verify the pH of your reaction buffer. |
| Incompatible Buffer | Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the NHS ester, drastically reducing your yield.[3][4] Use amine-free buffers like phosphate-buffered saline (PBS), bicarbonate, or HEPES.[6][9] If your protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation.[3] |
| Dilute Protein Solution | In dilute protein solutions, the molar concentration of water is significantly higher than that of the target primary amines, favoring the competing hydrolysis reaction.[10] If possible, increase the concentration of your protein, typically to 1-10 mg/mL.[2][11] |
| Insufficient Molar Excess of NHS Ester | A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[3][11] This may need to be optimized depending on the number of available amines on your target and the reaction efficiency. |
Issue 2: Protein Precipitation During or After Conjugation
Precipitation can occur due to changes in the protein's properties after modification.
| Potential Cause | Recommended Action |
| High Degree of Labeling | Excessive modification of lysine (B10760008) residues neutralizes their positive charge, which can alter the protein's isoelectric point and solubility, leading to aggregation.[3][10] Reduce the molar excess of the NHS ester or shorten the reaction time to decrease the degree of labeling.[10] |
| Hydrophobicity of the Label/Linker | If the molecule being conjugated is hydrophobic, the resulting conjugate may become less soluble. Consider using a linker with improved hydrophilicity, such as one containing a polyethylene (B3416737) glycol (PEG) spacer.[10] If available, use a water-soluble version of the reagent (e.g., Sulfo-NHS ester).[2] |
| Organic Solvent Concentration | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[4] Adding too much of this solvent to the aqueous reaction can cause the protein to denature and precipitate. Keep the final concentration of the organic solvent below 10% of the total reaction volume.[10] |
| Protein Instability | The protein itself may not be stable under the required reaction conditions (e.g., pH 8.5). If you suspect this, try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for NHS esters in aqueous solutions? A1: The primary degradation pathway is hydrolysis.[12] In this reaction, the NHS ester reacts with water (or hydroxide (B78521) ions) to cleave the ester bond, resulting in an inactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[12] This reaction directly competes with the desired aminolysis reaction (the reaction with the primary amine on your target molecule).[12]
Q2: How do pH and temperature affect NHS ester stability? A2: Both pH and temperature are critical factors. The rate of hydrolysis increases significantly with increasing pH and temperature.[12] For example, the half-life of a typical NHS ester is 4 to 5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[6][13]
Q3: What solvents should I use to prepare a stock solution of my NHS ester? A3: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of water-insoluble NHS esters.[8][12] It is crucial to use a high-purity, amine-free grade of DMF, as it can degrade over time to form dimethylamine, which will react with the NHS ester.[4][8] Stock solutions should be prepared fresh immediately before use.[4]
Q4: Can I store NHS esters in solution? A4: It is strongly recommended not to store NHS esters in solution, especially in aqueous buffers, due to their susceptibility to hydrolysis.[4] If you must store a stock solution in anhydrous DMSO or DMF, it can be kept for 1-2 months at -20°C, but fresh solutions are always preferable.[8]
Q5: How can I stop (quench) the reaction? A5: You can quench the reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[2][14] These small molecules will react with any remaining active NHS ester, preventing further modification of your target molecule.
Quantitative Data: NHS Ester Stability
The stability of NHS esters is highly dependent on the pH and temperature of the aqueous environment. The half-life (t½) is the time it takes for 50% of the active ester to be hydrolyzed.
| pH | Temperature | Approximate Half-life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [2][6][7][13] |
| 7.0 | Room Temperature | ~7 hours | [15][16] |
| 8.0 | Room Temperature | ~3.5 hours (210 minutes) | [15] |
| 8.5 | Room Temperature | ~3 hours (180 minutes) | [15][17][18] |
| 8.6 | 4°C | 10 minutes | [2][6][7][13] |
| 9.0 | Room Temperature | Minutes | [1][15][16] |
Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[10]
Experimental Protocols
Protocol 1: Qualitative Test for NHS Ester Activity
This protocol provides a rapid method to confirm if an NHS ester reagent is active or has been hydrolyzed due to improper storage. The principle is that the hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[1][6]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
Anhydrous DMSO or DMF (if the ester is not water-soluble)
-
0.5 M NaOH[4]
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of amine-free buffer. If necessary, first dissolve the ester in a minimal amount (e.g., 250 µL) of anhydrous DMSO or DMF, then add it to the buffer.[1][4]
-
Prepare Control: Create a control sample containing the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution (A_initial).[5]
-
Induce Hydrolysis: To 1 mL of the reagent solution from step 3, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[1][5]
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this value (A_final).[1][5]
Interpretation:
-
Active Reagent: If A_final is significantly greater than A_initial, the reagent is active.[1][5]
-
Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance, the reagent has likely been hydrolyzed and should be discarded.[1][5]
Protocol 2: Determining the Hydrolysis Rate of an NHS Ester
This protocol allows for the quantitative measurement of the hydrolysis rate of an NHS ester at a specific pH by monitoring the increase in absorbance at 260 nm over time.
Materials:
-
NHS ester reagent
-
A series of amine-free buffers at desired pH values (e.g., 0.1 M Sodium Phosphate at pH 7.0, 7.5, 8.0, 8.5)
-
Anhydrous DMSO or DMF (if needed)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
UV-transparent cuvettes
Procedure:
-
Prepare Buffers: Prepare a set of buffers at the pH values you wish to test. Ensure the pH is accurately measured.
-
Prepare NHS Ester Stock: Prepare a concentrated stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Set up Spectrophotometer: Set the spectrophotometer to measure absorbance at 260 nm. Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25°C).
-
Initiate Reaction: Add a small volume of the NHS ester stock solution to a cuvette containing the reaction buffer to achieve the desired final concentration. The final DMSO/DMF concentration should be kept low (<5%) to minimize solvent effects. Mix quickly by inverting the cuvette.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 260 nm at regular time intervals (e.g., every 30 seconds or 1 minute) for a duration sufficient to observe a significant portion of the reaction curve.
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time for each pH value.
-
The half-life (t½) of the NHS ester at a given pH can be calculated as the time it takes for the absorbance to reach 50% of the total change between the initial and final (maximum) absorbance.
-
Visualizations
Caption: The competing hydrolysis pathway of an NHS ester in an aqueous solution.
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
effect of buffer composition on Mal-PEG24-NHS ester reaction
Technical Support Center: Mal-PEG24-NHS Ester Reactions
Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this heterobifunctional crosslinker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
NHS Ester Reactions with Primary Amines
Q1: What is the optimal buffer and pH for the NHS ester reaction with primary amines?
A1: The optimal pH range for reacting the N-hydroxysuccinimide (NHS) ester of this compound with primary amines is typically between 7.2 and 8.5.[1][2][3][4] A pH of 8.3-8.5 is often considered ideal for efficient labeling.[5][6][7] At a lower pH, the primary amine groups on the target molecule are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react efficiently.[3][8] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction.[1][3][8][9]
Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[1][2] 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer are common choices.[2][5][7] It is critical to avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2][10][11][12][13]
Q2: My NHS ester labeling efficiency is low. What are the possible causes and how can I improve it?
A2: Low labeling efficiency is a common issue that can stem from several factors:
-
Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[2][3]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions.[1][3][4] To minimize this, prepare the this compound solution fresh in a dry, water-miscible organic solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[4][5][7] Consider performing the reaction at a lower temperature (4°C) for a longer duration (e.g., overnight) to reduce the rate of hydrolysis.[3][5]
-
Inactive Reagent: Ensure your this compound has been stored properly under dry conditions at -20°C to prevent degradation.[3][4][11] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][10][11]
-
Low Reactant Concentration: In dilute protein solutions, the competing hydrolysis reaction can have a more significant impact. Increasing the concentration of your protein (a concentration of at least 2 mg/mL is often recommended) and/or the molar excess of the this compound can improve yields.[3]
Q3: How can I stop or "quench" an NHS ester reaction?
A3: To stop the conjugation reaction, you can add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[1][2][14] These will react with any remaining NHS esters, preventing further labeling of your target molecule.[2] Incubate for about 15-30 minutes to ensure complete quenching.[10][15]
Maleimide (B117702) Reactions with Thiols
Q1: What is the optimal buffer and pH for the maleimide reaction with thiols?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[10][11][16] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups.[14] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[14][16]
-
Below pH 6.5: The reaction rate will be significantly slower because the thiol group (with a pKa typically around 8.5) will be predominantly in its protonated, less nucleophilic form.[16]
-
Above pH 7.5: Undesirable side reactions can occur. The maleimide group can start to react with primary amines, leading to a loss of selectivity.[16][17][18] Additionally, the maleimide ring becomes more susceptible to hydrolysis, rendering it inactive.[11][16]
Suitable buffers include PBS, HEPES, and Tris, provided they do not contain thiol compounds.[16][19][20][21] It is also recommended to degas buffers to minimize the oxidation of thiols.[10][16][19][21]
Q2: I'm observing low reactivity on the maleimide end of the linker. What could be the problem?
A2: Issues with the maleimide-thiol conjugation are typically related to the stability of the maleimide group or the availability of free thiols.
-
Maleimide Hydrolysis: The maleimide group can hydrolyze, especially at pH values above 7.5.[3] Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[3]
-
Oxidized Thiols: Thiol groups are prone to oxidation, forming disulfide bonds that are unreactive with maleimides.[16][21] To prevent this, you can:
-
Degas Buffers: Remove dissolved oxygen from your buffers by vacuum or by bubbling with an inert gas like nitrogen or argon.[16][19]
-
Use a Reducing Agent: If your protein contains disulfide bonds, they need to be reduced to generate free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a good choice as it is a non-thiol-containing reducing agent and does not need to be removed before adding the maleimide.[16][19][20] If dithiothreitol (B142953) (DTT) is used, it must be completely removed before conjugation, for example, by using a desalting column.[16][19][22]
-
Add a Chelating Agent: Including a chelating agent like EDTA (1-5 mM) in the reaction buffer can help to sequester metal ions that can catalyze thiol oxidation.[16]
-
-
Competing Thiols in Buffer: Ensure your buffer does not contain any thiol-containing reagents (e.g., DTT or 2-mercaptoethanol).[16][19]
Q3: How can I quench the maleimide reaction?
A3: To quench any unreacted maleimide groups, you can add a small molecule containing a free thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM.[3][10] Incubate for 15-30 minutes at room temperature.[10]
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temp | ~7 hours |
| 8.0 | Room Temp | 210 minutes |
| 8.5 | Room Temp | 180 minutes |
| 8.6 | 4°C | 10 minutes |
| 8.6 | Room Temp | ~10 minutes |
| 9.0 | Room Temp | 125 minutes |
(Data compiled from multiple sources describing general NHS ester stability).[1][9][17]
Table 2: Recommended Reaction Conditions for this compound
| Parameter | NHS Ester Reaction (Amine Target) | Maleimide Reaction (Thiol Target) |
| Optimal pH Range | 7.2 - 8.5[1][2][3][4] | 6.5 - 7.5[10][11][16] |
| Recommended Buffers | Phosphate, Bicarbonate, HEPES, Borate[1][2] | Phosphate, HEPES, Tris (thiol-free)[16][19][20][21] |
| Buffers to Avoid | Buffers with primary amines (Tris, Glycine)[2][10][11] | Buffers with thiols (DTT, Mercaptoethanol)[16][19] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C)[1][5][10] | 4°C to Room Temperature (20-25°C)[10][19] |
| Reaction Time | 30 minutes to overnight[1][5][10] | 1-2 hours to overnight[10][19] |
| Quenching Agent | Tris or Glycine[1][2][14] | L-cysteine or 2-mercaptoethanol[3][10] |
Experimental Protocols
Two-Step Conjugation Protocol
This protocol describes the initial reaction of the this compound with a protein containing primary amines (Protein-NH₂), followed by the reaction of the maleimide group with a separate thiol-containing molecule (Molecule-SH).
Step 1: Reaction of NHS Ester with Protein-NH₂
-
Protein Preparation: Dissolve the amine-containing protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl) at a pH of 7.2-8.5.[3] A recommended protein concentration is 2-5 mg/mL.[3] If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.[3][11][12]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a dry, amine-free organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[3][5][10]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution while gently stirring.[10][11] Ensure the final concentration of the organic solvent is less than 10% to maintain protein solubility.[10][11]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column or dialysis.[3][10] Equilibrate the column or perform dialysis against a thiol-free buffer with a pH of 6.5-7.5 (e.g., PBS with 5 mM EDTA).[3][18]
Step 2: Reaction of Maleimide with Molecule-SH
-
Prepare Molecule-SH: If the thiol-containing molecule has disulfide bonds, reduce them using a non-thiol reducing agent like TCEP.[3]
-
Conjugation Reaction: Add the thiol-containing molecule to the maleimide-activated protein solution from Step 1.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3][10]
-
Quenching the Reaction (Optional): To stop the conjugation reaction and cap any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of 10-20 mM.[10] Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Purify the final conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC).[10]
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
Caption: Competing reactions in this compound conjugations.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. resources.tocris.com [resources.tocris.com]
Technical Support Center: Mal-PEG24-NHS Ester Conjugation and Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the removal of excess Mal-PEG24-NHS ester following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker commonly used in bioconjugation.[1] It contains two reactive groups:
-
Maleimide: This group specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1]
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The optimal pH for this reaction is between 7.2 and 8.5.[2][3]
The "PEG24" refers to a polyethylene (B3416737) glycol spacer consisting of 24 PEG units, which increases the hydrophilicity and solubility of the resulting conjugate.[2]
Q2: Why is it crucial to remove excess this compound after the conjugation reaction?
Removing unreacted this compound is a critical step for several reasons:
-
Preventing Unwanted Reactions: The unreacted NHS ester can hydrolyze or react with other primary amines in subsequent experimental steps, leading to non-specific labeling and high background signals.[4]
-
Ensuring Accurate Quantification: The presence of unreacted linker can interfere with the accurate quantification of the final conjugate.[4]
-
Improving Purity and Homogeneity: For therapeutic applications, residual unconjugated linkers are considered impurities that must be removed to ensure the safety, efficacy, and homogeneity of the final product.[4]
Q3: What are the most common methods for removing excess this compound?
The most prevalent methods for removing unreacted this compound are based on the significant size difference between the larger protein conjugate and the smaller linker molecule. These methods include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their hydrodynamic radius. It is highly effective at separating the large conjugate from the small, unreacted linker.[][6]
-
Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to allow the smaller, unreacted linker to diffuse out of the sample while retaining the larger conjugate.[7][8][9]
-
Chemical Quenching: This involves adding a small molecule with a primary amine (e.g., Tris or glycine) to the reaction mixture to react with and inactivate any remaining NHS ester groups.[3] It is important to note that quenching should be followed by a purification step like SEC or dialysis to remove the quenched linker and the quenching agent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of excess this compound.
Problem 1: Low Yield of Purified Conjugate
| Potential Cause | Troubleshooting Steps |
| Protein Precipitation during Reaction or Purification | - Optimize Reaction Conditions: High concentrations of the PEG linker or suboptimal buffer conditions can lead to protein aggregation. Consider reducing the molar excess of the linker and ensure the buffer pH and ionic strength are suitable for your protein's stability.[2] - Add Stabilizing Excipients: The addition of agents like glycerol (B35011) or arginine to the buffer can sometimes prevent aggregation. - Reduce Protein Concentration: Working with a lower protein concentration can minimize intermolecular interactions that lead to aggregation.[2] |
| Non-specific Binding to Purification Resin (SEC) | - Column Equilibration: Ensure the SEC column is thoroughly equilibrated with the running buffer before loading the sample. - Modify Mobile Phase: For hydrophobic proteins, adding a small amount of an organic solvent like isopropanol (B130326) to the mobile phase can reduce non-specific binding. |
| Loss of Conjugate during Dialysis | - Incorrect MWCO: Verify that the molecular weight cut-off (MWCO) of the dialysis membrane is significantly smaller than your protein conjugate to prevent its loss.[10] A general rule is to choose an MWCO that is at least 3-5 times smaller than the molecular weight of the molecule to be retained. |
Problem 2: Presence of Unreacted this compound in the Final Purified Sample
| Potential Cause | Troubleshooting Steps |
| Inefficient Quenching | - Sufficient Molar Excess: Ensure a sufficient molar excess of the quenching agent (e.g., 20-50 mM Tris or glycine) is added to the reaction mixture. - Adequate Incubation Time: Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature.[3] |
| Suboptimal SEC Conditions | - Column Overloading: Avoid loading a sample volume that exceeds the column's capacity, as this can lead to poor separation. - Appropriate Column Selection: Use an SEC column with a fractionation range suitable for separating your conjugate from the smaller linker molecule. |
| Incomplete Dialysis | - Sufficient Buffer Volume and Changes: Use a large volume of dialysis buffer (at least 100-200 times the sample volume) and perform multiple buffer changes to maintain a high concentration gradient for efficient diffusion.[7][11] - Adequate Dialysis Time: Allow sufficient time for the unreacted linker to diffuse out. Overnight dialysis at 4°C with at least two buffer changes is a common practice. |
Quantitative Data Comparison of Purification Methods
The following table provides a summary of the typical efficiencies for removing excess this compound using common purification techniques. Please note that the actual efficiency can vary depending on the specific experimental conditions, including the protein of interest, buffer composition, and the precise parameters of the purification method used.
| Purification Method | Principle | Typical Removal Efficiency of Excess Linker | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius) | >95% | High resolution and purity; relatively fast.[12][13] | Can lead to sample dilution; requires specialized equipment. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane | >90% (with sufficient buffer changes) | Simple and gentle on the sample; suitable for buffer exchange.[7][8] | Time-consuming; may not achieve the same level of purity as SEC in a single step.[14] |
| Chemical Quenching + Purification | Inactivation of the reactive NHS ester followed by a purification step | Dependent on the subsequent purification method | Effectively stops the reaction, preventing further labeling.[3] | Does not in itself remove the linker; requires a subsequent purification step. |
Experimental Protocols
Protocol 1: Chemical Quenching of Unreacted this compound
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.
-
Add Quenching Solution: After the desired conjugation reaction time, add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[3]
-
Proceed to Purification: Following quenching, proceed immediately to a purification method such as Size Exclusion Chromatography (Protocol 2) or Dialysis (Protocol 3) to remove the quenched linker and other reaction byproducts.
Protocol 2: Removal of Excess this compound by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a suitable size exclusion chromatography column (e.g., Sephadex G-25) with a compatible buffer (e.g., PBS, pH 7.4).
-
Sample Application: Apply the quenched reaction mixture to the top of the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The larger protein conjugate will pass through the column more quickly and elute in the earlier fractions. The smaller, unreacted this compound and its byproducts will be retained by the resin and elute in later fractions.
-
Fraction Collection and Analysis: Collect fractions and monitor the protein concentration, typically by measuring absorbance at 280 nm. Pool the fractions containing the purified conjugate.
Protocol 3: Removal of Excess this compound by Dialysis
-
Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your protein conjugate (e.g., 10 kDa MWCO for a >30 kDa protein).[10]
-
Prepare Dialysis Cassette/Tubing: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load Sample: Load the quenched reaction mixture into the dialysis cassette or tubing.
-
Perform Dialysis: Place the dialysis device in a large volume of the desired buffer (at least 100-200 times the sample volume) at 4°C with gentle stirring.[7]
-
Buffer Changes: Change the dialysis buffer at least 2-3 times over a 24-48 hour period to ensure efficient removal of the unreacted linker.
-
Sample Recovery: Carefully recover the purified protein conjugate from the dialysis device.
Visualizations
Workflow for this compound Conjugation and Purification
Caption: A general experimental workflow for the conjugation and subsequent purification of a protein using this compound.
Troubleshooting Logic for Removing Excess Linker
Caption: A decision-making flowchart to troubleshoot the presence of unreacted this compound in the purified product.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 9. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Improving the efficiency of protein dialysis: constant dialysate replacement - The Science Snail [sciencesnail.com]
- 12. researchgate.net [researchgate.net]
- 13. Size Exclusion High Performance Liquid Chromatography: Re-Discovery of a Rapid and Versatile Method for Clean-Up and Fractionation in Chemical Ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with steric hindrance in Mal-PEG24-NHS ester labeling
Welcome to the technical support center for Mal-PEG24-NHS ester labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges during their bioconjugation experiments, with a specific focus on dealing with steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker that contains two different reactive groups at opposite ends of a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The N-hydroxysuccinimide (NHS) ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[][5] The maleimide (B117702) group reacts with sulfhydryl (thiol) groups (from cysteine residues) to form a stable thioether bond.[6][7] The long, hydrophilic PEG spacer increases the solubility of the conjugate in aqueous media and provides spatial separation between the conjugated molecules, which can help to overcome steric hindrance.[8][9]
Q2: What is steric hindrance in the context of bioconjugation?
Steric hindrance is a phenomenon where the three-dimensional structure of a molecule, such as a protein, physically obstructs a chemical reaction from occurring at a specific site.[10][11] In the case of labeling with this compound, the target amine or thiol group on a protein might be buried within the protein's folded structure or surrounded by bulky neighboring amino acid residues, preventing the crosslinker from accessing it.[8][11]
Q3: What are the common signs that steric hindrance is affecting my labeling reaction?
Common indicators that you may be encountering steric hindrance include:
-
Low or no conjugation yield: The amount of your final desired product is significantly less than expected.[10][11]
-
Incomplete conjugation: Even when using a large excess of the labeling reagent, a significant portion of your starting material remains unconjugated.[10][11]
-
Lack of site-specificity: The labeling occurs at more accessible, unintended sites on the biomolecule's surface.[10][11]
-
Protein aggregation or precipitation: Modifications at easily accessible sites can alter the protein's surface properties, leading to aggregation.[10][11]
Q4: How can the PEG linker in this compound help with steric hindrance?
The PEG linker can mitigate steric hindrance in several ways:
-
Increased Distance: The long PEG chain extends the reactive NHS ester or maleimide group away from the molecule it is first attached to, allowing it to reach sterically hindered sites on the target molecule.[8]
-
Flexibility: The PEG chain is flexible, enabling the reactive group to navigate around bulky domains of a protein to find its target functional group.[8]
-
Improved Solubility: The hydrophilic nature of PEG helps to prevent the aggregation of hydrophobic molecules during the conjugation reaction, which can indirectly improve reaction efficiency.[8]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Low or no yield of the desired conjugate is a common issue. The following guide will help you troubleshoot potential causes related to steric hindrance and other factors.
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Quantitative Data Summary: Impact of Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on conjugation efficiency, particularly when steric hindrance is a concern. Actual results will vary depending on the specific molecules being conjugated.
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale for Improvement |
| pH (NHS Ester Reaction) | < 7.2 or > 8.5 | 7.2 - 8.5 (Optimal: 8.3-8.5)[12] | Balances amine reactivity (deprotonated) with NHS ester stability (hydrolysis increases at high pH).[][13] |
| pH (Maleimide Reaction) | < 6.5 or > 7.5 | 6.5 - 7.5 | Ensures thiol is sufficiently nucleophilic while minimizing side reactions with amines at higher pH.[6][7] |
| Molar Excess of Linker | 1-5 fold | 10-50 fold | A higher concentration of the linker can help drive the reaction to completion, especially for less accessible sites.[11][13] |
| Temperature | Varies | 4°C to Room Temperature | Lower temperatures (e.g., 4°C overnight) can reduce the rate of hydrolysis and may be beneficial for protein stability.[11] |
Problem 2: Non-Specific Labeling
If you observe labeling at unintended sites, it may be due to the higher accessibility of those sites compared to your target.
Strategies to Improve Specificity
-
pH Optimization: Carefully controlling the pH can help differentiate between reactive groups. For example, maintaining a pH of 6.5-7.5 for maleimide reactions minimizes reactions with lysine amines.[2]
-
Blocking Agents: If your protein has highly reactive, non-target residues, consider using a reversible blocking agent to protect them during the conjugation reaction.
-
Site-Directed Mutagenesis: For ultimate control, introduce a uniquely reactive residue (like a cysteine) at your desired location and remove others from accessible regions.[10][11]
Experimental Protocols
Two-Step Conjugation Protocol for Labeling Protein A (with amines) to Protein B (with thiols)
This protocol is designed for situations where you want to first react the NHS ester of the this compound with Protein A, and then use the maleimide group to target a thiol on Protein B.
Experimental Workflow Diagram
Caption: Two-step experimental workflow for conjugation.
Detailed Methodology
Materials:
-
This compound
-
Protein A (containing primary amines)
-
Protein B (containing at least one cysteine)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.5
-
Thiol-reaction buffer (e.g., PBS with EDTA), pH 6.5-7.5
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns or size-exclusion chromatography (SEC) system
Step 1: Reaction of this compound with Protein A
-
Prepare Protein A: Dissolve Protein A in the amine-free reaction buffer (pH 7.2-8.5) to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris.[10][14]
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).[7][11]
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the Protein A solution. Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis. This is crucial to prevent the maleimide end from reacting with any thiols on Protein A.
Step 2: Reaction of Maleimide-Activated Protein A with Protein B
-
Prepare Protein B: If necessary, reduce any disulfide bonds on Protein B by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column, exchanging the protein into the thiol-reaction buffer (pH 6.5-7.5).[6]
-
Conjugation: Add the purified, maleimide-activated Protein A to the reduced Protein B, typically at a 1:1 to 5:1 molar ratio. Incubate for 1-2 hours at room temperature.[8]
-
Quenching (Optional): To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of ~10 mM and incubate for 15 minutes. This will react with any remaining maleimide groups.[11]
-
Final Purification: Purify the final conjugate (Protein A-PEG-Protein B) from unreacted components using size-exclusion chromatography (SEC) or another appropriate purification method.[11]
-
Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.[11]
References
- 1. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mal-PEG24-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. MAL-dPEG 24-NHS ester 90 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratios with Mal-PEG24-NHS Ester
Welcome to the technical support center for optimizing your antibody-drug conjugate (ADC) synthesis using Mal-PEG24-NHS ester. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving the desired drug-to-antibody ratio (DAR) and ensuring the stability and efficacy of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is a crucial quality attribute as it directly influences the ADC's therapeutic window, impacting its efficacy, safety, and pharmacokinetic profile.[1][2] An optimal DAR is essential for balancing potency and potential toxicity.
-
Low DAR: May lead to insufficient delivery of the cytotoxic payload to target cells, resulting in reduced therapeutic efficacy.[2][3]
-
High DAR: Can increase the ADC's potency but may also lead to issues such as aggregation due to increased hydrophobicity, faster clearance from circulation, and potential off-target toxicity.[2][3][4]
Q2: What are the reactive groups on this compound and what are their specific targets?
A2: this compound is a heterobifunctional crosslinker with two distinct reactive moieties:
-
Maleimide (B117702): This group reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of antibodies, to form a stable thioether bond.[5][6]
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of the antibody, to form a stable amide bond.[5][6]
The PEG24 (polyethylene glycol) spacer is a hydrophilic chain that helps to increase the solubility of the ADC, which can mitigate aggregation caused by hydrophobic drug payloads.[7][8]
Q3: What are the optimal pH conditions for the conjugation reactions?
A3: The two reactive groups of the this compound have different optimal pH ranges for their respective reactions.
-
NHS ester-amine reaction: The optimal pH range is typically between 7.2 and 8.5.[9][10] A slightly basic pH ensures that the primary amines are deprotonated and thus sufficiently nucleophilic for the reaction to proceed efficiently.[6]
-
Maleimide-thiol reaction: The ideal pH range for this reaction is 6.5 to 7.5.[5][6] Within this range, the reaction is highly specific for sulfhydryl groups. At pH values above 7.5, the maleimide group can also react with amines, and the maleimide ring becomes more susceptible to hydrolysis.[6][9]
For a one-pot reaction, a compromise pH of 7.2-7.5 is often used. However, for sequential conjugations, it is recommended to perform each step at its optimal pH.[5][6]
Q4: How can I measure the average DAR of my ADC?
A4: Several analytical techniques can be used to determine the average DAR of an ADC. The choice of method often depends on the properties of the ADC and the available instrumentation.[11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This is the simplest method and relies on the distinct absorbance spectra of the antibody and the drug. By measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength for the drug), the concentrations of both components can be determined, and the DAR can be calculated.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on their hydrophobicity. Antibodies with different numbers of conjugated drugs will have different hydrophobicities and will therefore elute at different times. The average DAR can be calculated from the peak areas of the different species.[][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly accurate method for determining the DAR and the distribution of different drug-loaded species.[1] It separates the different ADC species by liquid chromatography, and the mass spectrometer provides precise mass measurements to identify the number of drugs conjugated to each antibody.[1]
Troubleshooting Guides
This section addresses common issues encountered during the optimization of the drug-to-antibody ratio with this compound.
Issue 1: Consistently Low Drug-to-Antibody Ratio (DAR)
A persistently low DAR can be caused by several factors related to the reagents, reaction conditions, or the antibody itself.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify that the pH of your reaction buffer is within the optimal range for the specific conjugation step (pH 7.2-8.5 for NHS ester-amine; pH 6.5-7.5 for maleimide-thiol).[6][9] Use a calibrated pH meter for accurate measurements. |
| Hydrolysis of NHS Ester | The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions.[5][9] Prepare the this compound solution immediately before use.[5][14] Avoid storing the linker in solution.[5] Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][14] |
| Inactive Reagents | Ensure that the this compound is of high quality and has been stored correctly (typically at -20°C with a desiccant).[5][15] |
| Insufficient Molar Excess of Linker | The molar ratio of the linker to the antibody may be too low. Increase the molar excess of the this compound in increments. A common starting point is a 10- to 50-fold molar excess.[5][6] |
| Presence of Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester.[5][9] Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[16] |
| Oxidized Thiols on Antibody | For cysteine-based conjugation, ensure that the sulfhydryl groups are in a reduced state. If necessary, pre-treat the antibody with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[6] |
Issue 2: Inconsistent DAR Across Batches
Batch-to-batch variability in DAR is a common challenge and often points to subtle inconsistencies in the experimental protocol.
| Potential Cause | Recommended Solution |
| Fluctuations in Reaction Conditions | Precisely control and monitor the pH, temperature, and incubation times for every batch.[2] Use calibrated equipment. |
| Inconsistent Reagent Preparation | Prepare fresh solutions of the this compound for each batch. Avoid using stock solutions that have been stored for extended periods.[5][14] |
| Variability in Antibody Stock | Ensure the concentration and quality of your antibody stock are consistent. Variations in antibody purity or the presence of aggregates can affect conjugation efficiency. |
| Inconsistent Purification | Standardize the purification protocol, including the type of column, buffers, and elution gradients, to ensure consistent removal of excess reagents and enrichment of specific DAR species. |
Issue 3: ADC Aggregation
The conjugation of hydrophobic drugs can increase the overall hydrophobicity of the ADC, leading to aggregation.
| Potential Cause | Recommended Solution |
| High DAR | A high number of conjugated drug molecules increases the hydrophobicity of the ADC.[2] Optimize the DAR to the desired level; a DAR of 2 to 4 is often considered ideal.[17] |
| Improper Buffer Conditions | The choice of buffer and excipients can influence the stability of the ADC. Screen different buffer formulations to find one that minimizes aggregation. |
| High Concentration of Organic Solvent | If dissolving the this compound in an organic solvent like DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid precipitating the antibody.[16] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes a sequential two-step conjugation process, which allows for better control over the reaction conditions for each reactive group.
Step 1: Reaction of this compound with Antibody Lysine Residues
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of at least 2 mg/mL.[9][10]
-
Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[6][14]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently stirring.[16]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[6][9]
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a thiol-free buffer at pH 6.5-7.5 (e.g., PBS with 5 mM EDTA).[16]
Step 2: Reaction of Maleimide-Activated Antibody with Thiol-Containing Drug
-
Drug Preparation: Dissolve the thiol-containing drug payload in a compatible organic solvent (e.g., DMSO). Ensure the drug's thiol group is in a reduced state.
-
Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the thiolated drug to the purified, maleimide-activated antibody solution.[18]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or 2-mercaptoethanol.[9]
-
Final Purification: Purify the final ADC using an appropriate chromatography method (e.g., size-exclusion chromatography or HIC) to remove any unreacted drug and other impurities.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for a two-step ADC conjugation and analysis.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
alternatives to Mal-PEG24-NHS ester for protein crosslinking
A Comprehensive Guide to Alternatives for Mal-PEG24-NHS Ester in Protein Crosslinking
For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical decision that influences the outcome of experiments aimed at studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and developing other protein-based therapeutics and diagnostics. This compound is a popular heterobifunctional crosslinker valued for its long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer and its ability to link amine and sulfhydryl groups. However, a variety of alternative crosslinkers are available, each with distinct chemical properties that may be better suited for specific applications. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols.
Comparison of Key Performance Metrics
The choice of a crosslinker is often a trade-off between factors like specificity, stability, solubility, and the length of the spacer arm. The following table summarizes the key performance metrics of this compound and its common alternatives.
| Feature | This compound | SMCC (and Sulfo-SMCC) | Zero-Length Crosslinkers (e.g., EDC) | Click Chemistry Crosslinkers (e.g., TCO-PEG-NHS Ester) | Homobifunctional NHS Esters (e.g., BS3) | Photoreactive Crosslinkers |
| Target Residues | Cysteine (Thiol) & Lysine (B10760008) (Amine) | Cysteine (Thiol) & Lysine (Amine) | Carboxyl & Amine | Amine (for NHS ester variants) then a bioorthogonal group (e.g., Tetrazine) | Lysine (Amine) | Any nearby residue upon photoactivation |
| Specificity | High for thiols at pH 6.5-7.5 and amines at pH 7.2-8.5[1] | High for thiols at pH 6.5-7.5 and amines at pH 7.0-9.0[2][3] | High for carboxyl and amine groups[4][5] | Very high due to bioorthogonal reaction[6] | Moderate (targets multiple accessible lysines)[7] | Low (non-specific insertion)[8] |
| Solubility | High (hydrophilic PEG spacer)[8] | Low (SMCC is hydrophobic); High (Sulfo-SMCC is water-soluble)[2][8] | High (EDC is water-soluble)[4] | High (PEG spacer enhances solubility)[1] | Variable (BS3 is water-soluble)[7] | Variable |
| Spacer Arm Length | ~95.8 Å | ~8.3 Å[9] | 0 Å[4][5] | Variable (e.g., TCO-PEG4-NHS is ~25.6 Å) | Variable (e.g., BS3 is 11.4 Å)[10] | Variable |
| Resulting Linkage | Thioether and Amide bonds | Thioether and Amide bonds | Amide bond[4] | Triazole or other click chemistry linkage and Amide bond | Amide bonds | Covalent bond with various residues |
| Stability | Thioether bond can be susceptible to retro-Michael reaction. Amide bond is stable.[11] | Cyclohexane (B81311) bridge enhances maleimide (B117702) stability. Amide bond is stable.[2][3] | Stable amide bond[4] | Very stable linkage[12] | Stable amide bonds[7] | Stable covalent bond |
| Typical Efficiency | High | High | High, but can lead to polymerization if not controlled[13] | Nearly quantitative yields reported[14] | High | Generally lower than other methods[15] |
Delving into the Alternatives: A Deeper Look
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfo-SMCC
SMCC is a non-PEGylated, hydrophobic crosslinker that shares the same reactive ends as this compound: a maleimide group for targeting sulfhydryls and an NHS ester for targeting primary amines.[2][3] The key difference lies in the spacer arm. The rigid cyclohexane group in SMCC's spacer provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[2] However, its hydrophobicity can be a disadvantage, potentially leading to aggregation when working with hydrophobic proteins or payloads.[5] For applications requiring aqueous solubility, Sulfo-SMCC is a suitable alternative.[2]
Zero-Length Crosslinkers: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
EDC is a carbodiimide (B86325) that facilitates the formation of a direct amide bond between a carboxyl group (from aspartic or glutamic acid residues) and a primary amine (from a lysine residue) without becoming part of the final crosslink.[4][5] This "zero-length" feature is highly advantageous for structural studies where precise distance constraints are needed.[16] EDC chemistry is highly efficient but can lead to random polymerization if the reaction is not carefully controlled.[13] The addition of N-hydroxysuccinimide (NHS) or Sulfo-NHS can stabilize the amine-reactive intermediate, allowing for a more controlled two-step reaction.[4]
Click Chemistry Crosslinkers
Click chemistry offers a powerful alternative for protein crosslinking due to its high specificity, rapid reaction kinetics, and bioorthogonality, meaning the reaction can proceed in complex biological environments without interfering with native biochemical processes.[14][17][18] A common approach involves a two-step process. First, a protein is labeled with a "clickable" functional group, such as a trans-cyclooctene (B1233481) (TCO) or an alkyne, using an NHS ester derivative (e.g., TCO-PEG-NHS ester).[1][19] This labeled protein is then reacted with a second protein that has been functionalized with a complementary group, such as a tetrazine or an azide, to form a stable covalent bond.[1][19] This method provides exceptional control over the crosslinking process.
Homobifunctional NHS Esters
Homobifunctional crosslinkers, such as Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), possess two identical reactive groups, in this case, NHS esters.[7][10] These reagents are used to crosslink primary amines on proteins. While less specific than heterobifunctional crosslinkers in terms of targeting different amino acids, they are useful for studying protein quaternary structure and for capturing protein-protein interactions where lysine residues are in close proximity.[7]
Photoreactive Crosslinkers
Photoreactive crosslinkers contain a group, such as a diazirine or an aryl azide, that becomes reactive upon exposure to UV light.[8][16] This allows for temporal control over the crosslinking reaction. Upon activation, these crosslinkers can form covalent bonds with a wide range of amino acid side chains and even the peptide backbone, making them useful for capturing interactions where specific reactive groups are not available.[8] However, this lack of specificity can also be a drawback, and the efficiency of photoreactive crosslinking is generally lower than that of other methods.[15]
Experimental Protocols
Detailed methodologies are crucial for the successful application of any crosslinking reagent. Below are representative protocols for some of the key alternatives to this compound.
Protocol 1: Two-Step Protein Crosslinking with Sulfo-SMCC
This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with a free sulfhydryl group (Protein 2).
Materials:
-
Protein 1 and Protein 2
-
Sulfo-SMCC
-
Activation/Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein 1 in the Activation/Conjugation Buffer to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in anhydrous DMSO or DMF.
-
Activation of Protein 1: Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the Protein 1 solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the Activation/Conjugation Buffer.
-
Conjugation to Protein 2: Add the sulfhydryl-containing Protein 2 to the activated Protein 1 at a desired molar ratio (e.g., 1:1).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Analysis: Analyze the crosslinked product by SDS-PAGE, mass spectrometry, or other appropriate methods.[20]
Protocol 2: Zero-Length Crosslinking with EDC and Sulfo-NHS
This protocol describes the crosslinking of a protein containing carboxyl groups (Protein 1) to a protein containing primary amines (Protein 2).
Materials:
-
Protein 1 and Protein 2
-
EDC
-
Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein 1 in Activation Buffer to a concentration of 1-5 mg/mL.
-
Activation of Protein 1: Add EDC to a final concentration of 2-10 mM and Sulfo-NHS to a final concentration of 5-20 mM.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Conjugation to Protein 2: Add Protein 2 (dissolved in Coupling Buffer) to the activated Protein 1 solution. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific application.
-
Incubation: Incubate for 2 hours at room temperature.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the crosslinked product using a desalting column.[4][5]
Protocol 3: Two-Step Click Chemistry Crosslinking with TCO-PEG-NHS Ester and a Tetrazine-labeled Protein
This protocol outlines the labeling of a protein with a TCO group followed by its reaction with a tetrazine-labeled protein.
Part A: Labeling Protein 1 with TCO-PEG-NHS Ester
Materials:
-
Protein 1
-
TCO-PEG-NHS Ester
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein 1 in amine-free buffer to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS Ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS Ester solution to the protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Purify the TCO-labeled protein using a desalting column.[1][19]
Part B: Click Reaction with Tetrazine-labeled Protein 2
Materials:
-
TCO-labeled Protein 1
-
Tetrazine-labeled Protein 2
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled Protein 1 and the Tetrazine-labeled Protein 2 in the Reaction Buffer.
-
Ligation Reaction: Combine the two proteins at the desired molar ratio (e.g., 1:1).
-
Incubation: Incubate for 1-2 hours at room temperature. The reaction is often rapid.
-
Analysis: Analyze the crosslinked product.[1]
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Reaction schemes for different crosslinkers.
Caption: A typical two-step crosslinking workflow.
Caption: Decision tree for selecting a crosslinker.
Conclusion
While this compound is a versatile and effective crosslinker, a comprehensive understanding of the available alternatives is essential for optimizing protein crosslinking strategies. Factors such as the desired specificity, the need for a spacer arm of a particular length and hydrophilicity, and the complexity of the experimental system should all be considered when selecting a reagent. For applications requiring precise distance information, zero-length crosslinkers like EDC are unparalleled. In complex biological milieu, the bioorthogonality of click chemistry provides significant advantages. For routine crosslinking of amines and sulfhydryls where hydrophobicity is not a concern, the more cost-effective SMCC may be a suitable choice. By carefully matching the properties of the crosslinker to the specific experimental goals, researchers can enhance the reliability and information content of their protein crosslinking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions [escholarship.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. proteochem.com [proteochem.com]
- 10. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. “Zero-length” cross-linking in solid state as an approach for analysis of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Click-linking: a cell-compatible protein crosslinking method based on click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Mal-PEG24-NHS Ester: A Superior Crosslinker for Advanced Bioconjugation
A comprehensive guide for researchers, scientists, and drug development professionals comparing Mal-PEG24-NHS ester to other common crosslinkers, supported by experimental data and detailed protocols.
In the realm of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the stability, solubility, and in vivo performance of the resulting conjugate. Among the diverse array of available reagents, this compound has emerged as a superior choice for many applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of this compound with other widely used crosslinkers, such as SMCC and Sulfo-SMCC, highlighting its distinct advantages.
At a Glance: Key Performance Metrics
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Ends | Maleimide (B117702) and NHS Ester | Maleimide and NHS Ester | Maleimide and Sulfo-NHS Ester |
| Target Moieties | Thiols (-SH) and Primary Amines (-NH₂) | Thiols (-SH) and Primary Amines (-NH₂) | Thiols (-SH) and Primary Amines (-NH₂) |
| Spacer Arm | 24-unit PEG | Cyclohexane | Cyclohexane |
| Water Solubility | High[1][2][3][4] | Low (requires organic solvent)[5] | High (up to ~10 mM)[6][7] |
| Hydrophilicity | High | Low | Moderate |
| Aggregation of Conjugate | Significantly Reduced[8] | Prone to aggregation[9] | Reduced compared to SMCC |
| Immunogenicity | Reduced Potential | Potential for immunogenic response | Lower than SMCC |
| In Vivo Half-life of Conjugate | Extended[8] | Shorter | Shorter than PEGylated counterparts |
Delving into the Data: A Quantitative Comparison
The superior performance of this compound is primarily attributed to its extended polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic chain imparts several advantageous properties to the final bioconjugate that are not observed with non-PEGylated or shorter-chain PEG linkers.
Enhanced Solubility and Reduced Aggregation
A major challenge in bioconjugation, especially with hydrophobic payloads, is the propensity of the resulting conjugates to aggregate. This can lead to decreased efficacy, altered pharmacokinetics, and potential immunogenicity. The hydrophilic PEG24 chain of this compound creates a hydration shell around the conjugate, significantly increasing its water solubility and preventing aggregation.[8]
| Crosslinker | Water Solubility | Impact on Conjugate Aggregation |
| This compound | High (soluble in aqueous buffers)[10] | Significantly reduces aggregation, even with hydrophobic payloads.[9] |
| SMCC | Insoluble in water; requires co-solvents like DMSO or DMF.[5] | High propensity for aggregation, particularly with hydrophobic drugs.[9] |
| Sulfo-SMCC | Soluble up to ~10 mM in aqueous buffers.[6][7] | Lower aggregation tendency than SMCC due to the sulfo group. |
Improved Pharmacokinetics and In Vivo Stability
The extended PEG24 spacer arm of this compound increases the hydrodynamic radius of the bioconjugate, which in turn reduces renal clearance and prolongs its circulation half-life.[8] This extended in vivo residence time allows for greater accumulation at the target site, potentially enhancing therapeutic efficacy.
While the maleimide-thiol linkage is susceptible to a retro-Michael reaction, leading to deconjugation, studies have shown that PEGylation can influence the stability of this bond.[11] The hydrophilic microenvironment created by the PEG chain can impact the accessibility of the linkage to competing thiols in the plasma.
| Linker Type | In Vivo Stability of Maleimide-Thiol Linkage | Impact on Circulation Half-Life |
| This compound | Generally improved stability compared to non-PEGylated linkers due to steric hindrance and hydrophilicity.[11] | Significantly extended half-life.[8][12] |
| Non-PEGylated (e.g., SMCC) | More susceptible to retro-Michael reaction and thiol exchange in plasma.[11] | Shorter half-life due to faster clearance. |
| Shorter PEG Linkers (e.g., PEG4, PEG8) | Stability can be influenced by the specific payload and conjugation site. | Increased half-life compared to non-PEGylated, but generally less pronounced than with longer PEG chains.[12] |
Note: The stability of the maleimide-thiol bond can also be enhanced through strategies such as using self-stabilizing maleimides that undergo hydrolysis to a more stable ring-opened form.[13]
Experimental Protocols: A Step-by-Step Comparison
To provide a practical understanding of the application of these crosslinkers, detailed protocols for a typical two-step antibody conjugation are provided below.
Protocol 1: Antibody Conjugation with this compound
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Desalting columns
Procedure:
Step 1: Reaction of this compound with Antibody
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10%.[10]
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[10]
-
Remove excess crosslinker using a desalting column equilibrated with Conjugation Buffer.[10]
Step 2: Reaction of Maleimide-Activated Antibody with Thiol-Containing Payload
-
Combine the desalted maleimide-activated antibody with the thiol-containing payload. A 1.5 to 2-fold molar excess of the payload over available thiol-reactive sites is a common starting point.
-
Incubate the reaction mixture at room temperature for 30 minutes or for 2 hours at 4°C.[10]
-
(Optional) Quench the reaction by adding a quenching buffer to react with any unreacted maleimide groups.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Antibody Conjugation with SMCC
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.4)
-
Desalting columns
Procedure:
Step 1: Activation of Antibody with SMCC
-
Allow the vial of SMCC to equilibrate to room temperature before opening.
-
Prepare a 50 mM solution of SMCC by dissolving it in dry DMSO or DMF.[14]
-
Add a 20-fold molar excess of the SMCC solution to the antibody solution, ensuring the final crosslinker concentration is between 0.5 to 5.0 mM. The optimal pH range is 7.0 to 7.5.[14]
-
Incubate at room temperature for 35-45 minutes.[14]
-
Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.[14]
Step 2: Reaction with Thiol-Containing Payload
-
Add the thiol-containing payload to the SMCC-activated antibody.
-
Incubate at room temperature for 35-45 minutes.[14]
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted components.[15]
Visualizing the Process and Rationale
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the chemical reaction pathways and the logical workflow for selecting a crosslinker.
Caption: Two-step bioconjugation pathway using this compound.
Caption: Decision workflow for selecting an appropriate crosslinker.
Conclusion
This compound offers a multitude of advantages over traditional non-PEGylated crosslinkers like SMCC and its sulfonated analog. Its long, hydrophilic PEG chain significantly enhances the solubility of the resulting bioconjugate, reduces aggregation, and improves its pharmacokinetic profile by extending the in vivo half-life. These properties are particularly beneficial in the development of antibody-drug conjugates, where hydrophobic payloads are common and a prolonged circulation time is desirable for effective tumor targeting. While the choice of crosslinker will always depend on the specific application and the molecules being conjugated, the superior physicochemical and in vivo properties of this compound make it a compelling choice for researchers and drug developers seeking to create more stable, effective, and safer biotherapeutics.
References
- 1. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mal-amido-PEG24 NHS ester, CAS 2226733-37-3 | AxisPharm [axispharm.com]
- 4. m-PEG24-NHS ester, 2395839-96-8 | BroadPharm [broadpharm.com]
- 5. SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) - FAQs [thermofisher.com]
- 6. store.sangon.com [store.sangon.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Characterization of Mal-PEG24-NHS Ester Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a cornerstone of robust and reproducible research. The heterobifunctional Mal-PEG24-NHS ester linker is a valuable tool for creating site-specific and stable linkages between biomolecules, often used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Verifying the successful and specific attachment of this discrete polyethylene (B3416737) glycol (PEG) linker is critical for ensuring the quality, efficacy, and safety of the final product.
This guide provides an objective comparison of the two primary mass spectrometry (MS) techniques for the characterization of this compound conjugates: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). We present a summary of their performance, detailed experimental protocols, and a discussion of alternative analytical methods to provide a comprehensive overview for your characterization needs.
Performance Comparison of Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for the definitive confirmation of PEGylation, providing precise molecular weight information.[1] The choice between MALDI-TOF and ESI-MS often depends on the specific analytical goal, the available instrumentation, and the complexity of the sample.
| Feature | MALDI-TOF MS | ESI-MS (typically LC-MS) |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser, producing primarily singly charged ions.[2] | Analyte in solution is nebulized and ionized by a strong electric field, often producing a series of multiply charged ions.[2] |
| Primary Application | Rapid determination of average molecular weight and overall degree of PEGylation.[3][4] | Detailed characterization of individual PEGylated species, including separation of isoforms.[4][5] |
| Mass Accuracy | Moderate to high. | High to very high. |
| Resolution | Good, but can be limited for very heterogeneous samples.[6] | Very high, allowing for the separation of closely related species.[7] |
| Tolerance to Buffers/Salts | Relatively high tolerance to non-volatile buffers and salts.[8] | Low tolerance; requires volatile buffers and often extensive sample desalting.[2] |
| Sample Preparation | Manual spotting of sample-matrix mixture; can be technique-dependent.[2][9] | Can be automated through liquid chromatography (LC) systems.[3] |
| Data Complexity | Simpler spectra with peaks corresponding to [M+H]+, [M+2H]2+, etc., for each PEGylated species.[2] | Complex spectra with multiple charge state envelopes that require deconvolution to determine the neutral mass.[4][10] |
| Quantitative Analysis | Generally considered semi-quantitative. | Can be highly quantitative, especially when coupled with chromatography.[3] |
| Throughput | High; suitable for rapid screening. | Lower, dependent on the length of the LC gradient. |
Experimental Workflows and Methodologies
The successful characterization of a this compound conjugate begins with a well-defined experimental workflow. The following diagrams and protocols outline the key steps for both the conjugation reaction and the subsequent analysis by mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. enovatia.com [enovatia.com]
A Comparative Guide to Analyzing Mal-PEG24-NHS Ester Reaction Efficiency with HPLC
The covalent modification of therapeutic proteins and other biomolecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. The use of heterobifunctional linkers like Maleimide-PEG24-NHS ester allows for a two-step conjugation process, first reacting the NHS ester with primary amines on a protein, followed by the reaction of the maleimide (B117702) with a sulfhydryl group on a second molecule. To ensure the quality, efficacy, and batch-to-batch consistency of the resulting conjugate, it is crucial to accurately monitor the efficiency of the initial reaction between the Mal-PEG24-NHS ester and the amine-containing protein. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile analytical technique for this purpose.
This guide provides an objective comparison of various HPLC-based methods and other analytical techniques for assessing the reaction efficiency of this compound. We will delve into detailed experimental protocols, present comparative data, and illustrate the workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical strategy for their needs.
Experimental Protocol: PEGylation of a Model Protein with this compound
This protocol describes a general procedure for the reaction of this compound with a model protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Model Protein (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes (10 kDa MWCO)
Procedure:
-
Protein Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 5-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using a desalting column or dialysis.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
PEGylation Reaction: While gently stirring the protein solution, add a 10- to 50-fold molar excess of the dissolved this compound. The final concentration of the organic solvent should be less than 10% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for the specific protein.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Removal of Excess Reagent: Remove unreacted this compound and the hydrolyzed NHS by-product using a desalting column or dialysis against the desired buffer for downstream analysis.
-
Analysis: Analyze the resulting PEGylated protein solution using the HPLC methods described below to determine the reaction efficiency.
HPLC-Based Analysis of PEGylation Efficiency
The efficiency of the PEGylation reaction can be determined by quantifying the relative amounts of unreacted protein, mono-PEGylated protein, and multi-PEGylated protein species in the reaction mixture.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain typically decreases the retention time of the protein on a reversed-phase column. This method offers high resolution and can often separate different PEGylated species.
Experimental Protocol for RP-HPLC Analysis:
-
Column: C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 150 x 4.6 mm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of 1-2% B/minute is recommended for optimal resolution.[1] For example, 20-80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Detection: UV at 214 nm or 280 nm.[1]
Data Analysis: The reaction efficiency is calculated by integrating the peak areas of the unreacted protein and the PEGylated products.
Reaction Efficiency (%) = [ (Area of PEGylated Protein Peaks) / (Total Area of all Protein Peaks) ] * 100
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, causing it to elute earlier from the column than the unreacted protein.[2][3][4]
Experimental Protocol for SEC-HPLC Analysis:
-
Column: SEC column with an appropriate pore size for the protein and its PEGylated form (e.g., Zenix SEC-150, 30 cm x 7.8 mm).[2]
-
Mobile Phase: 150 mM sodium phosphate buffer, pH 7.0.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient.[2]
-
Detection: UV at 214 nm or 280 nm.[2]
Data Analysis: Similar to RP-HPLC, the reaction efficiency is calculated from the integrated peak areas of the separated species.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Resolution |
| RP-HPLC | Separation based on hydrophobicity.[3] | High resolution, capable of separating positional isomers.[1][3] | Can be denaturing for some proteins; method development can be complex. | Excellent |
| SEC-HPLC | Separation based on hydrodynamic radius.[3][4] | Robust and non-denaturing; good for separating aggregates from monomeric species.[5] | Lower resolution than RP-HPLC, may not separate species with small size differences.[4] | Good |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on net surface charge.[3] | Non-denaturing; can separate species with different degrees of PEGylation if charged residues are masked.[3] | Resolution is highly dependent on the protein's pI and the location of PEGylation. | Moderate to Good |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separation based on surface hydrophobicity under non-denaturing conditions.[6] | Milder than RP-HPLC, preserving protein structure.[6] | Lower resolution and capacity compared to RP-HPLC.[3] | Moderate |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary.[4] | High resolution, requires minimal sample.[4] | Can be more complex to set up and run than HPLC. | Excellent |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Provides definitive molecular weight information to confirm the degree of PEGylation.[7] | Less quantitative than HPLC; requires specialized equipment. | N/A (provides mass data) |
Visualizing the Workflow
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. covalx.com [covalx.com]
- 3. benchchem.com [benchchem.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
A Head-to-Head Comparison for Bioconjugation: Mal-PEG24-NHS Ester vs. Click Chemistry
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. The choice of conjugation chemistry can profoundly impact the efficacy, stability, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-modified nanoparticle for targeted delivery. This guide provides an objective comparison of two prominent bioconjugation strategies: the traditional amine- and thiol-reactive Mal-PEG24-NHS ester and the versatile "click chemistry" paradigm, including both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variations.
This comprehensive analysis delves into the reaction mechanisms, quantitative performance metrics, and detailed experimental protocols for both approaches. By presenting a side-by-side comparison, this guide aims to equip researchers with the necessary information to select the optimal bioconjugation strategy for their specific application.
At a Glance: Key Performance Metrics
The selection of a bioconjugation strategy often involves a trade-off between reaction speed, specificity, yield, and the stability of the final conjugate. The following table summarizes key quantitative and qualitative parameters for this compound and the two most common forms of click chemistry used in bioconjugation.
| Feature | This compound | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Target Functional Groups | Primary amines (-NH₂) via NHS ester; Thiols (-SH) via Maleimide (B117702) | Terminal Alkynes (-C≡CH) and Azides (-N₃) | Strained Alkynes (e.g., DBCO, BCN) and Azides (-N₃) |
| Reaction Yield | Variable, can be high (often >80%) but highly dependent on conditions.[1] | Typically high to quantitative (>95%).[1] | Generally high, often >90%.[1] |
| Reaction Rate | Fast, often complete within 30 minutes to 2 hours at room temperature.[1] | Very fast with catalyst, can be complete in under an hour.[1][2] | Rates vary with cyclooctyne, can be very fast (k₂ up to ~3.6 M⁻¹s⁻¹).[1] |
| Selectivity | NHS ester reacts with available amines (e.g., lysine), which can be non-specific. Maleimide is highly selective for thiols at pH 6.5-7.5.[1][3] | Highly selective and bioorthogonal, reacting only with their intended counterparts.[4] | Excellent bioorthogonality, no cytotoxic metal catalyst required, ideal for in vivo applications.[5] |
| Stability of Linkage | Amide bond is stable. The thioether bond from the maleimide reaction can be unstable and reversible, especially in vivo due to retro-Michael reaction.[2][6][7] | The triazole ring formed is highly stable and considered irreversible.[2][8] | The triazole linkage is highly stable.[8] |
| Biocompatibility | Good for in vitro applications. The potential for the maleimide-thiol linkage to undergo exchange with other biological thiols is a concern in vivo.[2] | The use of a copper catalyst can be cytotoxic, often requiring careful selection of ligands and removal of copper post-reaction.[9] | Excellent, as it avoids the use of a cytotoxic metal catalyst.[5] |
| Reaction pH | NHS ester: 7-9; Maleimide: 6.5-7.5.[2][3] | Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[2][4] | Operates under physiological pH.[5] |
Chemical Reaction Pathways
To understand the fundamental differences between these bioconjugation methods, it is essential to visualize their reaction mechanisms.
Experimental Protocols
A successful bioconjugation experiment relies on a well-defined and meticulously executed protocol. Below are detailed methodologies for the key bioconjugation techniques discussed.
Protocol 1: Two-Step Bioconjugation using this compound
This protocol describes the conjugation of a protein (containing primary amines) to a thiol-containing payload using a heterobifunctional this compound linker.
Materials:
-
Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
NHS Ester Reaction:
-
Dissolve the this compound in anhydrous DMSO or DMF immediately before use to a stock concentration of 10-20 mM.
-
Add the this compound solution to the protein solution to achieve a 10- to 50-fold molar excess.[3] The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[2]
-
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column or dialysis equilibrated with a maleimide-reaction compatible buffer (e.g., PBS, pH 6.5-7.5).
-
Maleimide Reaction:
-
Immediately add the thiol-containing payload to the maleimide-activated protein solution. A 1.5- to 20-fold molar excess of the payload over the protein is typically used.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a free thiol-containing compound like L-cysteine to a final concentration of 1-10 mM and incubating for 15-30 minutes.
-
Purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate methods to remove excess payload and quenching reagent.
-
-
Analysis: Characterize the purified conjugate to determine the degree of labeling and confirm its integrity using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of an alkyne-modified protein with an azide-containing payload.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of THPTA ligand in water.
-
Prepare a 100 mM solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.
-
-
Complex Formation: Mix CuSO₄ and THPTA in a 1:2 molar ratio and allow it to stand for a few minutes to form the Cu(I) complex.
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified protein solution (typically 1-10 mg/mL) with the azide-modified payload (a molar excess of 5-20 fold is common).
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[10]
-
-
Purification: Remove the excess payload and copper catalyst from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.
-
Analysis: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne-modified protein with an azide-containing payload.
Materials:
-
Strained alkyne (e.g., DBCO)-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing payload
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein and Payload Preparation: Prepare the DBCO-activated protein and the azide-containing payload separately in the desired reaction buffer.
-
Conjugation Reaction:
-
In a reaction tube, mix the DBCO-functionalized protein with the azide-payload. A molar excess of the azide-payload (e.g., 5-10 fold) is often used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 2-12 hours or at 37°C for 1-4 hours. The optimal time and temperature will depend on the specific strained alkyne and azide (B81097) reactants.
-
-
Purification: Purify the conjugate using standard methods like size-exclusion chromatography or dialysis to remove any unreacted payload.
-
Analysis: Characterize the purified conjugate to determine the degree of labeling and confirm its integrity using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Comparative Experimental Workflow
To facilitate an objective comparison of these bioconjugation methods, the following is a generalized experimental workflow designed to label a model protein with a fluorescent dye.
Conclusion
The selection between this compound and click chemistry for bioconjugation is not a one-size-fits-all decision. This compound and the broader maleimide-thiol chemistry offer a rapid and straightforward approach for conjugating to primary amines and cysteine residues, respectively.[1] This method is well-established and effective for many applications. However, researchers must be mindful of the potential for non-specific labeling at lysine (B10760008) residues and the instability of the thioether linkage due to the retro-Michael reaction, which can lead to deconjugation, especially in the reducing environment of the cytoplasm.[1][7]
Click chemistry, in both its copper-catalyzed (CuAAC) and strain-promoted (SPAAC) forms, provides a highly efficient, selective, and robust alternative.[1] The bioorthogonality of the azide and alkyne functional groups allows for precise control over stoichiometry and results in a highly stable triazole linkage.[4][8] While CuAAC offers very fast reaction kinetics, the potential cytotoxicity of the copper catalyst is a consideration for in vivo applications.[9] SPAAC overcomes this limitation by eliminating the need for a metal catalyst, making it an ideal choice for bioconjugation in living systems.[5]
Ultimately, the optimal choice of bioconjugation chemistry will depend on the specific requirements of the application, including the nature of the biomolecule and payload, the desired level of control over the conjugation site, and the intended use of the final conjugate. By understanding the quantitative differences in their performance and having access to reliable experimental protocols, researchers can confidently select and implement the most appropriate bioconjugation strategy to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. bioclone.net [bioclone.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a critical factor in achieving a desirable therapeutic index. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the stability, pharmacokinetics, and overall efficacy of the ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) has become a key strategy for modulating the physicochemical properties of these complex biologics. The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize an ADC's performance.
This guide provides an objective comparison of different PEG linker lengths in ADCs, supported by experimental data. It is designed to inform the selection of optimal PEG linkers for the development of next-generation targeted cancer therapies.
The Balancing Act: Impact of PEG Linker Length on ADC Performance
The selection of an optimal PEG linker length represents a delicate balance between improving pharmacokinetic (PK) properties and maintaining potent cytotoxicity.[1] Longer PEG chains generally enhance the hydrophilicity of the ADC, which is particularly beneficial for hydrophobic payloads, reducing aggregation and improving solubility.[2][3] This increase in the hydrodynamic radius of the ADC leads to reduced renal clearance and a longer plasma half-life, which can result in greater accumulation in tumor tissues.[4][5] However, this is often accompanied by a decrease in in vitro cytotoxicity, potentially due to steric hindrance of the longer PEG chain, which could impede the ADC's binding to its target antigen or the subsequent release and action of the cytotoxic payload within the cell.[1][6]
Data Presentation: Quantitative Comparison of ADCs with Varying PEG Linker Lengths
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that these data are compiled from different studies using various antibody-payload combinations and experimental models, which can influence the results.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and Plasma Half-life
| PEG Linker Length | Antibody-Payload | Target Cell Line | IC50 (nM) | Plasma Half-life (h) | Reference |
| No PEG | Affibody-MMAE | NCI-N87 | 4.94 | 0.33 | [7] |
| 4 kDa PEG | Affibody-MMAE | NCI-N87 | 31.9 | 0.83 | [7] |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 | 111.3 | 3.7 | [7] |
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (Clearance)
| PEG Linker Length | Antibody-Payload | Animal Model | Clearance (mL/day/kg) | Reference |
| PEG2 | Not Specified-MMAE | Rat | ~10 | [8] |
| PEG4 | Not Specified-MMAE | Rat | ~7 | [8] |
| PEG8 | Not Specified-MMAE | Rat | ~5 | [8] |
| PEG12 | Not Specified-MMAE | Rat | ~5 | [8] |
| PEG24 | Not Specified-MMAE | Rat | ~5 | [8] |
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
| PEG Linker Length | Antibody-Payload | Tumor Model | Tumor Weight Reduction (%) | Reference |
| PEG2 | Not Specified | Xenograft | 35-45 | [6] |
| PEG4 | Not Specified | Xenograft | 35-45 | [6] |
| PEG8 | Not Specified | Xenograft | 75-85 | [6] |
| PEG12 | Not Specified | Xenograft | 75-85 | [6] |
| PEG24 | Not Specified | Xenograft | 75-85 | [6] |
Mandatory Visualization
Caption: Logical relationship between PEG linker length and key ADC properties.
Caption: A typical experimental workflow for comparing ADC efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating Bioconjugation: A Comparative Guide to the Stability of Mal-PEG24-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is a cornerstone of therapeutic and diagnostic innovation. The Mal-PEG24-NHS ester has long been a workhorse in this field, offering a versatile heterobifunctional crosslinker for linking amine- and thiol-containing molecules. However, the stability of the resulting conjugate is a critical parameter that dictates its efficacy and safety, particularly for in vivo applications. This guide provides an objective comparison of the stability of this compound conjugates against contemporary alternatives, supported by experimental data and detailed protocols to inform the rational design of robust bioconjugates.
The utility of this compound lies in its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins) and a maleimide (B117702) group that targets sulfhydryl groups (e.g., cysteine residues). The 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. While widely used, the stability of the linkages formed by this crosslinker is not absolute and is influenced by several factors, most notably pH and the presence of other thiols.
Understanding the Stability Challenges of this compound Conjugates
The stability of a conjugate formed using this compound is primarily determined by the integrity of the maleimide-thiol linkage and the NHS ester-amine bond. The amide bond formed from the NHS ester reaction is generally stable under physiological conditions. The main stability concern arises from the thioether bond created by the maleimide-thiol reaction.
Two competing reactions can compromise the integrity of the maleimide-thiol adduct:
-
Retro-Michael Reaction: This is a reversible, base-catalyzed process where the thioether bond breaks, reverting to the original thiol and maleimide. In a biological milieu rich in other thiols, such as glutathione (B108866) (GSH), the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[1][2] This phenomenon is also referred to as thiol exchange.[2]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water.[1][2] This process is accelerated at basic pH (above 7.5).[1][2] While this prevents the retro-Michael reaction and stabilizes the conjugate, it also creates two isomeric products, which may be undesirable.[1]
The NHS ester itself is also susceptible to hydrolysis, which competes with the desired amination reaction. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.
Quantitative Comparison of Linker Stability
The stability of a bioconjugate is a critical attribute, especially for therapeutic applications like antibody-drug conjugates (ADCs), where premature drug release can lead to systemic toxicity. The following tables summarize the stability of Mal-PEG-NHS ester conjugates and compare them with more stable, next-generation alternatives.
| Linker Chemistry | Model System | Incubation Conditions | Half-life (t½) | Reference(s) |
| Traditional Maleimide-Thiol | ADC mimic in human plasma | 37°C | ~7 days | [3] |
| Peptide-Oligonucleotide | 37°C, 10 mM GSH | ~2 hours | [3] | |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | In presence of glutathione | 18 hours | [1] | |
| Thiol-bridging Maleimide | ADC mimic in human plasma | 37°C | >21 days | [3] |
| Mono-sulfone-PEG | Mono-sulfone PEG conjugate | In presence of 1 mM glutathione | >95% conjugation after 7 days | [4] |
| "Next-Gen" Maleimides (e.g., Diiodomaleimides) | Human serum albumin to antibody fragment conjugate | In serum | Stable | [5] |
| Hydrolyzed (Ring-Opened) N-aryl succinimide thioether | N-aryl succinimide thioether | Not specified | > 2 years | [1] |
Table 1: Comparative Plasma and Thiol Stability of Different Linker Chemistries.
| Reactive Group | Condition | Half-life | Notes | Reference(s) |
| NHS Ester | pH 7.0, 0°C | 4-5 hours | Hydrolysis rate increases with pH. | [6] |
| pH 8.6, 4°C | 10 minutes | Should be used immediately after reconstitution. | [6] | |
| Maleimide | pH > 7.5 | Slow hydrolysis | Loses specificity for thiols at higher pH. | [7] |
Table 2: Stability and Hydrolysis of Reactive Groups in Mal-PEG-NHS Ester.
Experimental Protocols for Assessing Conjugate Stability
To empirically determine the stability of a bioconjugate, a series of well-defined experiments are essential. The following are detailed methodologies for key stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a biologically relevant matrix.
Materials:
-
Purified bioconjugate
-
Human or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)[3]
Procedure:
-
Dilute the purified conjugate to a known concentration (e.g., 1 mg/mL) in pre-warmed plasma.[8]
-
Incubate the samples at 37°C.[8]
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction.[8]
-
Immediately quench the reaction by adding an acid like TFA or by freezing at -80°C to stop further degradation.[8][9]
-
Process the sample to separate the conjugate from plasma proteins, if necessary (e.g., by immuno-affinity capture for ADCs).[10]
-
Analyze the samples by a suitable analytical method to quantify the amount of intact bioconjugate and any released payload or degradation products.[3]
-
Calculate the half-life of the conjugate in plasma.[3]
Protocol 2: Thiol Exchange Stability Assay
This assay assesses the susceptibility of the maleimide-thiol linkage to exchange with small-molecule thiols.
Materials:
-
Purified bioconjugate
-
High concentration of a small-molecule thiol (e.g., 10 mM glutathione, GSH)[3]
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)[3]
Procedure:
-
Dissolve the bioconjugate in PBS to a known concentration.[3]
-
Add a concentrated solution of GSH to a final concentration of 10 mM.[3]
-
Incubate the mixture at 37°C.[3]
-
At various time points, analyze the sample by HPLC or LC-MS to monitor the decrease in the intact bioconjugate and the formation of the thiol-exchanged product.[3]
-
Determine the rate of the exchange reaction.[3]
Visualizing Stability and Reaction Pathways
To better understand the chemical processes involved in the stability of this compound conjugates, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Competing reactions of the NHS ester moiety.
Caption: Degradation pathways of the maleimide-thiol linkage.
Caption: General workflow for assessing bioconjugate stability.
Alternatives for Enhanced Stability
Concerns about the stability of the maleimide-thiol linkage have spurred the development of alternative conjugation strategies that form more robust bonds.
-
Next-Generation Maleimides (NGMs): These include dihalogenated maleimides that can re-bridge disulfide bonds, creating a more stable linkage. Self-hydrolyzing maleimides are engineered to rapidly undergo ring-opening hydrolysis at physiological pH, leading to a stable conjugate.[11]
-
Methylsulfonyl and Vinyl Sulfone Reagents: These compounds react with thiols to form highly stable thioether bonds that are not susceptible to the retro-Michael reaction.
-
Click Chemistry: Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a bioorthogonal reaction that forms a very stable triazole linkage. This approach requires the introduction of non-native azide (B81097) and alkyne functional groups into the biomolecules.
Conclusion
The this compound remains a valuable tool for bioconjugation, particularly for in vitro applications or when long-term in vivo stability is not a primary concern. However, for the development of therapeutics such as ADCs, where stability in circulation is paramount, the potential for deconjugation via the retro-Michael reaction is a significant drawback.
Next-generation maleimides and alternative linker chemistries, such as those based on sulfones or click reactions, offer superior stability and should be strongly considered for applications requiring robust, long-lasting conjugates. The choice of the optimal crosslinker will ultimately depend on the specific requirements of the application, including the desired stability profile, the nature of the biomolecules being conjugated, and the intended biological environment. A thorough understanding and empirical evaluation of conjugate stability, using the protocols outlined in this guide, are critical for the successful development of effective and safe bioconjugates.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Researcher's Guide to Site-Specific Conjugation: Validating Mal-PEG24-NHS Ester and Alternatives
In the rapidly evolving field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy, stability, and pharmacokinetic profile.[1] This guide provides an objective comparison of Mal-PEG24-NHS ester, a popular heterobifunctional crosslinker, with alternative conjugation technologies. We present supporting experimental data, detailed methodologies for validation, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their site-specific conjugation strategies.
The this compound features a maleimide (B117702) group for covalent bonding with sulfhydryl groups (e.g., from cysteine residues) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., on lysine (B10760008) residues).[2] The defining characteristic of this linker is its discrete polyethylene (B3416737) glycol (PEG) chain of 24 units, which imparts hydrophilicity, enhances stability, and can improve the pharmacokinetic properties of the resulting bioconjugate.[1][3]
Comparative Analysis of Linker Performance
The selection of a linker technology significantly impacts the critical quality attributes (CQAs) of a bioconjugate.[4][5] The following tables summarize the performance of this compound in comparison to other PEGylated linkers of varying lengths and alternative conjugation chemistries.
Table 1: Physicochemical Properties of NHS-PEG-Maleimide Linkers
| Linker | Molecular Weight ( g/mol ) | PEG Units | Spacer Arm Length | Key Features |
| Mal-PEG4-NHS ester | ~500 | 4 | Short | Minimal steric hindrance.[1] |
| Mal-PEG8-NHS ester | ~750 | 8 | Medium | Often an optimal balance of hydrophilicity and size.[3] |
| Mal-PEG12-NHS ester | ~950 | 12 | Medium-Long | Increased hydrophilicity.[1] |
| This compound | ~1300 | 24 | Long | Enhanced solubility and potential for extended in-vivo half-life.[1][3] |
| SMCC (non-PEGylated) | 334.32 | 0 | Short | Well-established, more hydrophobic linker used in approved ADCs.[6] |
Data is approximate and can vary based on the specific manufacturer.
Table 2: Impact of PEG Chain Length on ADC Pharmacokinetics
| Linker | Plasma Clearance | In Vivo Exposure | Key Findings |
| Non-PEGylated | High | Low | Rapid clearance from plasma.[3] |
| Mal-PEG8-NHS ester | Low | High | Significant improvement in plasma exposure, considered a critical threshold for minimizing clearance for high-DAR ADCs.[3] |
| Mal-PEG12-NHS ester | Low | High | Minimal additional improvement in clearance compared to PEG8.[3] |
| This compound | Low | High | No significant further reduction in clearance beyond the PEG8 threshold for high-DAR ADCs, but may offer other benefits like increased solubility.[3] |
This data is synthesized from studies on high drug-to-antibody ratio (DAR) ADCs.[3]
Table 3: Comparison of Alternative Site-Specific Conjugation Chemistries
| Linker Chemistry | Reactive Groups | Conjugation Efficiency | Resulting Linkage Stability | Key Advantages & Disadvantages |
| Maleimide (e.g., this compound) | Thiol | 70-90% | Moderately Stable | High site-specificity with engineered cysteines; thioether bond can be susceptible to retro-Michael addition leading to deconjugation.[7] |
| Next-Gen Maleimides (e.g., Maleamic Methyl Ester) | Thiol | High | Increased Stability | One-step conjugation with improved plasma stability compared to traditional maleimides.[8] |
| Sulfone | Thiol | Moderate | Highly Stable | Forms a stable thioether bond not susceptible to retro-Michael reaction; may have slower reaction kinetics.[8] |
| "Click Chemistry" (e.g., SPAAC) | Azide/Alkyne | >90% | Highly Stable | High efficiency and bioorthogonality, forming a very stable triazole linkage; requires introduction of non-native functional groups.[7] |
| Disulfide | Thiol | High | Reductively Cleavable | Enables controlled payload release in the intracellular environment; less stable in circulation.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and validation of site-specifically conjugated bioconjugates.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of a thiol-containing payload to an amine-containing protein, such as an antibody.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing payload (Payload-SH)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[9]
-
Desalting columns[9]
-
Quenching reagent (e.g., Tris or glycine)[6]
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.[10] If the buffer contains primary amines, dialysis into an amine-free buffer like PBS is necessary.[11]
-
Linker Activation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[9]
-
Reaction with Amine-Containing Protein: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[2] Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[2]
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.[2][9]
-
Conjugation to Thiol-Containing Payload: Immediately add the thiol-containing payload to the maleimide-activated protein.[2] Incubate for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quenching: Quench the reaction by adding a quenching reagent to consume any unreacted maleimide groups.[12]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove excess payload and other impurities.[2]
Protocol 2: Validation of Conjugation and DAR Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a key analytical technique for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[13][14][15]
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[14]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), potentially with an organic modifier like isopropanol[16]
-
HIC column (e.g., TSKgel Butyl-NPR)[17]
-
HPLC system with a UV detector[13]
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[17]
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A.[17] Set the UV detector to 280 nm.[17]
-
Injection: Inject 10-20 µL of the prepared ADC sample.[17]
-
Chromatographic Separation: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[17]
-
Data Analysis: Integrate the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4). The area of each peak is used to calculate the average DAR and the percentage of each species.[18]
Protocol 3: Intact Mass Analysis by LC-MS
Mass spectrometry (MS) provides precise mass information to confirm successful conjugation and determine the molecular weight of the different ADC species.[19][20]
Materials:
-
ADC sample
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
LC-MS system (e.g., ESI-TOF)[21]
Procedure:
-
Sample Preparation: Desalt the ADC sample. Reconstitute in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
LC Separation: Inject the sample onto a reverse-phase LC column. Elute the conjugate using a gradient of Mobile Phase B.[2]
-
Mass Spectrometry Analysis: Analyze the eluent using the mass spectrometer in positive ion mode.[2]
-
Data Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species.[19][20]
Visualizations
Diagrams illustrating key workflows and concepts provide a clear understanding of the experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. veranova.com [veranova.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. cellmosaic.com [cellmosaic.com]
- 19. benchchem.com [benchchem.com]
- 20. enovatia.com [enovatia.com]
- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Hydrophilic vs. Hydrophobic Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker in targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical design parameter that profoundly influences their therapeutic index. The linker, which connects the targeting moiety to the therapeutic payload, is a key determinant of a conjugate's efficacy, safety, and pharmacokinetic profile.[1][2] This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data and detailed methodologies, to inform rational drug design.
The decision to use a hydrophilic or a hydrophobic linker involves a delicate balance, weighing the advantages each brings to the specific therapeutic modality and its intended target.[2] Hydrophilic linkers, most commonly incorporating polyethylene (B3416737) glycol (PEG) chains, are valued for their ability to enhance solubility and reduce aggregation, which can be a challenge with hydrophobic payloads.[2][3] In contrast, hydrophobic linkers, often composed of alkyl chains, can be advantageous in facilitating cellular uptake for drugs with intracellular targets.[2]
At a Glance: Hydrophilic vs. Hydrophobic Linkers
| Feature | Hydrophilic Linkers (e.g., PEG) | Hydrophobic Linkers (e.g., Alkyl Chains) |
| Composition | Polyethylene glycol (PEG) chains, sulfonates, or other polar groups.[3] | Alkyl/hydrocarbon chains.[4] |
| Solubility | Generally enhances the aqueous solubility of the conjugate.[2][4] | Can decrease aqueous solubility, potentially leading to aggregation.[3][4] |
| Pharmacokinetics | Can prolong half-life and reduce clearance.[2][4] | Can lead to rapid clearance.[4][5] |
| Cell Permeability | Can sometimes reduce passive cell permeability due to increased polarity.[6] | Often improves passive cell permeability.[6] |
| Drug-to-Antibody Ratio (DAR) | Enables higher DAR by mitigating payload hydrophobicity.[2][3] | High DAR can increase aggregation and lead to faster clearance.[5][7] |
| Immunogenicity | Generally low, but the potential for anti-PEG antibodies exists.[4] | Generally low.[4] |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with hydrophilic and hydrophobic linkers.
Table 1: Comparison of Physicochemical and In Vitro Properties
This table highlights the ability of hydrophilic linkers to enable higher drug loading with reduced aggregation while maintaining potent cytotoxicity.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Reference(s) |
| Hydrophilic (PEG-based) | High (up to 8) | Significantly Reduced | Maintained or Improved | [3] |
| Hydrophobic | Moderate (3-4) | Increased | - | [3] |
| Hydrophilic (β-glucuronide) | High (up to 8) | Minimal (<5%) | Similar to dipeptide linkers | [3][8] |
| Hydrophobic (dipeptide) | Up to 80% with high DAR | - | Similar to glucuronide linkers | [8] |
Table 2: Comparison of In Vivo Performance
This table demonstrates the superior in vivo performance of ADCs with hydrophilic linkers, characterized by improved pharmacokinetics, enhanced efficacy, and a better safety profile.[3]
| Linker Type | Pharmacokinetics (Clearance) | In Vivo Efficacy (Tumor Growth Inhibition) | Safety Profile (Tolerability) | Reference(s) |
| Hydrophilic (PEG-based) | Reduced | Enhanced | Improved | [3][7] |
| Hydrophobic | Increased | Often Reduced | Potential for Off-Target Toxicity | [5][] |
| Hydrophilic Auristatin Drug-Linker | Maintained native antibody pharmacokinetics | Translated high in vitro potency to in vivo setting | Evaded clearance by the mononuclear phagocytic system | [5] |
Mandatory Visualizations
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of PEGylation on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a leading strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its size, which in turn reduces renal clearance, shields it from proteolytic degradation, and masks it from the immune system.[1][2][3] These alterations result in a longer circulation half-life, allowing for reduced dosing frequency and potentially improving patient compliance.[4][5]
However, PEGylation is a balancing act. While it offers substantial pharmacokinetic advantages, the attached PEG chains can also sterically hinder the protein's interaction with its target, potentially reducing its biological activity.[5][6] Therefore, a thorough evaluation of a PEGylated protein's function is critical. This guide provides an objective comparison of native versus PEGylated proteins, supported by experimental data, and details the key methodologies required for this evaluation.
Data Presentation: The Trade-Offs of PEGylation
The decision to PEGylate a therapeutic protein involves a careful consideration of the trade-off between enhanced in-vivo stability and potential loss of in-vitro activity. The extent of these changes depends on factors like the size and structure (linear vs. branched) of the PEG molecule and the specific site of attachment on the protein.[1][7]
Impact on Pharmacokinetics
PEGylation dramatically extends the circulation half-life (t½) and reduces the clearance (CL) of therapeutic proteins.
Table 1: Comparative Pharmacokinetics of Native vs. PEGylated Proteins
| Therapeutic Protein | Modification | Half-life (t½) | Clearance (CL) | Primary Indication |
|---|---|---|---|---|
| Interferon-α2a | Native | 2-3 hours | High | Hepatitis C, Cancer |
| 40 kDa PEGylated | 77 hours | Reduced ~100-fold | Hepatitis C, Cancer | |
| G-CSF (Filgrastim) | Native | 3.5 hours | High | Neutropenia |
| 20 kDa PEGylated | 15-80 hours | Reduced | Neutropenia | |
| Erythropoietin | Native | 8.5 hours | High | Anemia |
| | 30 kDa PEGylated | 124 hours (in rabbits) | Reduced | Anemia |
Note: Values are approximate and can vary based on the specific study, model system (e.g., animal, human), and analytical methods used.[1]
Impact on Biological Activity and Binding Affinity
While extending half-life, PEGylation often leads to a decrease in immediate biological activity or binding affinity due to steric hindrance.[6][7] This reduction in in-vitro potency is often compensated for by the significantly prolonged exposure in the body.[6]
Table 2: Comparative In-Vitro Activity of Native vs. PEGylated Proteins
| Protein | Modification | Receptor Binding (Kd) | Biological Activity (EC₅₀) | Key Finding |
|---|---|---|---|---|
| Interferon-α | Native | High Affinity | High Potency | Native form is highly active but clears quickly. |
| PEGylated | Reduced Affinity | Reduced Potency | PEGylation reduces immediate activity but sustained exposure enhances overall therapeutic efficacy.[8][9] | |
| α-Chymotrypsin | Native | N/A | kcat: High, KM: 0.05 | High catalytic turnover and substrate affinity. |
| PEGylated (5kDa) | N/A | kcat: Decreased up to 50%, KM: up to 0.19 | PEGylation decreased catalytic turnover and substrate affinity, dependent on the degree of PEGylation.[10] | |
| Methioninase | Native | N/A | Vmax: 0.05 µmol/min, Km: 0.53 mM | High enzymatic velocity and affinity. |
| | PEGylated (5kDa) | N/A | Vmax: 0.04 µmol/min, Km: 0.60-0.73 mM | PEGylation had little effect on the catalytic properties of the enzyme.[4] |
Mandatory Visualizations
Experimental and Logical Workflows
Visualizing the processes for evaluation and the conceptual trade-offs is essential for understanding the implications of PEGylation.
Caption: Experimental workflow for protein PEGylation and subsequent functional evaluation.
Caption: The balance of advantages and disadvantages associated with protein PEGylation.
Impact on Signaling Pathways
PEGylation can modulate how a protein interacts with its cellular receptors, which can affect downstream signaling. The example below illustrates the JAK-STAT pathway activated by interferon-α.
Caption: The JAK-STAT signaling pathway activated by PEGylated Interferon-α.[11]
Experimental Protocols
Accurate evaluation of PEGylated proteins requires robust and well-defined experimental methodologies.
Characterization of PEGylation
Objective: To confirm the successful conjugation of PEG to the target protein and determine the degree of PEGylation.
Method: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Principle: Separates proteins based on molecular weight. PEGylation increases the protein's mass, causing it to migrate slower on the gel.[3]
-
Procedure:
-
Sample Preparation: Mix the non-PEGylated (control) and PEGylated protein samples with loading buffer.
-
Electrophoresis: Load samples onto a polyacrylamide gel and apply an electric field.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize protein bands.[3]
-
Analysis: The PEGylated protein will appear as a higher molecular weight band or smear compared to the sharp band of the native protein. The presence of mono-, di-, or multi-PEGylated species can often be distinguished.[3]
-
In-Vitro Binding Affinity Assay
Objective: To quantify the binding affinity of the native and PEGylated protein to its target receptor or ligand.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A plate-based assay to detect and quantify the interaction between an antigen and an antibody (or a receptor and a ligand).[12]
-
Procedure (Ligand-Receptor Interaction):
-
Coating: Immobilize the receptor onto the wells of a 96-well plate.[12][13]
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.[14]
-
Incubation: Add serial dilutions of the native and PEGylated protein (ligand) to the wells and incubate.
-
Detection: Add a primary antibody specific to the ligand, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product.[5]
-
Quantification: Measure the absorbance using a plate reader. The intensity of the color is proportional to the amount of bound ligand.
-
Data Analysis: Generate dose-response curves and calculate the dissociation constant (Kd) or EC₅₀ to compare the binding affinities of the native and PEGylated forms.[11]
-
Cell-Based Proliferation Assay
Objective: To measure the biological activity of a native vs. PEGylated growth factor (e.g., G-CSF).
Method: MTT or WST-1 Assay
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. For growth factors, increased proliferation leads to a stronger signal.[11]
-
Procedure:
-
Cell Seeding: Plate a growth factor-dependent cell line (e.g., NFS-60 for G-CSF) in a 96-well plate.[11]
-
Treatment: Add serial dilutions of native and PEGylated G-CSF to the cells and incubate for 48-72 hours.[11]
-
Reagent Addition: Add a tetrazolium salt reagent (MTT or WST-1) to each well. Viable cells convert the salt into a colored formazan (B1609692) product.[11]
-
Quantification: Measure the absorbance of the formazan product.[11]
-
Data Analysis: Plot dose-response curves and calculate the EC₅₀ value for both the native and PEGylated protein to compare their potency.[11]
-
In-Vivo Pharmacokinetic Study
Objective: To determine and compare the circulation half-life, clearance, and volume of distribution of the native and PEGylated protein.
Method: Animal Model Study
-
Principle: The protein is administered to an animal model (e.g., rats or rabbits), and its concentration in the blood is measured over time.[1]
-
Procedure:
-
Administration: Administer a single dose of the native or PEGylated protein to cohorts of animals via intravenous injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96 hours).
-
Concentration Measurement: Quantify the protein concentration in the plasma/serum samples using a validated method like ELISA.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 8. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Comparative Efficacy and Safety of Peginterferon Alpha-2a vs. 2b for the Treatment of Chronic HCV Infection: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 13. ulab360.com [ulab360.com]
- 14. researchgate.net [researchgate.net]
The Long and Short of It: A Comparative Guide to PEG Spacer Length in Crosslinking
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a pivotal decision in the design of bioconjugates. The length of a polyethylene (B3416737) glycol (PEG) spacer within that crosslinker can dramatically influence the efficacy, stability, and pharmacokinetic properties of the final product. This guide provides an objective comparison of long versus short PEG spacers in crosslinking applications, supported by experimental data, detailed protocols, and visualizations to inform rational design in bioconjugation.
The incorporation of PEG spacers in crosslinking reagents offers a multitude of advantages over traditional hydrocarbon-based linkers, primarily owing to their hydrophilic and flexible nature. These benefits include enhanced solubility, reduced immunogenicity, and improved stability of the resulting conjugate. However, the length of the PEG chain is a critical variable that necessitates careful consideration, as it introduces a trade-off between steric hindrance and beneficial physicochemical properties.
Impact on Antibody-Drug Conjugate (ADC) Performance
In the realm of antibody-drug conjugates, the length of the PEG spacer is a key determinant of the therapeutic index. A longer PEG chain can enhance the solubility and in vivo stability of the ADC, but may also introduce steric hindrance that can affect binding affinity and the delivery of the cytotoxic payload.[1]
Quantitative Comparison of ADC Properties
The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG spacer length on key ADC performance metrics.
Table 1: Influence of PEG Spacer Length on Pharmacokinetics
| PEG Spacer Length | Half-life (t½) | Clearance (CL) | Rationale & Key Observations |
| No PEG / Short PEG (e.g., PEG2, PEG4) | Shorter | Higher | Prone to rapid clearance and potential aggregation with hydrophobic payloads.[2] |
| Medium PEG (e.g., PEG8, PEG12) | Increased | Decreased | Generally considered optimal for improving the pharmacokinetic profile without significantly compromising cytotoxicity. A PEG8 side chain has been identified as a minimum length for achieving slower clearance.[2] |
| Long PEG (e.g., PEG18, PEG24) | Significantly Increased | Significantly Decreased | Maximizes circulation time and exposure but may lead to a trade-off with in vitro potency.[2] |
Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity (IC50)
| PEG Spacer Length | Payload | Target & Cell Line | IC50 (nM) | Key Findings |
| No PEG | MMAE | CD30+ Lymphoma | Variable | Often shows higher variability and can be less potent due to aggregation.[3] |
| Short-Chain PEG (e.g., PEG4) | MMAE | CD30+ Lymphoma | ~20-60 | Slightly reduced potency compared to longer PEG chains in some studies.[3] |
| Medium-Chain PEG (e.g., PEG8, PEG12) | MMAE | CD30+ Lymphoma | ~15-50 | Potent and specific cytotoxicity.[3] |
| Long-Chain PEG (e.g., 4 kDa, 10 kDa) | MMAE | NCI-N87 (HER2-positive) | 0.81 (4 kDa), 3.96 (10 kDa) | Longer PEG chains, while improving pharmacokinetics, may lead to a decrease in in vitro potency.[4][5] |
Table 3: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity
| PEG Spacer Length | IC50 (nM) | Rationale |
| PEG2 | 3.1 ± 0.2 | In some receptor-ligand interactions, a shorter, more constrained linker may be beneficial for binding affinity.[4] |
| PEG3 | 3.9 ± 0.3 | A slight increase in length can sometimes lead to a minor decrease in binding affinity.[4] |
| PEG4 | 5.4 ± 0.4 | Continued increase in length may lead to a more pronounced decrease in binding affinity.[4] |
| PEG6 | 5.8 ± 0.3 | Longer mini-PEG spacers can potentially interfere with the binding interface.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with varying PEG spacer lengths.
Protocol 1: General Procedure for Antibody-Drug Conjugation with a Heterobifunctional PEG Linker (NHS-PEG-Maleimide)
This protocol outlines a two-step process for conjugating a thiol-containing payload to an antibody via its lysine (B10760008) residues.
Materials:
-
Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-PEGn-Maleimide crosslinker (with varying 'n' for different PEG lengths)
-
Thiol-containing cytotoxic payload
-
Anhydrous DMSO or DMF
-
Desalting columns
-
(Optional) Quenching reagent (e.g., cysteine)
Procedure:
Step 1: Antibody Activation with Maleimide (B117702) Groups
-
Prepare Crosslinker: Immediately before use, dissolve the NHS-PEGn-Maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.[6]
-
Incubation: Incubate for 30-60 minutes at room temperature.[6]
-
Purification: Remove the excess, unreacted crosslinker using a desalting column, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).[6]
Step 2: Conjugation of Thiol-Containing Payload
-
Payload Addition: Immediately add the thiol-containing payload to the purified, maleimide-activated antibody solution. A 3- to 5-fold molar excess of the payload over the antibody is recommended.[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 10-20 mM cysteine and incubate for 15 minutes.[6]
-
Final Purification: Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC).
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of ADCs with different PEG spacer lengths.
Procedure:
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG spacer lengths in cell culture medium and add them to the cells.[7]
-
Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).[7]
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).[8]
-
Data Analysis: Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
Protocol 3: Pharmacokinetic Study in Rodents
This protocol is for evaluating the in vivo performance of ADCs.
Procedure:
-
Administration: Administer ADCs with varying PEG linker lengths intravenously to rodents at a defined dose.[1]
-
Blood Sampling: Collect blood samples at predetermined time points post-injection.[1]
-
Sample Processing: Isolate plasma from the blood samples.[1]
-
Quantification: Quantify the concentration of the ADC in the plasma using an appropriate method, such as ELISA.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., half-life, clearance, AUC) from the plasma concentration-time data.[9]
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
References
A Comparative Guide to Mal-PEG24-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in the efficacy, safety, and pharmacokinetic profile of these targeted therapies. Among the plethora of options, Mal-PEG24-NHS ester has emerged as a prominent hydrophilic linker. This guide provides an objective comparison of this compound with other commonly used linkers in ADC development, supported by a synthesis of publicly available experimental data and detailed experimental protocols.
The Critical Role of the Linker in ADC Performance
The linker in an ADC is not merely a passive connector; it profoundly influences the conjugate's properties. A well-designed linker must ensure that the ADC remains stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate the efficient release of the active drug. The choice of linker can impact the drug-to-antibody ratio (DAR), solubility, and potential for aggregation.[1][2]
This compound is a heterobifunctional linker featuring a maleimide (B117702) group that reacts with thiols (e.g., from cysteine residues on an antibody or payload) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on an antibody).[3][4] The defining feature of this linker is its 24-unit polyethylene (B3416737) glycol (PEG) chain, which imparts significant hydrophilicity to the ADC.[1][5] This enhanced water solubility is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and improve the pharmacokinetic profile of the ADC.[6][7]
Comparative Analysis of Linker Performance
The selection of a linker involves a trade-off between various physicochemical and biological properties. This section compares this compound with two widely used alternative linkers: the non-PEGylated, more hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the enzymatically cleavable Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PABC).
Physicochemical Properties
| Property | This compound | SMCC | MC-Val-Cit-PABC |
| Solubility | High | Low | Moderate |
| Hydrophilicity | High | Low | Moderate |
| Tendency for Aggregation | Low | High | Moderate |
| Spacer Arm Length | ~99 Å | ~8.3 Å | ~25 Å |
Data synthesized from multiple sources for illustrative comparison.[6][8]
The extended, hydrophilic PEG24 chain in this compound significantly enhances the aqueous solubility of the resulting ADC, a crucial factor when dealing with highly potent, hydrophobic payloads.[5][6] This property helps to prevent aggregation, which can lead to rapid clearance from circulation and potential immunogenicity.[1][6] In contrast, the hydrophobic nature of SMCC can exacerbate aggregation issues, particularly at higher DARs.[6][7]
In Vitro and In Vivo Performance
| Parameter | This compound | SMCC | MC-Val-Cit-PABC |
| Plasma Stability | High (Thioether bond) | High (Thioether bond) | Moderate (Enzymatic cleavage) |
| Payload Release Mechanism | Non-cleavable (Antibody degradation) | Non-cleavable (Antibody degradation) | Cleavable (Cathepsin B) |
| Bystander Effect | Low | Low | High |
| In Vitro Potency (IC50) | Payload-dependent | Payload-dependent | Payload-dependent |
| Pharmacokinetics (t1/2) | Increased | Baseline | Variable |
| In Vivo Efficacy | Potentially enhanced due to improved PK | Effective, may be limited by PK | Potent, dependent on enzyme expression |
Data synthesized from multiple sources for illustrative comparison.[7][9][10][11]
ADCs with non-cleavable linkers like this compound and SMCC rely on the complete degradation of the antibody in the lysosome to release the payload.[9][10] This generally leads to higher plasma stability and a lower bystander effect, as the payload-amino acid catabolite is often less membrane-permeable.[2][10] Conversely, the MC-Val-Cit-PABC linker is designed to be cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[11][12] This targeted release mechanism can result in a potent bystander effect, where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[13]
The hydrophilic PEG chain in this compound can create a "hydration shell" around the ADC, leading to a longer circulation half-life and increased tumor exposure compared to ADCs with hydrophobic linkers like SMCC.[7][14] While this improved pharmacokinetic profile may sometimes be associated with a modest decrease in in vitro potency, it often translates to superior in vivo efficacy.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of ADCs. The following sections provide methodologies for key experiments in ADC development.
Protocol 1: ADC Conjugation with this compound
This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody's lysine residues.
Materials:
-
Antibody solution (5-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing cytotoxic payload
-
Desalting columns (e.g., PD-10)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody-Linker Conjugation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3]
-
Add a 5- to 10-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[3]
-
Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.8).[3]
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in DMSO or DMF.
-
Add a 1.5- to 5-fold molar excess of the payload to the purified antibody-linker conjugate.[3]
-
Incubate the reaction for 2 to 16 hours at room temperature, protected from light.[3]
-
(Optional) Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes at room temperature.[3]
-
-
Purification:
-
Purify the final ADC from unreacted payload and other impurities using SEC.[3]
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and drug load distribution of cysteine-linked ADCs.[15][16]
Materials:
-
Purified ADC sample
-
HIC column (e.g., AdvanceBio HIC)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.[17]
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Apply a linear inverse salt gradient from Mobile Phase A to Mobile Phase B. The ADC species will elute in order of increasing hydrophobicity (unconjugated antibody first, followed by species with increasing numbers of conjugated drugs).[16][18]
-
Detection: Monitor the elution profile at 280 nm.[18]
-
Data Analysis: Integrate the peak areas for each DAR species. The weighted average DAR can be calculated from the relative peak areas.[15][16]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic potential of an ADC.[9][19][20]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[19][20]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control.[20]
-
Incubation: Incubate the plate for 48-144 hours at 37°C with 5% CO2.[19][20]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours.[19][20]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark.[19][20]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[19][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.[21]
Visualizing ADC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. njbio.com [njbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mal-PEG24-NHS Ester
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical reagents like Mal-PEG24-NHS ester are paramount for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this bifunctional crosslinker, emphasizing safety and environmental responsibility.
This compound is a valuable tool in bioconjugation, featuring a reactive maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. While not classified as highly toxic, its reactive nature necessitates careful handling to prevent unintended reactions. The maleimide group can react with thiol-containing substances, and the NHS ester is moisture-sensitive. Therefore, it is prudent to treat this compound as a hazardous chemical waste.
Core Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.
-
Lab Coat: A full-length laboratory coat is essential to protect skin from contact.
-
Respiratory Protection: If there is a risk of generating dust from the solid form of the compound, use a properly fitted respirator (e.g., N95 or higher) in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various suppliers.
| Property | Value |
| Molecular Formula | C62H111N3O31[1] |
| Molecular Weight | Approximately 1394.55 g/mol [1] |
| Purity | Typically ≥95%[2][3] |
| Appearance | White to off-white solid |
| Storage Conditions | -20°C, protect from moisture[2][3][4][5] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process that includes the deactivation of its reactive groups, proper containment, and disposal through a licensed hazardous waste contractor.
Step 1: Deactivation of the Reactive Maleimide Group
To ensure safe disposal, it is best practice to deactivate the reactive maleimide moiety by reacting it with an excess of a thiol-containing compound.[6]
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.
-
Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution. A 10-fold molar excess of the thiol is recommended.
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.[6]
Step 2: Segregation and Collection of Waste
-
Unused or Expired Product:
-
Contaminated Solid Waste (e.g., pipette tips, gloves, bench paper):
-
Liquid Waste (from deactivation or spills):
-
Collection: Collect the deactivated solution in a clearly labeled, sealable container compatible with the chemical waste.
-
Spills: For liquid spills, absorb the material with vermiculite, dry sand, or a similar inert absorbent.[5] Do not use combustible materials like sawdust.[5] Collect the absorbent into a sealed, labeled container for chemical waste.
-
Step 3: Final Disposal
-
Transfer to Chemical Waste Facility: Transfer the sealed and labeled waste containers to your institution's designated chemical waste collection area.
-
Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local regulations.[5] Always consult your institution's specific safety guidelines and hazardous waste management program.
Experimental Workflow for Disposal
References
- 1. This compound | C62H111N3O31 | CID 89408683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mal-amido-PEG24-NHS, 326003-46-7 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mal-PEG24-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. jenkemusa.com [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential Handling Protocols for Mal-PEG24-NHS Ester
For researchers and scientists at the forefront of drug development, the proper handling of specialized reagents like Mal-PEG24-NHS ester is paramount to both personnel safety and experimental integrity. This bifunctional linker, with its reactive maleimide (B117702) and N-hydroxysuccinimide (NHS) ester groups, requires meticulous handling to ensure its efficacy and to mitigate any potential risks. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans tailored for the use of this compound in a laboratory setting.
Immediate Safety Precautions and Required Personal Protective Equipment
Due to the reactive nature of its functional groups, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. The maleimide group is a potent thiol-reactive agent and can be an irritant, while the NHS ester is moisture-sensitive and can cause skin and eye irritation.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Required to protect against splashes of the chemical in its solid or solution form.[2][3] |
| Face shield | To be worn in addition to goggles when there is a significant splash hazard.[2][4] | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common and suitable choice. It is recommended to change gloves immediately if they become contaminated.[1][4] For prolonged contact, consider double-gloving.[4] |
| Body Protection | Laboratory coat | A lab coat is mandatory to protect skin and clothing from potential splashes and spills.[1][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder form to avoid the inhalation of fine particles. All handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling and storage are crucial to maintain the reactivity and integrity of this compound. Both the maleimide and NHS ester moieties are susceptible to hydrolysis.[1][5]
Storage and Preparation:
-
Storage: Store the solid ester at -20°C in a tightly sealed container, protected from light and moisture.[1][5] For long-term storage of the ester in a solvent, -80°C is recommended.[5]
-
Equilibration: Before use, allow the vial to equilibrate to room temperature before opening. This crucial step prevents the condensation of atmospheric moisture inside the vial, which can hydrolyze the NHS ester.[1][5]
-
Work Area: Conduct all handling of the compound within a certified chemical fume hood to minimize inhalation exposure.[1][4] Ensure that a safety shower and eyewash station are readily accessible.[4]
Dissolution and Reaction:
-
Weighing: In the chemical fume hood, carefully weigh the desired amount of the solid compound into a clean, dry container.
-
Dissolution: this compound should be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][6] Do not store the reagent in solution, as its stability is limited.[6]
-
Reaction: For bioconjugation, the NHS ester is typically reacted with primary amines at a pH of 7.0-7.5, while the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5.[6] It is often recommended to perform the NHS ester reaction first.[1]
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Deactivation and Waste Management
All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be treated as hazardous chemical waste.[7]
Deactivation of Reactive Groups:
Before disposal, it is best practice to deactivate the reactive maleimide and NHS ester groups. This can be achieved by quenching the waste material.
-
Preparation: In a chemical fume hood, place the waste material into a designated, appropriately labeled hazardous waste container.[7] If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[1]
-
Quenching:
-
For NHS Esters: Slowly add a quenching solution such as 1 M Tris or glycine (B1666218) solution to react with the NHS ester. Alternatively, a 1 M solution of a mild base like sodium bicarbonate can be used to hydrolyze the ester.[1][3]
-
For Maleimides: To deactivate the maleimide group, add an excess of a thiol-containing compound like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT). A 10-fold molar excess of the thiol is recommended.[8]
-
-
Incubation: Allow the mixture to stand for at least one to two hours at room temperature to ensure the complete deactivation of the reactive groups.[1][8]
Final Disposal:
After deactivation, the waste should be collected in a sealed, clearly labeled hazardous waste container and disposed of through your institution's licensed hazardous waste management program.[7] Do not mix this waste with other waste streams unless compatibility has been confirmed.[4] Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as non-hazardous solid waste.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
